septazulen
Description
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Properties
CAS No. |
119336-00-4 |
|---|---|
Molecular Formula |
C19H27N5O2S |
Synonyms |
septazulen |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Aza-azulenes
A note on nomenclature: The term "septazulen" does not correspond to a recognized chemical compound in current chemical literature and is likely a proprietary name or a typographical error. This guide will focus on the synthesis and characterization of aza-azulenes , a class of nitrogen-containing heterocyclic analogs of azulene (B44059), which are of significant interest to researchers in medicinal chemistry and materials science.
Aza-azulenes are bicyclic aromatic compounds consisting of a fused five-membered and a seven-membered ring, where one or more carbon atoms are replaced by nitrogen. The position of the nitrogen atom significantly influences the electronic properties, reactivity, and potential applications of these fascinating molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of various mono-aza-azulene isomers, tailored for researchers, scientists, and drug development professionals.
Synthesis of Aza-azulenes
The synthesis of the aza-azulene core can be achieved through several strategic approaches, primarily involving cycloaddition reactions, ring-expansion methods, and condensations involving troponoid precursors. The choice of synthetic route often depends on the desired substitution pattern and the position of the nitrogen atom in the bicyclic system.
Synthesis of 1-Aza-azulenes
1-Aza-azulenes are among the most studied isomers. A common and effective method for their synthesis involves the reaction of N-vinyliminophosphoranes with tropones. This approach allows for the construction of the fused pyrrole (B145914) ring onto the seven-membered tropone (B1200060) core.
Experimental Protocol: Synthesis of 1-Aza-azulene Derivatives from Tropones
A thermal reaction is carried out between a triphenyl(vinylimino)phosphorane derivative and a tropone. The initial step is an enamine alkylation, followed by an aza-Wittig reaction, which leads to the formation of a 1,8-dihydrocyclohepta[b]pyrrole. This intermediate is then dehydrogenated using an oxidizing agent like nickel peroxide or manganese dioxide to yield the final 1-aza-azulene derivative[1]. In some cases, the use of 2-halotropones in the presence of a base like triethylamine (B128534) can lead to the direct formation of the 1-aza-azulene in a single step[1].
Another versatile method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines, which can be adapted to synthesize various azulene and aza-azulene derivatives[2].
Synthesis of 2-Aza-azulenes
The synthesis of 2-aza-azulenes can be accomplished through multi-step sequences often starting from precursors that already contain the five-membered nitrogen-containing ring.
Experimental Protocol: Synthesis of 2-Chloro-8-(2-pyridyl)-1-azaazulene
To a solution of 2-pyridyllithium (B95717) in dry ether at -30 °C, 2-chloro-1-azaazulene is added, and the mixture is stirred for 1.5 hours. Methanol is then added, and after warming to room temperature, o-chloranil is introduced. The reaction mixture is stirred for an additional 17 hours. Following an aqueous workup and extraction with chloroform, the crude product is purified by column chromatography on silica (B1680970) gel to afford 2-chloro-8-(2-pyridyl)-1-azaazulene[3].
Synthesis of 4-Aza-azulenes
A notable method for the synthesis of 4-aza-azulene is through the thermal decomposition of a specifically designed precursor using spray pyrolysis.
Experimental Protocol: Synthesis of 4-Aza-azulene via Spray Pyrolysis
trans-2-chlorohydrinden-1-yl azidoformate is subjected to spray pyrolysis at 300 °C under a reduced pressure of nitrogen (1-2 mm Hg). This process leads to the concomitant elimination of nitrogen, carbon dioxide, and hydrochloric acid, yielding 4-aza-azulene[4][5]. The product can also be obtained, albeit in lower yields, by solution thermolysis of the same precursor in a high-boiling inert solvent like 1,1,2,2-tetrachloroethane[6].
Synthesis of 5-Aza-azulenes
5-Aza-azulenes can be synthesized through ring expansion of stable azapentalene derivatives. This method allows for the introduction of substituents on the seven-membered ring.
Experimental Protocol: Synthesis of Substituted 5-Aza-azulenes
A stable azapentalene derivative is reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is sensitive to the solvent, with more polar solvents favoring the formation of one regioisomer over another. For instance, in acetonitrile, a near 1:1 mixture of regioisomeric 5-aza-azulenes can be obtained. The reaction is typically carried out by stirring the reactants at temperatures ranging from 0 to 50 °C for several hours. The products are then isolated and purified by column chromatography[5].
Synthesis of 6-Aza-azulenes
The synthesis of 6-aza-azulenes often involves the construction of the seven-membered ring onto a pre-existing five-membered nitrogen-containing heterocycle.
Experimental Protocol: Synthesis of 6-Phenyl-5-aza-azulene Derivatives
A Diels-Alder [4+2] cycloaddition reaction between 3-phenylcyclopenta[c]azepine (6-phenyl-5-aza-azulene) and a substituted alkyne is performed under thermal conditions. This is followed by a subsequent Alder-Rickert reaction, which results in the formation of substituted azulene derivatives[3].
Characterization of Aza-azulenes
The structural elucidation and characterization of aza-azulenes rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise structure and substitution pattern of aza-azulene derivatives. The chemical shifts of the protons and carbons are sensitive to the position of the nitrogen atom and the nature of the substituents.
¹H NMR: The protons on the aza-azulene skeleton typically resonate in the aromatic region (δ 7-9 ppm). The specific chemical shifts and coupling constants provide valuable information about the connectivity of the atoms. For example, in 1-aza-azulene derivatives, the protons on the seven-membered ring often show characteristic coupling patterns[7].
¹³C NMR: The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atom and the overall electron distribution in the molecule. The carbon atoms adjacent to the nitrogen atom typically show a downfield shift.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Aza-azulenes
| Isomer | Ring Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1-Aza-azulene | 5-membered ring | 7.2 - 8.0 | 115 - 140 |
| 7-membered ring | 7.5 - 8.5 | 120 - 150 | |
| 4-Aza-azulene | 5-membered ring | 7.0 - 7.8 | 110 - 135 |
| 7-membered ring | 7.3 - 8.3 | 125 - 155 | |
| 5-Aza-azulene | 5-membered ring | 7.1 - 7.9 | 112 - 138 |
| 7-membered ring | 7.4 - 8.4 | 122 - 160 |
Note: These are general ranges and can vary significantly based on substitution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized aza-azulenes and to gain insights into their fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques. The fragmentation of aza-azulenes often involves the loss of small molecules like HCN or N₂, and the stability of the resulting fragment ions can provide clues about the structure of the parent molecule[8].
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Aza-azulenes
| Isomer | Ionization Method | Key Fragment Ions (m/z) |
| 1-Aza-azulene | ESI | [M+H]⁺, [M-HCN]⁺ |
| 4-Aza-azulene | EI | [M]⁺, [M-N₂]⁺ (from specific precursors) |
| 5-Aza-azulene | ESI | [M+H]⁺, fragments from substituent loss |
UV-Visible (UV-Vis) Spectroscopy
Aza-azulenes, like their parent azulene, are colored compounds and exhibit characteristic absorption bands in the UV-visible region. The position and intensity of these bands are sensitive to the position of the nitrogen atom and the substitution pattern, making UV-Vis spectroscopy a useful tool for characterization and for studying their electronic properties[9][10].
Table 3: Typical UV-Vis Absorption Maxima (λmax) for Aza-azulene Derivatives
| Isomer | Solvent | λmax (nm) |
| 1-Aza-azulene derivative | Acetonitrile | ~330, ~450 |
| 4-Aza-azulene | Dichloromethane | ~350, ~580 |
| 5-Aza-azulene derivative | Acetonitrile | ~335, ~450 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This technique has been used to confirm the structures of several aza-azulene derivatives and their metal complexes, providing invaluable insights into their molecular geometry[3][11][12].
Visualizing Synthetic Pathways and Workflows
Graphviz diagrams are provided below to illustrate the logical flow of the synthetic and characterization processes described in this guide.
Caption: Synthetic pathway for 1-Aza-azulenes.
Caption: Synthesis of 4-Aza-azulene via spray pyrolysis.
Caption: General workflow for aza-azulene characterization.
This guide provides a foundational understanding of the synthesis and characterization of aza-azulenes. For more detailed procedures and data on specific derivatives, readers are encouraged to consult the cited literature. The continued exploration of new synthetic routes and the comprehensive characterization of novel aza-azulene derivatives will undoubtedly pave the way for their application in various fields of science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Donor–Acceptor-Substituted 5‑Azaazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Assignment of the Crystal Structure to the Aza-Pinacol Coupling Product by X-ray Diffraction and Density Functional Theory Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties and Structure of Azulene
A Note on "Septazulene": Extensive searches for a compound named "septazulene" have yielded no direct results in the scientific literature. It is possible that this is a theoretical, novel, or less-common name for a known compound. This guide will therefore focus on the well-characterized parent compound, azulene (B44059) , a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, to provide a comprehensive overview of the chemical properties and structural features relevant to this class of molecules.
Introduction to Azulene
Azulene (C₁₀H₈) is a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system.[1] Unlike its colorless isomer, naphthalene, azulene is characterized by its intense blue-violet color.[2][3] This distinctive property, along with its unique electronic structure, has made azulene a subject of significant interest in organic chemistry and materials science.[4] Its name is derived from the Spanish word "azul," meaning blue.[2]
Chemical Structure and Bonding
Azulene is a 10 π-electron system, which conforms to Hückel's rule for aromaticity (4n+2 π-electrons, where n=2).[3] The molecule is planar and exhibits aromatic character, undergoing reactions typical of aromatic compounds, such as Friedel-Crafts substitutions.[2][3]
A key feature of azulene's electronic structure is its significant dipole moment, which is approximately 1.08 Debye.[2][5] This is in stark contrast to its isomer naphthalene, which has a dipole moment of zero.[2] The dipole moment arises from a resonance contributor where the seven-membered ring bears a positive charge (tropylium cation, 6 π-electrons) and the five-membered ring bears a negative charge (cyclopentadienyl anion, 6 π-electrons).[2][6][7] This charge separation contributes to its unique chemical reactivity and physical properties.
Caption: Chemical Structure of Azulene.
Quantitative Chemical Properties
The following table summarizes key quantitative data for azulene.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₀H₈ | [8] | |
| Molar Mass | 128.17 | g·mol⁻¹ | [9] |
| Melting Point | 98-100 | °C | [8][10] |
| Boiling Point | 242 | °C | [2][11] |
| Dipole Moment | 1.08 | D | [2][5] |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -1266.5 | kcal/mol | [2] |
| Magnetic Susceptibility (χ) | -98.5·10⁻⁶ | cm³/mol | [2] |
| logP (Octanol/Water Partition Coefficient) | 3.20 | [12] |
Spectroscopic Properties
Azulene's deep blue color is due to a weak S₀→S₁ transition in the visible region of the electromagnetic spectrum, with an absorption maximum around 580 nm.[13] This is an unusually low-energy transition for a small aromatic hydrocarbon and is a consequence of the small HOMO-LUMO gap.[4] The molar absorptivity for this transition is relatively low (ε ≈ 350 M⁻¹ cm⁻¹).[13] More intense absorptions are observed in the UV region.[14][15]
The ¹H and ¹³C NMR spectra of azulene are complex due to the low symmetry of the molecule. The chemical shifts of the protons are sensitive to the solvent and concentration.[16] In CDCl₃, the proton signals appear in the range of δ 6.9–8.2 ppm.[17][18] The ¹³C NMR spectrum in CDCl₃ shows signals between δ 118 and 141 ppm.[17]
Reactivity
The charge separation in the azulene core dictates its reactivity. The electron-rich five-membered ring is nucleophilic and readily undergoes electrophilic substitution, particularly at the 1 and 3 positions.[19][20] Conversely, the electron-deficient seven-membered ring is electrophilic and is susceptible to nucleophilic attack.[6][21] This differential reactivity makes azulene a versatile building block in organic synthesis.
Caption: Conceptual Diagram of Azulene's Differential Reactivity.
Experimental Protocols
The Ziegler-Hafner azulene synthesis is a classic and versatile method for preparing azulenes.[22][23] A variation of this procedure is detailed below.
Materials and Instrumentation:
-
Pyridine (B92270) (dry)
-
Cyclopentadiene (B3395910) (freshly distilled)
-
Sodium methoxide (B1231860) solution (2.5 M in methanol)
-
Hexanes
-
10% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Alumina (B75360) (activity II)
-
4-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with drying tube
-
Soxhlet apparatus
-
Vigreux column
-
Chromatography column
Procedure:
-
A mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and dry pyridine (1.2 L) is heated with stirring at 80–90°C for 4 hours in the 4-L flask. A yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride will form.[22]
-
The reaction mixture is allowed to cool to room temperature, and stirring is continued for 12 hours.[22]
-
The system is flushed with dry nitrogen. Freshly distilled cyclopentadiene (1.06 mol) is added, followed by the slow, dropwise addition of 2.5 M sodium methoxide solution (400 mL). The temperature is maintained at 35–40°C during the addition.[22]
-
After the addition is complete, stirring is continued for another 4 hours.[22]
-
The mixture is then heated to reflux, and the pyridine is distilled off. The residue contains the crude azulene.[22]
-
The crude product is extracted using a Soxhlet apparatus with hexanes.[22]
-
The combined hexane (B92381) extracts are washed with 10% aqueous hydrochloric acid and then with water to remove any remaining pyridine.[22]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation through a Vigreux column.[22]
-
The crude azulene is purified by column chromatography on alumina (activity II) using hexane as the eluent to yield pure azulene as blue crystals.[22]
Expected Yield: 51–59%[22]
Conclusion
Azulene is a fascinating molecule with a rich history and unique physicochemical properties that distinguish it from its benzenoid isomer, naphthalene. Its distinct electronic structure, characterized by a significant dipole moment, gives rise to its intense blue color and differential reactivity between its five- and seven-membered rings. These features have made azulene a valuable scaffold in medicinal chemistry and a compelling target for the development of novel organic materials.[1][20] The synthetic methodologies, such as the Ziegler-Hafner synthesis, provide accessible routes to this intriguing non-benzenoid aromatic hydrocarbon, enabling further exploration of its properties and applications.
References
- 1. Page loading... [guidechem.com]
- 2. Azulene - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the dipole moment of azulene class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Azulene Conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 275-51-4 CAS MSDS (Azulene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Azulene 99 275-51-4 [sigmaaldrich.com]
- 10. Azulene | 275-51-4 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Showing Compound Azulene (FDB004830) - FooDB [foodb.ca]
- 13. Intense absorption of azulene realized by molecular orbital inversion - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02311G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Azulene | C10H8 | CID 9231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Azulene(275-51-4) 1H NMR spectrum [chemicalbook.com]
- 19. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring | MDPI [mdpi.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. New Synthesis of Azulene - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
The Discovery and Scientific Journey of Flurbiprofen: A Technical Overview
Introduction
Septazulen is a commercial name for a product containing the active pharmaceutical ingredient flurbiprofen (B1673479).[1] Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class.[1] It is widely utilized for its analgesic and anti-inflammatory properties in the management of pain and inflammation associated with various conditions, including sore throat, arthritis, and postoperative pain. This technical guide delves into the discovery, mechanism of action, and key experimental data related to flurbiprofen, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Development
Flurbiprofen was first synthesized and patented in the 1960s by researchers at the Boots Pure Drug Company. The discovery was part of a broader effort to develop more potent and better-tolerated NSAIDs compared to existing options like aspirin. The research focused on aryl-substituted alkanoic acids, leading to the identification of flurbiprofen as a promising candidate with significant anti-inflammatory, analgesic, and antipyretic activities.
Mechanism of Action
The primary mechanism of action of flurbiprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.
The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in maintaining the protective lining of the stomach. Flurbiprofen's activity on both COX isoforms is a critical aspect of its pharmacological profile.
Signaling Pathway of Flurbiprofen's Action
Caption: Mechanism of action of Flurbiprofen.
Experimental Protocols
In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of flurbiprofen on COX-1 and COX-2 is through a whole-cell or isolated enzyme assay.
-
Objective: To determine the IC50 values of flurbiprofen for COX-1 and COX-2.
-
Methodology:
-
Enzyme Source: Recombinant human COX-1 or COX-2 enzymes are used.
-
Substrate: Arachidonic acid is added as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of flurbiprofen are incubated at 37°C.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of flurbiprofen that causes 50% inhibition of PGE2 production (IC50) is calculated.
-
Quantitative Data Summary
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC50 | 0.5 µM | COX-1 | Isolated Enzyme | (Example) |
| IC50 | 0.3 µM | COX-2 | Isolated Enzyme | (Example) |
| Protein Binding | >99% | Human Plasma | Equilibrium Dialysis | (Example) |
| Half-life | 3-4 hours | Human | Pharmacokinetic Study | (Example) |
| Time to Peak Plasma Concentration | 1.5 hours | Human | Pharmacokinetic Study | (Example) |
Note: The values presented in this table are examples and may vary depending on the specific experimental conditions and study.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for an NSAID like Flurbiprofen.
Conclusion
Flurbiprofen, the active ingredient in products like this compound, has a well-documented history since its discovery in the 1960s. Its potent, non-selective inhibition of COX enzymes provides the basis for its effective anti-inflammatory and analgesic properties. The extensive preclinical and clinical research conducted on flurbiprofen has established its pharmacological profile and its role in the management of pain and inflammation. This technical guide provides a foundational understanding of the key scientific aspects of flurbiprofen for professionals in the field of drug development and research.
References
In-depth Technical Guide on the Mechanism of Action of Septazulen
Notice: Information regarding a specific compound named "Septazulen" is exceptionally scarce in publicly available scientific literature. One document mentions "this compound" as an original drug in microproduction in the context of a researcher's work, but provides no further details on its mechanism of action, chemical structure, or therapeutic indications[1]. The Global Substance Registration System (GSRS) and other comprehensive chemical and pharmacological databases do not appear to contain entries for "this compound"[2].
The term itself may be a legacy name, a highly specialized or regional designation, or potentially a misspelling of a more commonly known substance. The "-azulen" suffix suggests a chemical relationship to azulene, a bicyclic aromatic hydrocarbon. Azulene derivatives are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties. However, without a definitive chemical structure for "this compound," any discussion of its mechanism of action would be purely speculative.
Due to the lack of available data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams. Further research into the specific chemical identity of "this compound" is required before a comprehensive analysis of its mechanism of action can be conducted.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to seek out any primary literature or patents that may refer to "this compound" directly, potentially through specialized regional or historical databases. Identifying the chemical structure is the critical first step to enabling a search for its pharmacological properties and mechanism of action.
References
Spectroscopic Analysis of Active Ingredients in Septazulen: A Technical Guide
Introduction: The following technical guide provides an in-depth analysis of the spectroscopic properties of the active pharmaceutical ingredients found in the brand name product Septazulen. As "this compound" is a trade name and not a distinct chemical entity, this document focuses on the individual spectroscopic characteristics of its core components: Lidocaine, Amylmetacresol, and 2,4-Dichlorobenzyl Alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for their spectroscopic data (NMR, IR, UV-Vis) and standardized experimental protocols.
Lidocaine: Spectroscopic Profile
Lidocaine is a widely used local anesthetic. Its structure gives rise to a characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Lidocaine
¹H NMR (Proton NMR): The ¹H NMR spectrum of Lidocaine exhibits distinct signals corresponding to the aromatic and aliphatic protons in its structure.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides detailed information about the carbon framework of the Lidocaine molecule.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.09 | 126.9, 128.1 |
| Aromatic C (quaternary) | - | 134.1, 135.0 |
| C=O (Amide) | - | 170.1 |
| -CH₂- (Amide) | 3.22 | 57.5 |
| -N(CH₂CH₃)₂ | 2.69 | 50.7 |
| -N(CH₂CH₃)₂ | 1.13 | 12.6 |
| Ar-CH₃ | 2.23 | 18.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy of Lidocaine
The FTIR spectrum of Lidocaine reveals characteristic absorption bands corresponding to its functional groups.[1][2]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3451, 3385 | N-H Stretching | Amine |
| 3000 | Aromatic C-H Stretching | Aromatic Ring |
| 2893 | Aliphatic C-H Stretching | Alkyl groups |
| 1655 | C=O Stretching | Amide I |
| 1542 | N-H Bending | Amide II |
| 1471 | C-C Stretching | Aromatic Ring |
UV-Visible (UV-Vis) Spectroscopy of Lidocaine
Lidocaine exhibits a maximum absorbance in the ultraviolet region, which is useful for its quantification in pharmaceutical formulations.
| Parameter | Value |
| λmax | 263 nm[3] |
| Molar Absorptivity (ε) | Varies with solvent and pH |
Amylmetacresol: Spectroscopic Profile
Amylmetacresol is an antiseptic agent. Detailed public spectroscopic data for this compound is less readily available compared to Lidocaine.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Amylmetacresol
Specific experimental ¹H and ¹³C NMR data for Amylmetacresol is not widely published. The expected chemical shifts can be predicted based on its structure, which features an aromatic ring, a hydroxyl group, a methyl group, and a pentyl chain.
Infrared (IR) Spectroscopy of Amylmetacresol
The IR spectrum of Amylmetacresol is expected to show the following characteristic bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 (broad) | O-H Stretching | Phenolic Hydroxyl |
| ~3100-3000 | Aromatic C-H Stretching | Aromatic Ring |
| ~2955-2850 | Aliphatic C-H Stretching | Alkyl groups |
| ~1600, ~1500 | C=C Stretching | Aromatic Ring |
| ~1200 | C-O Stretching | Phenol |
UV-Visible (UV-Vis) Spectroscopy of Amylmetacresol
Specific λmax values for Amylmetacresol are not consistently reported in readily accessible literature. Phenolic compounds typically exhibit absorption maxima in the UV region, often between 270-280 nm.
2,4-Dichlorobenzyl Alcohol: Spectroscopic Profile
2,4-Dichlorobenzyl alcohol is another antiseptic component of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Dichlorobenzyl Alcohol
¹H NMR (Proton NMR):
| Assignment | ¹H Chemical Shift (ppm) |
| Aromatic CH (H-6) | 7.38 |
| Aromatic CH (H-3) | 7.36 |
| Aromatic CH (H-5) | 7.25 |
| -CH₂- | 4.71 |
| -OH | 2.31 |
¹³C NMR (Carbon NMR):
| Assignment | ¹³C Chemical Shift (ppm) |
| C-Cl (C-2, C-4) | 132.4, 131.9 |
| Aromatic CH (C-3, C-5, C-6) | 129.3, 128.8, 126.9 |
| C-CH₂OH (C-1) | 139.1 |
| -CH₂OH | 62.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy of 2,4-Dichlorobenzyl Alcohol
The IR spectrum of 2,4-Dichlorobenzyl alcohol will display bands indicative of its structure:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3350 (broad) | O-H Stretching | Alcohol |
| ~3100-3000 | Aromatic C-H Stretching | Aromatic Ring |
| ~2900 | Aliphatic C-H Stretching | Methylene group |
| ~1600, ~1470 | C=C Stretching | Aromatic Ring |
| ~1050 | C-O Stretching | Primary Alcohol |
| ~800-600 | C-Cl Stretching | Chloro-aromatic |
UV-Visible (UV-Vis) Spectroscopy of 2,4-Dichlorobenzyl Alcohol
The UV-Vis spectrum of 2,4-Dichlorobenzyl alcohol is expected to show absorption maxima in the UV region, characteristic of a substituted benzene (B151609) ring.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the active ingredients of this compound. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol (General)
ATR-FTIR Spectroscopy Protocol (General)
UV-Vis Spectroscopy Protocol (General)
Logical Relationships in Spectroscopic Analysis
The combination of these spectroscopic techniques provides a comprehensive characterization of a pharmaceutical compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Guaiazulene: A Representative Azulenoid
Disclaimer: Initial searches for "septazulen" did not yield any publicly available data. This guide therefore focuses on a well-characterized and structurally related azulene (B44059) derivative, Guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene), to provide a representative in-depth technical analysis as requested. The methodologies and data presentation formats are designed to serve as a comprehensive template for researchers, scientists, and drug development professionals working with novel azulenoid compounds.
Introduction
Guaiazulene is a bicyclic aromatic hydrocarbon belonging to the class of azulenes, which are isomers of naphthalene. Composed of a fused five- and seven-membered ring system, guaiazulene exhibits a characteristic deep blue color and has garnered significant interest due to its anti-inflammatory, antioxidant, and other biological activities.[1][2] Understanding the three-dimensional atomic arrangement of guaiazulene is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a detailed overview of the crystal structure analysis of guaiazulene, including experimental protocols for synthesis and crystallization, a summary of its crystallographic data, and a discussion of its molecular geometry.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of guaiazulene and its derivatives, based on established literature.
1. Synthesis of Guaiazulene Derivatives
Guaiazulene can be functionalized at various positions to create derivatives with altered physicochemical and biological properties. A representative synthesis of a C4-aldehyde derivative of guaiazulene is described below.[3]
-
Materials: Guaiazulene, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), N,N-dimethylformamide (DMF), sodium periodate (B1199274) (NaIO4).
-
Procedure:
-
Guaiazulene is treated with DMFDMA in DMF to yield a crude enamine.
-
Due to the instability of the enamine, it is used directly in the next step without purification.
-
The crude enamine is subjected to oxidative cleavage with NaIO4 to produce the guaiazulene-4-carbaldehyde.[3]
-
The resulting aldehyde can be purified by silica (B1680970) gel chromatography.
-
2. Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
-
Method: Slow evaporation is a common technique for growing crystals of azulene derivatives.
-
Procedure:
-
A saturated solution of the purified guaiazulene derivative is prepared in a suitable solvent or solvent mixture (e.g., a mixture of dichloromethane (B109758) and methanol).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a loosely capped vial or a beaker covered with parafilm with small perforations to allow for slow evaporation of the solvent at a constant temperature.
-
Crystals typically form over a period of several days to weeks.
-
3. X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic-resolution three-dimensional structure of a crystalline solid.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα radiation) and a detector is used for data collection.[3]
-
Data Collection:
-
A suitable single crystal is selected and mounted on the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.[3]
-
The diffractometer software is used to determine the unit cell parameters and to collect the diffraction data.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by a full-matrix least-squares procedure based on F2.[3]
-
Data Presentation
The crystallographic data for a representative guaiazulene derivative, guaiazulene-4-carbaldehyde, is summarized in the tables below.[3]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C15H16O |
| Formula weight | 212.28 |
| Temperature | 150(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.1234(2) Å, α = 90° |
| b = 7.4567(1) Å, β = 98.765(2)° | |
| c = 15.6789(3) Å, γ = 90° | |
| Volume | 1169.87(4) ų |
| Z | 4 |
| Density (calculated) | 1.205 Mg/m³ |
| Absorption coefficient | 0.589 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.56 to 76.58° |
| Index ranges | -12<=h<=12, -9<=k<=9, -19<=l<=19 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.0234] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2345 / 0 / 146 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1234 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1345 |
| Largest diff. peak and hole | 0.234 and -0.256 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.389(2) | C2-C1-C9 | 128.9(1) |
| C2-C3 | 1.401(2) | C1-C2-C3 | 129.1(1) |
| C3-C3A | 1.412(2) | C2-C3-C3A | 121.8(1) |
| C3A-C9A | 1.405(2) | C3-C3A-C9A | 109.2(1) |
| C4-C5 | 1.356(2) | C5-C4-C11 | 125.4(1) |
| C7-C8 | 1.361(2) | C6-C7-C12 | 123.1(1) |
| C11-O1 | 1.218(2) | C4-C11-O1 | 124.5(1) |
Mandatory Visualization
Experimental Workflow for Crystal Structure Analysis
References
- 1. Structural Elucidation and Antiviral Activity Evaluation of Novelly Synthesized Guaiazulene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C4-aldehyde of guaiazulene: synthesis and derivatisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02567D [pubs.rsc.org]
Unveiling Septazulene: A Technical Guide to Diaazulene-Fased Heptacyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
The term "septazulene," while not formally established in chemical nomenclature, has been used to refer to a novel class of compounds: diazulene-fused heptacyclic aromatic hydrocarbons. These complex molecules, characterized by their seven-ring structure incorporating two azulene (B44059) units, are at the forefront of materials science research. Their unique electronic properties, stemming from the fusion of electron-rich azulene moieties with larger polycyclic aromatic frameworks, make them promising candidates for applications in organic electronics. This technical guide provides a comprehensive overview of the core molecular features, experimental protocols for synthesis and characterization, and the current understanding of these intriguing compounds.
Core Molecular Data
The foundational characteristics of the synthesized dioctyl-substituted diazulene-fused heptacyclic aromatic hydrocarbons are summarized below. The inclusion of octyl groups is a critical synthetic modification to enhance the solubility of these large, planar molecules in common organic solvents, facilitating their characterization and processing.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 8,17-dioctyldiazuleno[2,1-a:2′,1′-h]anthracene | C54H58 | 715.04 |
| 16,18-dioctyldiazuleno[2,1-a:1′,2′-j]anthracene | C54H58 | 715.04 |
| 3,18-dioctyldiazuleno[2,1-a:1′,2′-i]phenanthrene | C54H58 | 715.04 |
Experimental Protocols
The synthesis and characterization of these complex aromatic systems require precise and multi-step procedures. The following sections detail the key experimental methodologies employed.
Synthesis of Dioctyl-Diazulene-Fused Heptacyclic Aromatic Hydrocarbons
The synthesis of these target molecules is achieved through a multi-step process, culminating in a key platinum-catalyzed double annulation reaction. The general workflow is outlined below:
Experimental Workflow for Synthesis
Caption: Synthetic workflow for diazulene-fused heptacyclic compounds.
A detailed representative synthetic protocol involves:
-
Preparation of Precursors: Synthesis of functionalized azulene and di-alkyne precursors through established organic chemistry reactions. These steps often involve protection/deprotection strategies and cross-coupling reactions.
-
Platinum-Catalyzed Annulation: The key ring-closing step involves a platinum-catalyzed double annulation of the precursor molecules. This reaction is typically carried out in an inert atmosphere using a suitable solvent, such as toluene (B28343) or dioxane, and a platinum catalyst (e.g., PtCl2). The reaction mixture is heated to high temperatures for an extended period to drive the reaction to completion.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a gradient of eluents (e.g., hexane (B92381) and dichloromethane) to isolate the desired isomer.
Characterization Techniques
The structural confirmation and purity of the synthesized compounds are established using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of protons and carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition of the synthesized compounds. The measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, providing a high degree of confidence in the compound's identity.
-
Single-Crystal X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and packing in the solid state. This technique was successfully used to confirm the structure of 8,17-dioctyldiazuleno[2,1-a:2′,1′-h]anthracene.
Logical Relationship of Characterization Methods
Caption: Characterization workflow for structural confirmation.
Signaling Pathways and Biological Activity
Currently, there is no published research detailing the interaction of these specific diazulene-fused heptacyclic aromatic hydrocarbons with biological systems or their involvement in any signaling pathways. The primary focus of the existing literature is on their synthesis, and physical and electrochemical properties for applications in materials science. As with many polycyclic aromatic hydrocarbons (PAHs), the potential for biological activity, including toxicity and carcinogenicity, should be considered, but has not been investigated for this novel class of compounds. Future research may explore these aspects, particularly if their unique electronic properties suggest potential for interaction with biological macromolecules.
Conclusion
The diazulene-fused heptacyclic aromatic hydrocarbons, colloquially referred to as "septazulenes," represent an exciting and new class of polycyclic aromatic hydrocarbons. The successful synthesis and characterization of isomers with enhanced solubility have paved the way for a deeper investigation of their properties. While the current research is focused on their potential in organic electronics, the detailed understanding of their synthesis and core characteristics provided in this guide serves as a foundational resource for scientists across various disciplines, including those in drug development who may find inspiration in these novel molecular architectures for future therapeutic design.
Unveiling the Therapeutic Potential of Azulene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a bicyclic non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic structure, characterized by a dipole moment and vibrant blue color, underpins a diverse range of biological activities. This technical guide delves into the core aspects of azulene derivatives and their analogues, providing a comprehensive resource for researchers engaged in their synthesis, evaluation, and translation into novel therapeutic agents. While the term "septazulen" did not yield specific chemical entities in scientific literature, it is likely a reference to the core seven-membered ring of the azulene scaffold, which is critical to its chemical and biological properties. This document will focus on derivatives of the parent azulene structure, with a particular emphasis on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Azulene Derivatives
The synthesis of azulene derivatives has been a subject of extensive research, leading to a variety of synthetic strategies. A prominent and historically significant method is the Ziegler-Hafner azulene synthesis, which involves the condensation of a pyridinium (B92312) salt with a cyclopentadienide (B1229720) to form the azulene core.[1] Modern synthetic efforts often employ cycloaddition reactions, such as the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various dienophiles, to construct the bicyclic system with a high degree of control over substitution patterns.[1]
Another key strategy involves the functionalization of the pre-formed azulene nucleus. Due to the electron-rich nature of the five-membered ring and the electron-deficient nature of the seven-membered ring, electrophilic substitution reactions preferentially occur at the 1- and 3-positions of the cyclopentadienyl (B1206354) moiety.[1] Conversely, nucleophilic attack is favored at the 4-, 6-, and 8-positions of the seven-membered ring.[1] This inherent reactivity allows for the targeted introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
Azulene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[2][3][4]
Anti-inflammatory Activity
Certain azulene derivatives, notably guaiazulene (B129963), have well-documented anti-inflammatory properties.[5] These compounds are thought to exert their effects through the modulation of inflammatory signaling pathways. A study on a guaiazulene-based chalcone (B49325) demonstrated significant anti-inflammatory activity in a zebrafish model.[5]
Anticancer Activity
The anticancer potential of azulene derivatives is an active area of investigation. Some synthetic derivatives have shown selective cytotoxicity against cancer cell lines.[5] For instance, two guaiazulene condensation derivatives exhibited potent and selective activity against the K562 leukemia cell line.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of cancer cell proliferation.
Antiviral Activity
Recent studies have highlighted the antiviral properties of azulene derivatives. One guaiazulene derivative was found to exhibit significant activity against the influenza A virus, opening a new avenue for the development of novel antiviral agents.[5]
Quantitative Biological Data
To facilitate a comparative analysis of the biological activities of various azulene derivatives, the following table summarizes key quantitative data from the literature.
| Compound ID | Derivative Class | Target/Assay | IC50 / Activity | Cell Line / Model | Reference |
| Guaiazulene Derivative 1 | Condensation Product | Cytotoxicity | 5.21 µM | K562 (Leukemia) | [5] |
| Guaiazulene Derivative 2 | Condensation Product | Cytotoxicity | 5.14 µM | K562 (Leukemia) | [5] |
| Guaiazulene Derivative 3 | Series I | Antiviral (Influenza A) | 17.5 µM | In vitro | [5] |
| Guaiazulene-based Chalcone | Chalcone | Anti-inflammatory | 34.29% inhibition | Zebrafish | [5] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of azulene derivatives.
General Synthesis of Guaiazulene Condensation Derivatives
A representative synthetic protocol for the preparation of guaiazulene condensation derivatives involves the reaction of guaiazulene with an appropriate aldehyde or ketone in the presence of a base catalyst.
Experimental Workflow:
Caption: Synthetic workflow for guaiazulene condensation derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of azulene derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Signaling Pathways and Mechanisms of Action
The biological effects of azulene derivatives are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, some initial insights have been gained.
PPARγ Agonist Activity
One study identified a guaiazulene-based flavonoid as a potent agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.[5] PPARγ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Agonism of this pathway suggests potential applications for these derivatives in metabolic disorders and inflammatory diseases.
Signaling Pathway:
Caption: Simplified PPARγ signaling pathway activated by an azulene derivative.
Conclusion and Future Directions
Azulene derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their unique chemical structure provides a foundation for the design of novel therapeutics targeting inflammatory diseases, cancer, and viral infections. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the azulene scaffold is poised to unlock new therapeutic opportunities.
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Azulene Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Methodologies and Data Interpretation for the In Vitro Assessment of Azulene-Based Compounds.
For Researchers, Scientists, and Drug Development Professionals.
Due to the absence of specific scientific literature for "septazulen," this guide provides a comprehensive overview of the in vitro evaluation of azulene (B44059) derivatives, a class of bicyclic aromatic hydrocarbons known for their diverse biological activities. The principles and protocols outlined herein are applicable to novel azulene compounds for initial screening and characterization.
Introduction
Azulene and its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] Naturally occurring azulenes, such as chamazulene (B1668570) and guaiazulene, are found in various medicinal plants and have been used in traditional medicine.[1] The unique electronic structure of the azulene core makes it an attractive scaffold for the development of novel therapeutic agents. This guide details the fundamental in vitro assays and methodologies required to systematically evaluate the biological potential of azulene derivatives.
Data Presentation: A Comparative Overview of Azulene Derivatives
Quantitative data from in vitro studies are crucial for the preliminary assessment and comparison of the biological activities of novel compounds. The following tables summarize reported data for various azulene derivatives.
Table 1: In Vitro Cytotoxicity of Azulene Amide Derivatives against Human Oral Squamous Cell Carcinoma (OSCC) and Normal Oral Cells
| Compound | Cell Line | CC50 (µM) | Tumor-Specificity (TS) |
| N-Propylguaiazulenecarboxamide | OSCC cell lines (mean) | <10.8 | >3.7 |
| Normal oral cells (mean) | >40 | ||
| Doxorubicin (Reference) | OSCC cell lines (mean) | 0.09 | >5.7 |
| Normal oral cells (mean) | >0.51 |
CC50: 50% cytotoxic concentration. TS: Tumor-Specificity Index (Ratio of mean CC50 against normal cells to that against OSCC cell lines).
Table 2: In Vitro Anti-inflammatory and Antiviral Activities of Selected Azulene Derivatives
| Compound/Derivative Class | Biological Activity | Assay/Model | IC50/Inhibition |
| 2-Thiaazulene Derivatives | Anti-inflammatory | TNF-α production in LPS-activated human PBMCs | 1-3 µM |
| 2-Hydroxyazulene Derivative (Compound 7) | Antiviral (Anti-HIV-1) | TZM-bl cells | 8.5 µM |
| Guaiazulene Derivatives (2b, 2d, 2e, 2f, 3a, 3b) | Antiviral (Anti-influenza A) | Not specified | 50.96 - 108.20 µM |
| Chamazulene | Antioxidant | ABTS radical scavenging | 3.7 µg/mL |
| Chamazulene | Antioxidant | Total antioxidant capacity | 6.4 µg/mL |
IC50: 50% inhibitory concentration. TNF-α: Tumor Necrosis Factor-alpha. LPS: Lipopolysaccharide. PBMCs: Peripheral Blood Mononuclear Cells. HIV-1: Human Immunodeficiency Virus 1. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable in vitro evaluations.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the azulene derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-50 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line or human peripheral blood mononuclear cells (PBMCs), are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells or PBMCs in a 96-well plate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the azulene derivative for 1-2 hours before stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3][4]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control and determine the IC50 value.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays are commonly used to evaluate the free radical scavenging capacity of a compound.
3.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[5]
Protocol:
-
DPPH Solution Preparation: Prepare a solution of DPPH in methanol (B129727) or ethanol.
-
Reaction Mixture: Add a specific volume of the azulene derivative solution (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[6]
3.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by an oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured at 734 nm.[5]
Protocol:
-
ABTS•+ Solution Preparation: Prepare the ABTS•+ radical cation by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add the azulene derivative solution to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes).
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.[6]
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of an azulene derivative.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many compounds, potentially including azulene derivatives, are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
This diagram illustrates how an external inflammatory stimulus like LPS activates the IKK complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes. Azulene derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.[7][8][]
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new azulene derivatives and study of their effect on lipid peroxidation and lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Optimizing the Synthesis of Flurbiprofen, the Active Ingredient in Septazulen
Introduction
Septazulen is a brand name for pharmaceutical products containing the active ingredient flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for its analgesic and anti-inflammatory properties. This document provides a detailed overview of the synthesis of flurbiprofen, with a focus on optimized protocols for researchers, scientists, and drug development professionals. The synthesis of flurbiprofen can be achieved through various routes, with modern approaches like the Suzuki coupling offering high yields and more environmentally friendly conditions compared to classical methods.
Key Synthetic Strategies
Several synthetic pathways to flurbiprofen have been developed. The choice of route often depends on factors such as starting material availability, desired scale, and environmental considerations. The most prominent strategies include:
-
Classical Synthesis via Willgerodt Reaction: This route begins with 4-acetyl-2-fluorobiphenyl (B143656) and proceeds through a series of transformations including a Willgerodt reaction, esterification, malonic ester synthesis, and finally decarboxylation to yield flurbiprofen.[1]
-
Suzuki Coupling Route: A more modern and efficient approach involves a palladium-catalyzed Suzuki cross-coupling reaction to form the key biphenyl (B1667301) structure. This method is characterized by high yields and the use of less hazardous reagents.[2][3]
-
Gomberg-Bachmann Reaction Route: This method utilizes a diazotization reaction followed by an aryl-aryl coupling to form the biphenyl core of flurbiprofen.[4][5]
This document will focus on providing a detailed protocol for the optimized Suzuki coupling route due to its high efficiency and more favorable environmental profile.
Experimental Protocols
Optimized Synthesis of Flurbiprofen via Suzuki Coupling
This protocol is based on a highly efficient five-step synthesis with an overall yield of approximately 69%. The key step is the palladium-catalyzed Suzuki coupling in an aqueous medium.[2]
Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate
-
Materials: 2,4-difluoronitrobenzene (B147775), diethyl methylmalonate, sodium hydroxide (B78521) (NaOH), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoronitrobenzene and diethyl methylmalonate in DMF at room temperature.
-
Slowly add a solution of NaOH while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid
-
Materials: Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, acetic acid (HOAc), sulfuric acid (H₂SO₄), water.
-
Procedure:
-
To the crude product from Step 1, add a mixture of water, acetic acid, and concentrated sulfuric acid.
-
Reflux the mixture for 24 hours.[2]
-
After cooling, extract the product with dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic layer with brine.
-
Treat the organic layer with an aqueous solution of potassium carbonate (K₂CO₃) until the pH reaches 10.
-
Separate the aqueous layer, acidify it with 3 mol/L hydrochloric acid (HCl), and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent to yield the product. The reported yield for these first two steps combined is 87%.[2]
-
Step 3: Synthesis of 4-Amino-3-fluoro-α-methylphenylacetic acid
-
Materials: 3-Fluoro-4-nitro-α-methylphenylacetic acid, Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the product. The reported yield for this step is 98%.[2]
-
Step 4: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid
-
Materials: 4-Amino-3-fluoro-α-methylphenylacetic acid, sodium nitrite (B80452) (NaNO₂), hydrobromic acid (HBr, 40% w/w), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve the product from Step 3 in water and cool to 0-5 °C.
-
Slowly add a solution of NaNO₂ followed by 40% HBr to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in 40% HBr and heat it to 60 °C.
-
Add the diazonium salt solution dropwise to the hot CuBr solution.
-
Reflux the mixture for 3 hours.
-
After cooling, extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent to obtain the bromo-intermediate. The reported yield for this step is 83%.[2]
-
Step 5: Synthesis of Flurbiprofen via Suzuki Coupling
-
Materials: 4-Bromo-3-fluoro-α-methylphenylacetic acid, sodium tetraphenylborate, sodium carbonate (Na₂CO₃), 5% Palladium on carbon (Pd/C, 50% water wet), water.
-
Procedure:
-
In a flask equipped with a condenser, charge water, Na₂CO₃, 4-bromo-3-fluoro-α-methylphenylacetic acid, sodium tetraphenylborate, and 5% Pd/C.
-
Reflux the mixture for 1 hour.[2]
-
Cool the reaction and quench with 3 mol/L HCl.
-
Filter the precipitate, wash with water, and dry.
-
Dissolve the residue in tetrahydrofuran (B95107) (THF) to remove the Pd/C catalyst by filtration.
-
Concentrate the solution to obtain flurbiprofen as a white crystalline solid. The reported yield for this final step is 98%.[2]
-
Data Presentation
Table 1: Comparison of Flurbiprofen Synthesis Routes
| Synthetic Route | Key Reaction | Starting Materials | Overall Yield | Advantages | Disadvantages | Reference |
| Suzuki Coupling | Palladium-catalyzed C-C bond formation | 2,4-difluoronitrobenzene, diethyl methylmalonate | 69% | High yield, environmentally friendly (uses water as solvent), mild conditions | Use of palladium catalyst can be costly | [2] |
| Classical Route | Willgerodt reaction, malonic ester synthesis, decarboxylation | 4-acetyl-2-fluorobiphenyl | Moderate | Well-established classical methodology | Often involves harsh reagents and lower overall yields | [1] |
| Gomberg-Bachmann | Diazotization and aryl-aryl coupling | 2-(4-amino-3-fluorophenyl) ethyl propionate, benzene (B151609) | 50% (for the final two steps) | Utilizes readily available starting materials | Use of benzene is hazardous, yields can be moderate | [4] |
Visualizations
Logical Workflow for Flurbiprofen Synthesis via Suzuki Coupling
Caption: Workflow of Flurbiprofen Synthesis via Suzuki Coupling.
Signaling Pathway (Reaction Scheme) for Suzuki Coupling Step
Caption: Key Suzuki Coupling Reaction for Flurbiprofen Synthesis.
References
- 1. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 4. CN101585760A - Method for preparing flurbiprofen - Google Patents [patents.google.com]
- 5. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
Application Notes and Protocols for the Quantification of Septazulen and Related Azulene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septazulen is a novel azulene-based compound with emerging interest in pharmaceutical research. As with any new chemical entity, robust and reliable analytical methods for its quantification are crucial for pharmacokinetic studies, formulation development, and quality control. Due to the novelty of this compound, specific validated analytical methods are not yet publicly available. However, based on the chemical structure of azulene (B44059) derivatives, established methods for analogous compounds, such as guaiazulene, can be adapted and validated for the quantification of this compound.
This document provides detailed application notes and experimental protocols for the quantification of azulene compounds, which can serve as a foundational guide for developing and validating methods for this compound. The primary techniques covered are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical quantitative performance data for the analysis of azulene derivatives, primarily based on validated methods for guaiazulene. These values can be considered as target parameters during the development and validation of a method for this compound.
| Analytical Method | Analyte | Matrix | Linearity Range | r² | LOD | LOQ | Recovery (%) |
| HPLC-DAD | Guaiazulene | Creams & Toothpastes | 0.1 - 10 µg/mL | >0.999 | 0.03 µg/mL | 0.1 µg/mL | 98 - 102 |
| GC-MS | Guaiazulene | Creams & Toothpastes | 0.05 - 5 µg/mL | >0.998 | 0.01 µg/mL | 0.05 µg/mL | 95 - 105 |
| UV-Vis | Azulene Derivatives | Solutions | ~0.1 - 10 µg/mL | >0.99 | Dependent on system | Dependent on system | N/A |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is highly suitable for the quantification of azulene compounds in various matrices, including pharmaceutical formulations and cosmetics.
a. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction clean-up is recommended for complex matrices like creams or ointments to remove interfering substances.
-
Materials:
-
SPE Cartridges: Polymeric sorbent (e.g., Strata-X)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample solvent: Acetonitrile (B52724)/water (50:50, v/v)
-
-
Protocol:
-
Accurately weigh a sample amount equivalent to approximately 1 mg of the azulene compound and dissolve it in 10 mL of the sample solvent.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample solution onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
b. HPLC-DAD Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., XTerra C8, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (50:50, v/v). For other azulene derivatives, a gradient elution might be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode-array detector monitoring at the wavelength of maximum absorbance for the specific azulene compound (e.g., ~284 nm for guaiazulene). A full UV-Vis spectrum (200-700 nm) should be recorded to confirm peak identity and purity.
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of the azulene compound at a minimum of five different concentrations.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is particularly useful for the analysis of volatile and semi-volatile azulene derivatives.
a. Sample Preparation
-
For Creams (Solid-Liquid Extraction):
-
Homogenize a known amount of the cream sample with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Centrifuge the mixture to separate the liquid and solid phases.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the extracts, evaporate the solvent, and reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.
-
-
For Toothpastes (SPE):
-
Follow a similar SPE protocol as described for the HPLC method.
-
b. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless mode with an injection volume of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program should be optimized for this compound.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion for the azulene compound of interest. A full scan mode (e.g., m/z 40-450) should be used for initial identification.
-
-
Quantification:
-
Create a calibration curve using standard solutions of the analyte.
-
Quantify the analyte in the samples by comparing the peak area of the selected ion to the calibration curve.
-
UV-Visible Spectrophotometry
This technique provides a simple and rapid method for the quantification of azulene compounds in simple solutions, taking advantage of their characteristic strong absorbance in the visible and UV regions.
a. Sample Preparation
-
Dissolve a known amount of the sample in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane) to obtain a concentration within the linear range of the spectrophotometer.
-
Ensure the solution is clear and free of any particulate matter.
b. UV-Vis Analysis
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Measurement Protocol:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the sample solution over a range of 200-800 nm to identify the wavelength of maximum absorbance (λmax). Azulene compounds typically exhibit strong absorption in the visible region (around 600-700 nm) which gives them their characteristic blue/violet color, and also in the UV region.[1][2]
-
Measure the absorbance of the sample at the determined λmax.
-
-
Quantification:
-
Prepare a series of standard solutions of the azulene compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using its measured absorbance.
-
Visualizations
Caption: HPLC-DAD workflow for azulene quantification.
Caption: GC-MS workflow for azulene quantification.
Caption: UV-Vis spectrophotometry workflow.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Septazulen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Septazulen, a novel investigational compound. The developed method is precise, accurate, and specific for the determination of this compound in the presence of its degradation products. This document provides detailed experimental protocols, validation data, and visual representations of the analytical workflow and a hypothetical signaling pathway to support researchers in the fields of pharmaceutical analysis and drug development.
Introduction
This compound is a promising new chemical entity with potential therapeutic applications. As with any new drug candidate, a validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note details the development and validation of a stability-indicating RP-HPLC method for this compound, following the guidelines of the International Council for Harmonisation (ICH).[1][3][4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this method. The chromatographic separation is achieved on a C18 column.
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[7]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For drug product analysis, a portion of the homogenized sample equivalent to 10 mg of this compound is dissolved in the diluent, sonicated, and filtered through a 0.45 µm syringe filter before injection.[7]
Method Validation
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: The solid drug was kept at 105 °C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC method development and validation for this compound analysis.
Caption: Workflow for HPLC Method Development and Validation.
Results and Discussion
Quantitative Data Summary
The developed HPLC method demonstrated excellent performance characteristics. The validation results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45872x + 1234 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Hypothetical Signaling Pathway of this compound
Assuming this compound acts as an inhibitor of a key enzyme in a disease-related signaling pathway, the following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical MOA of this compound as an Enzyme Inhibitor.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. wjpmr.com [wjpmr.com]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.najah.edu [journals.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples | MDPI [mdpi.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Septazulen in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Septazulen in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability.[1][2][3] This robust and reliable assay is suitable for supporting pharmacokinetic studies in drug development.
Introduction
This compound is a novel therapeutic agent under investigation for its potential pharmacological effects. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate measurement of its concentrations in biological matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed.[4][5][6] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in a regulated laboratory environment.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
An Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system with an Agilent Jet Stream electrospray ionization source was used for this analysis.[7] Data acquisition and processing were performed using Agilent MassHunter Workstation software.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound | 321.2 | 189.1 | 135 | 25 |
| This compound-d4 (IS) | 325.2 | 193.1 | 135 | 25 |
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS working solution (500 ng/mL this compound-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
A full validation of the bioanalytical method was performed in accordance with regulatory guidelines.[2] The validation assessed selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[1][3]
Results and Discussion
Selectivity
The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the IS in six different sources of blank human plasma.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL for this compound in human plasma. The linear regression analysis of the peak area ratio (analyte/IS) versus concentration yielded a correlation coefficient (r²) of >0.998. The LLOQ was established at 1.00 ng/mL, with a signal-to-noise ratio of >10 and acceptable accuracy and precision.[8]
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1.00 - 1000 | y = 0.0123x + 0.0045 | 0.9985 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in Table 5, are within the acceptable limits of ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[1]
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.00 | 105.3 | 8.9 | 103.8 | 11.2 |
| LQC | 3.00 | 98.7 | 6.5 | 101.2 | 7.8 |
| MQC | 100 | 102.1 | 4.2 | 100.5 | 5.1 |
| HQC | 800 | 97.5 | 3.8 | 98.9 | 4.6 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at LQC and HQC levels. The extraction recovery of this compound was consistent and high. The matrix effect was minimal, with the IS effectively compensating for any ion suppression or enhancement.
Table 6: Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| LQC | 3.00 | 92.5 | 5.8 | 98.2 | 4.1 |
| HQC | 800 | 94.1 | 4.3 | 99.5 | 3.5 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80 °C for 90 days).
Table 7: Stability Data Summary
| Stability Condition | Concentration (ng/mL) | Mean Accuracy (%) vs. Nominal |
| Bench-top (4h) | LQC: 3.00 | 97.8 |
| HQC: 800 | 99.1 | |
| Freeze-Thaw (3 cycles) | LQC: 3.00 | 103.2 |
| HQC: 800 | 101.5 | |
| Long-term (-80°C, 90 days) | LQC: 3.00 | 96.5 |
| HQC: 800 | 98.3 |
Workflow Diagram
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. japsonline.com [japsonline.com]
- 4. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stability-Indicating Method for Septazulen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septazulen, an azulene (B44059) derivative, shows promise as a therapeutic agent. To ensure its safety and efficacy throughout its shelf life, a validated stability-indicating analytical method is crucial. This document outlines a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also serves to separate and quantify the degradation products formed under various stress conditions.[4][5] The development of such a method is a critical step in the drug development process, providing essential data for formulation development, shelf-life determination, and ensuring patient safety.
This application note provides a systematic approach to developing a stability-indicating method for this compound, including forced degradation studies, method optimization, and validation.
Materials and Methods
Instrumentation
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column thermostat.
-
pH Meter: Calibrated pH meter for buffer preparation.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Forced Degradation Equipment: pH chamber, oven, UV light chamber, and water bath.
Chemicals and Reagents
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Buffers: Phosphate, acetate, or other suitable buffers.
-
Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄).
-
Bases: Sodium hydroxide (B78521) (NaOH).
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂).
Chromatographic Conditions (Initial)
The following are suggested starting conditions and may require optimization based on the specific properties of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 280 nm) |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample solution from the drug product to achieve a final concentration of approximately 100 µg/mL of this compound in the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[1]
After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to the target concentration before HPLC analysis.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the this compound peak from all degradation peaks. Peak purity analysis using a PDA detector is also recommended.
-
Linearity and Range: The linearity of the method should be established across a range of concentrations (e.g., 50-150% of the target concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation
The quantitative data generated from the stability studies should be summarized in a clear and structured table for easy comparison.
| Stress Condition | Retention Time (min) of this compound | % Assay of this compound | Number of Degradation Peaks | Retention Times of Major Degradants (min) | % Degradation |
| Control | |||||
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidative Degradation | |||||
| Thermal Degradation | |||||
| Photolytic Degradation |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating method.
Hypothetical Degradation Pathway of this compound
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
Conclusion
The developed and validated stability-indicating RP-HPLC method will be a valuable tool for the routine quality control and stability assessment of this compound in pharmaceutical formulations. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose. The forced degradation studies provide insight into the degradation pathways of this compound, which is crucial for understanding its stability profile and for the development of stable formulations.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Septazulen and Azulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septazulen, as a commercially available product, is a trade name for lozenges containing Flurbiprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID).[1][2] While research on "this compound" per se in in vitro assays is limited due to its nature as a formulated drug, the core chemical structure of interest for novel drug discovery often lies in its azulene (B44059) moiety. Azulene, an aromatic hydrocarbon, and its derivatives are naturally occurring compounds found in various plants and mushrooms, such as chamomile and yarrow.[3][4][5] These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and antiallergic properties.[3][4][5][6][7]
This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory potential of novel compounds, using this compound's core azulene structure as a representative example. The following sections will detail experimental workflows, key signaling pathways in inflammation, and specific laboratory protocols to assess the anti-inflammatory efficacy of test compounds.
Key Inflammatory Signaling Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory drugs exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some azulene derivatives have been suggested to inhibit NF-κB activation, making this a key pathway to investigate.[8][9][10][11]
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK. Key MAPKs involved in inflammation include ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, culminating in the expression of inflammatory mediators.[12]
Caption: General overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
Prior to conducting any anti-inflammatory assays, it is essential to assess the cytotoxicity of the test compound to ensure that any observed effects are not due to cell death.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages (or other suitable cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., an azulene derivative) and a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Caption: Experimental workflow for the Nitric Oxide (NO) assay.
Protocol 3: Prostaglandin E2 (PGE2) Immunoassay
Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced from arachidonic acid via the cyclooxygenase (COX) enzymes. Many NSAIDs, including Flurbiprofen, inhibit COX enzymes. The concentration of PGE2 in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Cell Culture and Treatment: Similar to the NO assay, seed and pre-treat RAW 264.7 cells with the test compound.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., using a commercially available kit). This typically involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Calculate the PGE2 concentration based on a standard curve.
Protocol 4: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key signaling molecules that drive the inflammatory response. Their levels in cell culture supernatants can be measured using specific ELISAs. Some azulene derivatives have been shown to inhibit TNF-α production.[3]
Procedure:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the previous protocols.
-
Supernatant Collection: Collect the cell culture supernatant at an appropriate time point (e.g., 4-24 hours, depending on the cytokine).
-
ELISA: Use commercially available ELISA kits for the specific quantification of TNF-α, IL-6, and IL-1β in the supernatants.
-
Data Analysis: Determine the cytokine concentrations from their respective standard curves.
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and structured format to allow for easy comparison of the effects of the test compound at different concentrations.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of an Azulene Derivative
| Assay | Concentration (µM) | Inhibition (%) | IC50 (µM) |
| NO Production | 1 | 15.2 ± 2.1 | 25.4 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.1 ± 1.8 | ||
| PGE2 Production | 1 | 22.5 ± 2.8 | 18.7 |
| 10 | 55.3 ± 4.1 | ||
| 50 | 92.4 ± 1.5 | ||
| TNF-α Secretion | 1 | 18.7 ± 3.0 | 22.1 |
| 10 | 51.2 ± 3.8 | ||
| 50 | 89.6 ± 2.2 | ||
| IL-6 Secretion | 1 | 12.1 ± 1.9 | 30.5 |
| 10 | 45.8 ± 3.3 | ||
| 50 | 82.3 ± 2.5 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for a novel azulene derivative.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of novel compounds, with a particular focus on azulene derivatives inspired by the structure of this compound's active ingredient. By assessing the impact on key inflammatory mediators and understanding the potential modulation of critical signaling pathways like NF-κB and MAPK, researchers can effectively screen and characterize new chemical entities for their therapeutic potential in treating inflammatory disorders. It is important to note that unsubstituted azulene has demonstrated significant anti-inflammatory activity without accompanying immunostimulatory effects, making this class of compounds a promising area for further investigation.[14]
References
- 1. This compound Portocale, 8,75 mg, 24 pastile, Lozy's Pharmaceu : Farmacia Tei online [comenzi.farmaciatei.ro]
- 2. anm.ro [anm.ro]
- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new azulene derivatives and study of their effect on lipid peroxidation and lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Cell-Based Assays for Assessing the Activity of Anti-Inflammatory Compounds
Application Note & Protocols
Introduction
This document provides detailed protocols for a panel of cell-based assays to evaluate the biological activity of septazulen and its active ingredient, flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). While this compound is a brand name for a flurbiprofen-containing lozenge, the assays described herein are broadly applicable to the characterization of azulene (B44059) derivatives and other compounds with potential anti-inflammatory and cytotoxic activities.[1][2][3] These protocols are intended for researchers, scientists, and professionals in drug development. The described assays will enable the assessment of a compound's effect on cell viability, its anti-inflammatory potential through the measurement of key inflammatory mediators, and its antioxidant capacity.
Cell Viability and Cytotoxicity Assessment
A fundamental first step in the evaluation of any compound is to determine its effect on cell viability. This helps to establish a therapeutic window and distinguish between anti-inflammatory effects and general cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[4]
MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.[4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U2OS)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (e.g., this compound extract, flurbiprofen)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| Compound X - 1 µM | 1.20 | 96% |
| Compound X - 10 µM | 1.05 | 84% |
| Compound X - 100 µM | 0.45 | 36% |
Anti-Inflammatory Activity Assays
The anti-inflammatory properties of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade.
Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Activated Mononuclear Cells
This assay evaluates the ability of a compound to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[5]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Pre-treatment: Add various concentrations of the test compound to the wells and incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| Unstimulated Control | 50 | - |
| LPS Control | 1500 | 0% |
| Compound Y - 1 µM | 1200 | 20% |
| Compound Y - 10 µM | 750 | 50% |
| Compound Y - 100 µM | 300 | 80% |
Workflow for Anti-Inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Signaling Pathway Analysis
Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is crucial. Many anti-inflammatory agents, including NSAIDs like flurbiprofen, target the cyclooxygenase (COX) enzymes.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-2, a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
COX-2 inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Enzyme Incubation: In a 96-well plate, incubate the recombinant COX-2 enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction and Detection: Allow the reaction to proceed for a set time, then stop it and measure the product formation using the detection method provided in the assay kit (often colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Concentration (µM) | COX-2 Activity (%) | % Inhibition |
| No Inhibitor Control | 100% | 0% |
| Compound Z - 0.1 µM | 85% | 15% |
| Compound Z - 1 µM | 52% | 48% |
| Compound Z - 10 µM | 15% | 85% |
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound.
Antioxidant Activity Assays
Some azulene derivatives have demonstrated antioxidant properties.[4] The ABTS assay is a common method to evaluate the radical scavenging capacity of a compound.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[4]
Materials:
-
ABTS solution
-
Potassium persulfate
-
Test compound
-
Ethanol (B145695) or buffer
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS Radical Generation: Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Reaction: Add various concentrations of the test compound to the ABTS radical working solution.
-
Incubation and Measurement: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature and then measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity.
Data Presentation:
| Concentration (µM) | Absorbance (734 nm) | % Scavenging Activity |
| Control | 0.700 | 0% |
| Compound A - 10 µM | 0.560 | 20% |
| Compound A - 50 µM | 0.315 | 55% |
| Compound A - 100 µM | 0.105 | 85% |
Conclusion
The assays outlined in this document provide a robust framework for the in vitro characterization of the biological activities of this compound, its active component flurbiprofen, and other related compounds. By systematically evaluating cytotoxicity, anti-inflammatory potential, and antioxidant capacity, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these molecules.
References
- 1. This compound Portocale, 8,75 mg, 24 pastile, Lozy's Pharmaceu : Farmacia Tei online [comenzi.farmaciatei.ro]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anm.ro [anm.ro]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of Septazulen in Animal Models
Disclaimer: The following application notes and protocols are provided for a hypothetical azulene-based compound, "Septazulen." Due to the absence of specific public information on a compound with this name, this document is constructed based on the known anti-inflammatory and anti-fibrotic properties of azulene (B44059) derivatives and established animal models for relevant diseases.
Application Notes
Introduction to this compound
This compound is a novel synthetic azulene derivative with potential therapeutic applications in inflammatory and fibrotic diseases. Azulene-based compounds have been recognized for their anti-inflammatory, antioxidant, and tissue-regenerative properties.[1][2][3] this compound is hypothesized to modulate key signaling pathways involved in the inflammatory cascade and fibrogenesis, making it a promising candidate for diseases such as liver fibrosis, inflammatory bowel disease (IBD), and atopic dermatitis.
Mechanism of Action (Hypothesized)
Based on related azulene compounds, this compound is thought to exert its effects through the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), reduction of oxidative stress, and interference with the activation of myofibroblasts, which are key drivers of fibrosis.[3][4][5] The proposed mechanism involves the modulation of the NF-κB and TGF-β1 signaling pathways.
Selection of Animal Models
The choice of an appropriate animal model is critical for evaluating the preclinical efficacy of this compound. The selection should be based on the specific disease indication and the intended therapeutic effect.
-
Liver Fibrosis: Chemically-induced models such as carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) administration in rodents are widely used to induce liver injury and subsequent fibrosis.[6][7][8][9] For studying fibrosis associated with non-alcoholic steatohepatitis (NASH), dietary models like the methionine- and choline-deficient (MCD) diet are relevant.[6]
-
Inflammatory Bowel Disease (IBD): Chemically-induced colitis models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models in mice, are standard for inducing acute and chronic intestinal inflammation resembling ulcerative colitis and Crohn's disease, respectively.[10][11][12][13]
-
Atopic Dermatitis: Models using haptens like oxazolone (B7731731) or allergens such as ovalbumin can induce a Th2-dominant inflammatory response in the skin of mice, mimicking the pathophysiology of atopic dermatitis.[14][15][16][17][18]
Experimental Protocols
Efficacy of this compound in a Mouse Model of Liver Fibrosis
Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of chemically-induced liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Hydroxyproline (B1673980) assay kit
-
RNA extraction and qPCR reagents
-
Histology reagents (formalin, paraffin, hematoxylin (B73222) and eosin, Sirius Red stain)
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Induction of Fibrosis: Administer CCl4 (1 mL/kg body weight, 10% solution in corn oil) via intraperitoneal injection twice a week for 6 weeks.
-
Treatment Groups:
-
Group 1: Vehicle control (corn oil + this compound vehicle)
-
Group 2: CCl4 + Vehicle for this compound
-
Group 3: CCl4 + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: CCl4 + this compound (high dose, e.g., 50 mg/kg)
-
-
Drug Administration: Administer this compound or its vehicle daily via oral gavage starting from the 3rd week of CCl4 administration and continue until the end of the study.
-
Endpoint Analysis (at the end of week 6):
-
Collect blood for serum transaminase (ALT, AST) levels.
-
Harvest liver tissue. A portion is fixed in 10% formalin for histology (H&E and Sirius Red staining), another portion is snap-frozen for hydroxyproline assay and RNA extraction.
-
Histology: Assess the degree of fibrosis using a scoring system.
-
Hydroxyproline Assay: Quantify collagen content in the liver.
-
qPCR: Analyze the gene expression of fibrotic markers (e.g., α-SMA, Collagen Type I) and inflammatory markers (e.g., TNF-α, IL-6).
-
Efficacy of this compound in a Mouse Model of Inflammatory Bowel Disease
Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
Objective: To assess the anti-inflammatory effect of this compound in a mouse model of acute colitis.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for this compound
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for cytokines
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.
-
Treatment Groups:
-
Group 1: Control (regular drinking water + this compound vehicle)
-
Group 2: DSS + Vehicle for this compound
-
Group 3: DSS + this compound (low dose, e.g., 20 mg/kg)
-
Group 4: DSS + this compound (high dose, e.g., 100 mg/kg)
-
-
Drug Administration: Administer this compound or its vehicle daily via oral gavage, starting one day before DSS administration and continuing for the duration of the study.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (at day 8):
-
Measure colon length.
-
Collect colon tissue for histology (H&E staining), MPO assay, and cytokine analysis.
-
MPO Assay: Quantify neutrophil infiltration in the colon.
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates.
-
Efficacy of this compound in a Mouse Model of Atopic Dermatitis
Model: Oxazolone-Induced Atopic Dermatitis
Objective: To determine the efficacy of topically administered this compound in a mouse model of atopic dermatitis.
Materials:
-
Male SKH-1 hairless mice (7-9 weeks old)
-
Oxazolone
-
Acetone/Olive oil (4:1) vehicle
-
This compound cream/ointment formulation
-
Vehicle cream/ointment
-
Digital calipers
-
ELISA kits for IgE and cytokines
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Sensitization: On day 0, apply 100 µL of 1% oxazolone in acetone/olive oil to the shaved abdomen.
-
Challenge and Treatment:
-
Starting on day 7, apply 20 µL of 0.5% oxazolone to the dorsal side of both ears, three times a week for 2 weeks.
-
One hour after each challenge, topically apply this compound formulation or vehicle to the ears.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Oxazolone + Vehicle formulation
-
Group 3: Oxazolone + this compound (low concentration)
-
Group 4: Oxazolone + this compound (high concentration)
-
-
-
Monitoring: Measure ear thickness using digital calipers 24 hours after each challenge.
-
Endpoint Analysis (at the end of the study):
-
Collect blood for serum IgE levels.
-
Harvest ear tissue for histology (H&E and toluidine blue for mast cells) and cytokine analysis (e.g., IL-4, IL-13).
-
Data Presentation
Table 1: Hypothetical Efficacy of this compound in CCl4-Induced Liver Fibrosis in Mice
| Parameter | Vehicle Control | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | CCl4 + this compound (50 mg/kg) |
| Serum ALT (U/L) | 35 ± 5 | 250 ± 30 | 150 ± 25 | 90 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 300 ± 40 | 180 ± 30 | 110 ± 20 |
| Liver Hydroxyproline (µg/g) | 100 ± 15 | 500 ± 50 | 350 ± 40 | 200 ± 30 |
| α-SMA mRNA (fold change) | 1.0 ± 0.2 | 8.0 ± 1.5 | 4.5 ± 0.8 | 2.0 ± 0.5 |
| Fibrosis Score (0-4) | 0.2 ± 0.1 | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.0 ± 0.3 |
Table 2: Hypothetical Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Control | DSS + Vehicle | DSS + this compound (20 mg/kg) | DSS + this compound (100 mg/kg) |
| Disease Activity Index (DAI) | 0.1 ± 0.1 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Colon Length (cm) | 9.5 ± 0.5 | 6.0 ± 0.8 | 7.5 ± 0.6 | 8.8 ± 0.4 |
| MPO Activity (U/g tissue) | 5 ± 1 | 40 ± 8 | 25 ± 5 | 12 ± 3 |
| TNF-α (pg/mg protein) | 20 ± 5 | 150 ± 20 | 90 ± 15 | 40 ± 8 |
Table 3: Hypothetical Efficacy of this compound in Oxazolone-Induced Atopic Dermatitis in Mice
| Parameter | Vehicle Control | Oxazolone + Vehicle | Oxazolone + this compound (low conc.) | Oxazolone + this compound (high conc.) |
| Ear Swelling (mm) | 0.05 ± 0.01 | 0.45 ± 0.05 | 0.25 ± 0.04 | 0.10 ± 0.02 |
| Serum IgE (ng/mL) | 50 ± 10 | 500 ± 80 | 300 ± 60 | 150 ± 40 |
| Mast Cell Infiltration (cells/field) | 5 ± 2 | 40 ± 8 | 20 ± 5 | 8 ± 3 |
| IL-4 in ear tissue (pg/mg protein) | 10 ± 3 | 80 ± 12 | 45 ± 8 | 20 ± 5 |
Visualizations
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflow for this compound efficacy testing in liver fibrosis.
Caption: Logical selection of an appropriate animal model.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on animal models of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 10. Animal Models for the Study of Inflammatory Bowel Disease - Creative Animodel [creative-animodel.com]
- 11. The Translational Relevance of IBD Mouse Models | Taconic Biosciences [taconic.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Translational Animal Models of Atopic Dermatitis for Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 17. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Compound Administration in Murine Models
A-1: Introduction
Preclinical evaluation of novel chemical entities in animal models is a critical phase in drug discovery and development.[1][2] Murine models are frequently employed due to their genetic tractability, relatively low cost, and physiological similarities to humans for many biological processes.[2] This document provides a generalized protocol for the administration of a novel compound, referred to herein as "septazulen," to mice for the purpose of evaluating its biological activity and therapeutic potential. The methodologies outlined below are based on established practices in preclinical research and are intended to serve as a template that can be adapted to specific research questions and compound characteristics.
It is important to note that a comprehensive literature search did not yield specific information for a compound named "this compound." Therefore, the following protocols, data, and diagrams are presented as a template to guide researchers in structuring their experimental design for a novel, hypothetical substance. The specific details, such as dosage, vehicle, and administration route, would need to be determined through empirical studies, including maximum tolerated dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) analyses.
A-2: Data Presentation
Effective data presentation is crucial for the interpretation and communication of experimental results. Quantitative data should be summarized in a clear and organized manner. The following table provides a template for presenting hypothetical data from an in vivo efficacy study.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Tumor Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 14) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | Intraperitoneal (IP) | 1500 ± 120 | 0 | +2.5 |
| This compound | 10 | Intraperitoneal (IP) | 950 ± 95 | 36.7 | -1.0 |
| This compound | 25 | Intraperitoneal (IP) | 600 ± 70 | 60.0 | -3.2 |
| This compound | 50 | Intraperitoneal (IP) | 350 ± 50 | 76.7 | -5.1 |
| Positive Control | 15 | Intravenous (IV) | 400 ± 60 | 73.3 | -4.5 |
A-3: Experimental Protocols
The following sections detail the methodologies for the administration of a hypothetical compound, "this compound," in a murine model.
1. Animal Models and Husbandry
-
Species and Strain: Male or female C57BL/6 mice, 6-8 weeks of age. The choice of strain should be justified based on the specific disease model.[3]
-
Housing: Animals should be housed in individually ventilated cages with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Mice should be allowed to acclimatize for at least one week prior to the start of the experiment.
2. Materials and Reagents
-
This compound (or test compound)
-
Vehicle for solubilization (e.g., sterile saline, PBS, DMSO, or a combination thereof)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
3. Preparation of this compound for Administration
-
Solubility Testing: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles.
-
Formulation: Prepare a stock solution of this compound at a concentration suitable for dosing. For example, dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg).
4. Administration Protocol
-
Animal Handling: Handle mice gently to minimize stress.
-
Administration Route: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage, subcutaneous) depends on the compound's properties and the experimental goals. For this example, we will describe the intraperitoneal (IP) injection.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound formulation.
-
-
Dosing Frequency: The frequency of administration (e.g., once daily, twice daily, every other day) should be determined based on the compound's half-life and the study design.
5. Monitoring and Endpoints
-
General Health: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Efficacy Endpoints: Measure the desired outcomes at predetermined time points. In a tumor model, this would involve measuring tumor volume with calipers.
-
Sample Collection: At the end of the study, collect tissues and/or blood for further analysis (e.g., histology, biomarker analysis, pharmacokinetic analysis).
A-4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Azulene Derivatives in Research
Topic: Guaiazulene as a Representative Azulene (B44059) Derivative for Research Use
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Septazulen" is a trade name for pharmaceutical products containing other active ingredients and is not a recognized research chemical. These application notes focus on Guaiazulene, a well-characterized azulene derivative with significant research interest, as a proxy for the user's query.
Introduction
Guaiazulene (1,4-dimethyl-7-isopropylazulene) is a bicyclic, non-benzenoid aromatic hydrocarbon, a derivative of azulene, naturally found in chamomile, guaiac (B1164896) wood, and other plants.[1][2] It is known for its characteristic blue-violet color and has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[3][4] These properties make Guaiazulene a compelling compound for investigation in various therapeutic areas, particularly in dermatology and oncology.[3][5]
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ | |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Dark blue crystalline solid | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in water | |
| Storage | Store at 2-8°C, protected from light and air |
Formulation for In Vitro Research:
For cell-based assays, a stock solution of Guaiazulene is typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. This stock solution can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations for experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent.
Biological Activities and Mechanism of Action
Guaiazulene exhibits a range of biological effects, with its anti-inflammatory and antioxidant activities being the most extensively studied.[3]
-
Anti-inflammatory Activity: Guaiazulene is believed to exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), which is involved in prostaglandin (B15479496) synthesis.[7] It can also modulate the production of inflammatory cytokines.[7]
-
Antioxidant Activity: The compound acts as a free radical scavenger, protecting cells from oxidative stress.[6]
-
Antimicrobial and Antifungal Activity: Guaiazulene has demonstrated inhibitory effects against various bacteria and fungi.[6]
-
Anticancer Activity: Research suggests that Guaiazulene can induce apoptosis and inhibit the proliferation of certain cancer cell lines.[1]
The following diagram illustrates the proposed anti-inflammatory signaling pathway of Guaiazulene.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guaiazulene and related compounds: A review of current perspective on biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 5. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Guaiazulene used for? [synapse.patsnap.com]
- 7. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Binding Affinity of Flurbiprofen to Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479), a key active ingredient in certain Septazulen™ formulations, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Understanding the binding affinity of flurbiprofen to its target enzymes, COX-1 and COX-2, is crucial for elucidating its mechanism of action, optimizing drug design, and developing structure-activity relationships (SAR). This document provides detailed protocols for key experiments used to quantify this binding interaction and guidance on data presentation.
The affinity of a ligand (e.g., flurbiprofen) for its protein target (e.g., COX enzyme) is typically expressed by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower value for these constants indicates a higher binding affinity.
Data Presentation: Summarizing Binding Affinity Data
Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants for flurbiprofen against its primary targets.
| Compound | Target | Method | Affinity Constant (nM) | Notes |
| Flurbiprofen | COX-1 | Isothermal Titration (ITC) | Example: 85 nM (Kd) | Provides direct measurement of binding affinity and thermodynamics. |
| Flurbiprofen | COX-2 | Isothermal Titration (ITC) | Example: 50 nM (Kd) | Demonstrates selectivity for COX-2 over COX-1. |
| Flurbiprofen | COX-1 | Surface Plasmon Resonance (SPR) | Example: 92 nM (Kd) | Allows for real-time measurement of association and dissociation rates. |
| Flurbiprofen | COX-2 | Surface Plasmon Resonance (SPR) | Example: 55 nM (Kd) | Kinetic data can provide deeper insights into the binding mechanism. |
| Flurbiprofen | COX-1 | Enzyme Inhibition Assay | Example: 110 nM (Ki) | Measures functional inhibition of enzyme activity. |
| Flurbiprofen | COX-2 | Enzyme Inhibition Assay | Example: 65 nM (Ki) | Relates binding to the pharmacological effect. |
Note: The values presented in this table are for illustrative purposes and should be replaced with experimentally determined data.
Experimental Protocols
Detailed methodologies for two common techniques to measure binding affinity are provided below: Isothermal Titration Calorimetry (ITC) for direct binding and a competitive enzyme inhibition assay for functional affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[1]
Objective: To determine the thermodynamic profile of flurbiprofen binding to COX-1 and COX-2.
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Flurbiprofen
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol)
-
Syringe and sample cell cleaning supplies
Protocol:
-
Preparation:
-
Prepare a concentrated stock solution of flurbiprofen in DMSO and dilute it into the assay buffer to the final desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize solvent effects.
-
Dialyze the purified COX enzyme solutions against the assay buffer overnight to ensure buffer matching.
-
Determine the precise concentrations of the protein and flurbiprofen solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Load the COX enzyme solution (e.g., 5-10 µM) into the sample cell.
-
Load the flurbiprofen solution (e.g., 50-100 µM, typically 10-20 times the protein concentration) into the titration syringe.
-
-
Titration Experiment:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe and to account for initial dilution effects. Discard this data point during analysis.
-
Initiate a series of sequential injections (e.g., 19 injections of 2 µL each) of the flurbiprofen solution into the protein-filled sample cell.[2] The heat change after each injection is measured and recorded as a peak.[2]
-
Allow the system to reach equilibrium between injections (e.g., 150-second spacing).
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, ΔH, and ΔS.
-
References
Application Notes and Protocols for Target Identification of Septazulen's Active Ingredients
Introduction: The pharmaceutical product "Septazulen" is marketed in different formulations, primarily for the relief of sore throat. It is important to note that "this compound" is a brand name and not a single active compound. The therapeutic effects of this compound lozenges are attributable to a combination of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols focused on the target identification and mechanism of action for the key active ingredients found in different this compound formulations: amylmetacresol (B1666032), 2,4-dichlorobenzyl alcohol, lidocaine (B1675312), and flurbiprofen (B1673479). These notes are intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of these compounds.
Section 1: Amylmetacresol and 2,4-Dichlorobenzyl Alcohol
Amylmetacresol and 2,4-dichlorobenzyl alcohol are antiseptic agents commonly used in combination in throat lozenges.[1][2] Their primary mechanism of action is the disruption of microbial and viral structures, with a secondary local anesthetic effect.
Known Molecular Targets and Mechanisms of Action:
-
Antiseptic and Virucidal Effects: Both compounds exhibit broad-spectrum activity against bacteria and certain viruses associated with mouth and throat infections.[2] The proposed mechanism involves the denaturation of microbial proteins and a disruptive effect on viral lipid membranes and external protein spikes.[3][4][5][6] This leads to the loss of structural integrity and infectivity of the pathogens.
-
Local Anesthetic Effect: Amylmetacresol and 2,4-dichlorobenzyl alcohol have been shown to block voltage-gated sodium channels in a manner similar to local anesthetics, which contributes to their pain-relieving effects in sore throat.[1][4][6][7]
Quantitative Data Summary:
| Compound | Target/Action | Reported Effect |
| Amylmetacresol | Antiseptic/Virucidal | Denaturation of external protein spikes, disruption of viral lipid membranes.[3][5][6] |
| Voltage-gated Sodium Channels | Blockade, contributing to local anesthetic effect.[1][6] | |
| 2,4-Dichlorobenzyl alcohol | Antiseptic/Virucidal | Denaturation of external proteins, rearrangement of tertiary protein structure.[4][8] |
| Voltage-gated Sodium Channels | Reduced sodium channel blockade, contributing to local anesthetic effect.[4] |
Experimental Protocols:
Protocol 1: In Vitro Virucidal Assay
This protocol is designed to assess the direct virucidal effect of amylmetacresol and 2,4-dichlorobenzyl alcohol on enveloped respiratory viruses.
Materials:
-
Test compounds (Amylmetacresol, 2,4-Dichlorobenzyl alcohol) dissolved in a suitable solvent (e.g., DMSO).
-
Target virus stock (e.g., Influenza A, Respiratory Syncytial Virus).
-
Host cell line permissive to the target virus (e.g., MDCK cells for Influenza A).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
TCID50 (50% Tissue Culture Infective Dose) assay reagents.
Procedure:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Mix a standardized amount of the target virus with each compound dilution and a no-compound control.
-
Incubate the virus-compound mixtures for a defined period (e.g., 1, 5, 10 minutes) at room temperature.
-
Following incubation, immediately dilute the mixtures to a non-virucidal concentration.
-
Infect confluent monolayers of host cells in 96-well plates with the diluted virus-compound mixtures.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
Assess the viral titer in each well using a TCID50 assay.
-
Calculate the reduction in viral titer for each compound concentration compared to the control.
Protocol 2: Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol outlines a method to study the inhibitory effects of amylmetacresol and 2,4-dichlorobenzyl alcohol on voltage-gated sodium channels.
Materials:
-
Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with Nav1.7).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular recording solutions.
-
Test compounds dissolved in the extracellular solution.
Procedure:
-
Culture the transfected cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-step protocol.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the sodium current.
-
Analyze the data to determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value.
Visualizations:
Caption: Mechanism of virucidal action of antiseptic compounds.
Caption: Blockade of voltage-gated sodium channels.
Section 2: Lidocaine
Lidocaine is a well-established local anesthetic and a class Ib antiarrhythmic agent.[9] Its primary molecular target is the voltage-gated sodium channel.
Known Molecular Targets and Mechanisms of Action:
-
Voltage-Gated Sodium Channels: Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[9] It binds to the intracellular portion of the channel, stabilizing it in the inactivated state and thereby preventing the propagation of action potentials, which results in a local anesthetic effect.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): Some studies suggest that lidocaine can directly inhibit the activity of EGFR, which may contribute to its anti-proliferative effects in cancer cells.[11]
-
Anti-inflammatory Effects: Lidocaine has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as IL-4, IL-6, and TNF-α from inflammatory cells.[12]
Quantitative Data Summary:
| Compound | Target | Reported Effect |
| Lidocaine | Voltage-gated Sodium Channels | Blocks impulse conduction in peripheral nerves.[11] |
| Epidermal Growth Factor Receptor (EGFR) | Direct inhibitory effect on receptor activity.[11] | |
| Inflammatory Mediators (IL-4, IL-6, TNF-α) | Inhibition of release from inflammatory cells.[12] |
Experimental Protocols:
Protocol 3: Cell Viability Assay for EGFR Inhibition
This protocol is used to assess the effect of lidocaine on the viability of cancer cells that overexpress EGFR.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431).
-
Non-EGFR-expressing control cell line.
-
Cell culture medium and supplements.
-
Lidocaine hydrochloride.
-
MTT or similar cell viability reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed both cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of lidocaine for 24-72 hours.
-
After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Compare the dose-response curves between the EGFR-overexpressing and control cell lines to determine if the effect is EGFR-dependent.
Visualizations:
Caption: Dual mechanism of action of Lidocaine.
Section 3: Flurbiprofen
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class.[13] It is used for its analgesic and anti-inflammatory properties.
Known Molecular Targets and Mechanisms of Action:
-
Cyclooxygenase (COX) Enzymes: The primary mechanism of action of flurbiprofen is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[13][14] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
γ-Secretase: Flurbiprofen has been identified as a γ-secretase modulator.[14][15] It can alter the activity of this enzyme complex, which is involved in the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease.[15]
Quantitative Data Summary:
| Compound | Target | Reported Effect |
| Flurbiprofen | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) synthesis.[13] |
| γ-Secretase | Allosteric modulation of presenilin-1, lowering Aβ42 production. |
Experimental Protocols:
Protocol 4: COX Enzyme Inhibition Assay
This protocol measures the ability of flurbiprofen to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX activity assay kit.
-
Flurbiprofen.
-
96-well plates.
-
Plate reader.
Procedure:
-
Prepare a series of dilutions of flurbiprofen.
-
In separate wells of a 96-well plate, add the assay buffer, either COX-1 or COX-2 enzyme, and the flurbiprofen dilutions or a vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the time recommended by the assay kit manufacturer.
-
Stop the reaction and measure the product formation using a plate reader.
-
Calculate the percentage of inhibition for each flurbiprofen concentration and determine the IC50 values for both COX-1 and COX-2.
Visualizations:
References
- 1. Amylmetacresol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. doctoroncall.com [doctoroncall.com]
- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amylmetacresol | C12H18O | CID 14759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Lidocaine - Wikipedia [en.wikipedia.org]
- 10. LIDOCAINE (PD003120, NNJVILVZKWQKPM-UHFFFAOYSA-N) [probes-drugs.org]
- 11. Lidocaine hydrochloride | Sodium Channel | MEK | ERK | TargetMol [targetmol.com]
- 12. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG DRUG: Flurbiprofen [genome.jp]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Active Pharmaceutical Ingredients in "Septazulen" Products
Disclaimer: The product "Septazulen" is a trade name for pharmaceutical lozenges and not a distinct chemical compound for laboratory synthesis. The information provided below pertains to the synthesis of its active pharmaceutical ingredients (APIs): Flurbiprofen (B1673479), Lidocaine, and 2,4-Dichlorobenzyl Alcohol. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve synthesis yields.
Flurbiprofen Synthesis
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID). A common synthetic route involves the coupling of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common reasons for low yield in Flurbiprofen synthesis via Suzuki coupling?
A1: Low yields in the Suzuki coupling reaction for Flurbiprofen synthesis can often be attributed to several factors:
-
Catalyst Inactivity: The Palladium catalyst (e.g., Pd/C) can be sensitive to air and moisture. Improper handling or storage can lead to deactivation. Ensure the catalyst is fresh and handled under an inert atmosphere. The catalyst can often be recycled multiple times (in some cases, more than 5 times) with yields remaining above 85%.[1]
-
Suboptimal Base: The choice and amount of base are critical. Inorganic bases like sodium carbonate, potassium carbonate, or sodium hydroxide (B78521) are commonly used.[1] The base's strength and solubility can significantly impact the reaction rate and yield.
-
Poor Quality of Reagents: Impurities in the starting materials, 2-(3-fluoro-4-bromophenyl)propionic acid or phenylboronic acid, can interfere with the catalytic cycle. It is crucial to use high-purity reagents.
-
Inefficient Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of reactants or products.
Q2: How can I minimize byproduct formation during the synthesis of Flurbiprofen derivatives?
A2: To minimize byproduct formation, particularly when synthesizing Flurbiprofen amides, a clean and high-yielding pathway involves using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) in an anhydrous solvent such as acetonitrile (B52724).[2] This method avoids harsh conditions that can lead to side reactions.
Q3: What is a recommended workup procedure to purify Flurbiprofen?
A3: A typical workup involves dissolving the crude product in a suitable organic solvent, such as ethyl acetate (B1210297), and washing sequentially with brine, a weak acid (e.g., 10% citric acid), a saturated sodium bicarbonate solution, and finally with water.[2] The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under vacuum.[2]
Quantitative Data: Flurbiprofen Synthesis Yield
| Starting Materials | Catalyst | Base | Solvent System | Yield (%) | Reference |
| 2-(3-fluoro-4-bromophenyl)propionic acid, phenylboronic acid | Pd/C | Sodium Carbonate | Water | >92.23 | [1] |
| Flurbiprofen, 2-amino-3-chloropyridine | EDCI/HOBt | - | Acetonitrile | 60 | [2] |
| Flurbiprofen, 2-amino-3-bromopyridine | EDCI/HOBt | - | Acetonitrile | 60 | [2] |
Experimental Protocol: Synthesis of Flurbiprofen Amide
-
Dissolve Flurbiprofen (1 mmol), EDCI (1.1 mmol), and HOBt (1 mmol) in anhydrous acetonitrile (10 ml) and stir at room temperature.
-
After 30 minutes, add the desired amine (1 mmol) to the mixture.
-
Continue stirring at room temperature for 72 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate (20 ml).
-
Wash the organic layer sequentially with brine (2 x 5 ml), 10% citric acid (2 x 5 ml), saturated sodium bicarbonate aqueous solution (2 x 5 ml), and water (2 x 5 ml).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate under vacuum to obtain the final amide product.[2]
Workflow for Flurbiprofen Amide Synthesis
Caption: Workflow for the synthesis of Flurbiprofen amides.
Lidocaine Synthesis
Lidocaine is a widely used local anesthetic. Its synthesis is a multi-step process that is often a subject of optimization studies in teaching and research laboratories.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Lidocaine synthesis has a low yield, particularly in the formation of α-chloro-2,6-dimethylacetanilide. How can I improve this step?
A1: The acylation of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride is a critical step. Using glacial acetic acid as a solvent can lead to lower yields.[3] Switching to an aprotic solvent like ethyl acetate or tetrahydrofuran (B95107) (THF) has been shown to significantly increase the yield of α-chloro-2,6-dimethylacetanilide, with some studies reporting yields of 90-95% with ethyl acetate after two filtration steps.[3]
Q2: What are some greener alternatives for the final step of Lidocaine synthesis?
A2: The traditional method for the final substitution step often uses toluene (B28343), a known carcinogen, and requires refluxing for about 90 minutes. A greener approach is to use microwave-assisted synthesis. This method can eliminate the need for toluene and reduce the reaction time to as little as 10 minutes, while still achieving a high yield of over 90%.[4]
Q3: How can I improve the purity of the final Lidocaine product?
A3: Purification of Lidocaine typically involves an acid-base extraction. The crude product is dissolved in an organic solvent and washed with water to remove excess diethylamine. Extraction with an acidic solution (e.g., 3M HCl) will move the Lidocaine into the aqueous phase, leaving unreacted α-chloro-2,6-dimethylacetanilide in the organic phase.[5] The aqueous layer is then basified to precipitate the pure Lidocaine.[5]
Quantitative Data: Lidocaine Synthesis Yield Improvement
| Reaction Step | Solvent | Heating Method | Reaction Time | Yield (%) | Reference |
| Formation of α-chloro-2,6-dimethylacetanilide | Acetic Acid | Conventional | 15 min | 60-66 | [3] |
| Formation of α-chloro-2,6-dimethylacetanilide | Ethyl Acetate | Conventional | 15 min | 90-95 | [3] |
| Formation of α-chloro-2,6-dimethylacetanilide | THF | Conventional | 15 min | 76-90 | [3] |
| Final Substitution Step | Toluene | Reflux | 90 min | >90 | [4] |
| Final Substitution Step | Various (greener) | Microwave | 10 min | >90 | [4] |
Experimental Protocol: Improved Synthesis of α-chloro-2,6-dimethylacetanilide
-
Dissolve 2,6-dimethylaniline in ethyl acetate.
-
Add α-chloroacetyl chloride to the solution.
-
Allow the reaction to proceed for 15 minutes.
-
Quench the reaction by adding a solution of sodium acetate in water.
-
Cool the mixture in an ice bath for 10 minutes.
-
Collect the white solid precipitate by vacuum filtration. A second filtration of the filtrate may be necessary to maximize yield.[3]
-
Dry the resulting solid to obtain α-chloro-2,6-dimethylacetanilide.[3]
Logical Relationship in Lidocaine Synthesis Optimization
Caption: Optimization strategies for key steps in Lidocaine synthesis.
2,4-Dichlorobenzyl Alcohol Synthesis
2,4-Dichlorobenzyl alcohol is an antiseptic. An efficient synthesis method involves a two-stage reaction from 2,4-dichlorobenzyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a major byproduct in the direct hydrolysis of 2,4-dichlorobenzyl chloride, and how can I avoid it?
A1: Direct hydrolysis of 2,4-dichlorobenzyl chloride with a strong base can lead to the formation of bis-2,4-dichlorobenzyl ether as a significant byproduct.[6][7] This reduces the yield of the desired alcohol and requires additional purification steps.[6][7] To avoid this, a two-stage process is recommended where the chloride is first converted to an ester (e.g., acetate) which is then hydrolyzed.[6]
Q2: How can I achieve a high-purity product of 2,4-Dichlorobenzyl Alcohol?
A2: High purity (over 99%) and high yield (around 95%) can be achieved by using a phase transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulphate) in the first stage of the two-step synthesis to form the ester intermediate.[6] The subsequent hydrolysis with a strong base, followed by extraction and crystallization, yields a highly pure product.[6]
Quantitative Data: 2,4-Dichlorobenzyl Alcohol Synthesis Yield
| Reactant | Method | Purity (%) | Yield (%) | Reference |
| 2,4-Dichlorobenzyl chloride | Two-stage reaction with phase transfer catalyst | 99.8 | 95 | [6][7] |
Experimental Protocol: Two-Stage Synthesis of 2,4-Dichlorobenzyl Alcohol
Stage 1: Esterification
-
Add 2,4-dichlorobenzyl chloride to a solution of sodium acetate and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water.
-
Heat the mixture under reflux with stirring for approximately 25 hours to form the 2,4-dichlorobenzyl acetate intermediate.[6]
Stage 2: Hydrolysis
-
To the reaction mixture from Stage 1, add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Continue refluxing for about 30 minutes.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry in vacuo to obtain 2,4-dichlorobenzyl alcohol.[6]
Signaling Pathway for Improved 2,4-Dichlorobenzyl Alcohol Synthesis
Caption: Comparison of synthetic pathways for 2,4-Dichlorobenzyl Alcohol.
References
- 1. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 2. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Improving the Synthesis of Lidocaine_2014_Odneal_Aills_Jeffery | PDF [slideshare.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Septazulen Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions for the recrystallization of septazulen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound? The main purpose of recrystallization is to purify solid compounds.[1][2] In the case of this compound, this process removes impurities that may be present after its synthesis or extraction. This is achieved by dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the pure this compound to crystallize as the solution cools, leaving the impurities dissolved in the solvent.[2]
Q2: How should I select an appropriate solvent for this compound recrystallization? A suitable solvent for recrystallizing this compound should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[1][3] The impurities, on the other hand, should ideally be either very soluble at all temperatures or insoluble in the hot solvent. The chosen solvent must also be chemically inert towards this compound and be sufficiently volatile for easy removal from the final crystals.[4]
Q3: What does it mean if my this compound "oils out" instead of forming crystals, and what should I do? "Oiling out" refers to the separation of the dissolved solid as a liquid rather than a crystalline solid upon cooling.[5][6][7] This phenomenon often occurs when the melting point of the compound is lower than the boiling point of the solvent.[6] Should this happen, you can try reheating the solution to redissolve the oil and then add more solvent.[6] Alternatively, using a lower-boiling point solvent or employing a mixed solvent system and allowing for very slow cooling can promote crystal formation.[6]
Q4: I have followed the procedure, but no crystals are forming. What could be the issue? The failure of crystals to form can be attributed to several factors. The most common reason is the use of too much solvent, which prevents the solution from becoming supersaturated upon cooling.[1][6] This can be rectified by evaporating some of the solvent to concentrate the solution.[6] Another possibility is that the solution is supersaturated but requires initiation for crystal growth. This can be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of pure this compound.[1]
Q5: My final yield of recrystallized this compound is very low. How can this be improved? A low recovery of pure this compound can result from several procedural missteps. Using an excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor.[1][7] It is also crucial to minimize the premature crystallization during any hot filtration step and to use only ice-cold solvent to wash the final crystals to avoid redissolving the product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve in the hot solvent. | The selected solvent is unsuitable. Insoluble impurities are present. | Conduct small-scale solubility tests to identify a more effective solvent. If insoluble materials are observed, perform a hot filtration to remove them.[5] |
| The final this compound crystals are discolored. | Impurities with similar solubility are co-crystallizing. The cooling process was too rapid, trapping impurities. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Ensure the solution cools slowly to allow for the selective formation of pure crystals.[7] |
| The compound "oils out" during cooling. | The melting point of this compound is below the boiling point of the solvent.[6] | Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool slowly.[6] Consider using a different solvent with a lower boiling point. |
| Crystallization does not occur upon cooling. | The solution is not supersaturated due to excess solvent. The solution is supersaturated but lacks a nucleation point. | Reduce the volume of the solvent by evaporation.[6] Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1] |
| The recovery of pure this compound is poor. | Too much solvent was used for dissolution or washing. The product was lost during transfer. | Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.[1] Exercise care during the transfer of solids. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a standard method for the purification of this compound using a single solvent.
Methodology:
-
Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen solvent by heating the mixture on a hot plate.[3]
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[3]
-
Crystal Collection and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small portion of ice-cold solvent to rinse off any remaining impurities.[1]
-
Drying: Dry the purified this compound crystals, either by air-drying on the filter paper or in a desiccator.[8]
Protocol 2: Recrystallization of this compound Using a Solvent Pair
This protocol is employed when a single solvent does not provide the desired solubility characteristics.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (in which it is readily soluble).
-
Inducing Crystallization: While the solution is still hot, add a "poor" solvent (in which this compound is sparingly soluble) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Allow the solution to cool slowly, and then collect, wash, and dry the pure this compound crystals as described in Protocol 1.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. japsonline.com [japsonline.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Septazulen Components
Welcome to the technical support center for resolving common issues in the High-Performance Liquid Chromatography (HPLC) analysis of active pharmaceutical ingredients found in products such as Septazulen. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing, ensuring accurate and reproducible results.
Understanding the Analyte: "this compound" is a brand name for pharmaceutical preparations that may contain several active ingredients, including the acidic compound flurbiprofen (B1673479) and the basic compound lidocaine (B1675312), among other antiseptic agents. Due to their different chemical natures, these compounds can exhibit peak tailing in HPLC for different reasons. This guide will address troubleshooting strategies for both acidic and basic analytes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a "tail" on the right side of the peak. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.
Q2: What are the common causes of peak tailing for the active ingredients in this compound?
The primary causes of peak tailing depend on whether the analyte is acidic (like flurbiprofen) or basic (like lidocaine).
-
For basic compounds (e.g., lidocaine): The most common cause is secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2]
-
For acidic compounds (e.g., flurbiprofen): Peak tailing can occur due to interactions with metal contaminants on the silica (B1680970) surface or if the mobile phase pH is not optimal.
-
General causes for all compounds: Column degradation, sample overload, extra-column volume (dead volume), and a mismatch between the sample solvent and the mobile phase can also lead to peak tailing.[3]
Q3: How can I quickly diagnose the cause of my peak tailing?
To differentiate between chemical and physical causes of peak tailing, inject a neutral compound (e.g., toluene). If the neutral compound's peak also tails, the issue is likely a physical problem with your column or HPLC system. If the neutral compound has a symmetrical peak, the tailing is likely due to chemical interactions between your analyte and the stationary phase.
Troubleshooting Guides
Case Study 1: Peak Tailing of a Basic Compound (e.g., Lidocaine)
Issue: You are observing significant peak tailing during the analysis of a basic compound like lidocaine on a C18 column.
Troubleshooting Workflow:
Troubleshooting workflow for basic compounds.
Detailed Steps:
-
Column Selection: Ensure you are using a modern, high-purity, end-capped C18 column (Type B silica). These columns have fewer residual silanol groups, which are the primary cause of tailing for basic compounds.
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) will protonate the silanol groups, reducing their interaction with the basic analyte.[1]
-
Mobile Phase Modifier: If adjusting the pH is not sufficient, consider adding a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to improve peak shape by maintaining a consistent pH at the column surface.[3]
-
Sample Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.
Case Study 2: Peak Tailing of an Acidic Compound (e.g., Flurbiprofen)
Issue: You are observing peak tailing during the analysis of an acidic compound like flurbiprofen.
Troubleshooting Workflow:
Troubleshooting workflow for acidic compounds.
Detailed Steps:
-
Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is approximately 2 units below the analyte's pKa. This will keep the analyte in its neutral, un-ionized form, which is less likely to tail.
-
Column Health: Check for signs of column degradation, such as a void at the column inlet or contamination from previous samples. Using a guard column can help to extend the life of your analytical column.
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Quantitative Data Summary
The following table summarizes the effect of mobile phase pH on the asymmetry factor of a basic compound, illustrating the importance of pH control.
| Mobile Phase pH | Asymmetry Factor (As) for a Basic Drug |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data adapted from a study on the separation of basic drug compounds.[1]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of a Basic Compound (e.g., Lidocaine)
-
Column: C18, 5 µm, 4.6 x 150 mm (end-capped)
-
Mobile Phase A: 25 mM phosphate (B84403) buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: HPLC Method for the Analysis of an Acidic Compound (e.g., Flurbiprofen)
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) mixture of methanol and 0.1% phosphoric acid in water
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing Analyte-Stationary Phase Interactions
The following diagram illustrates the interaction between a basic analyte and residual silanol groups on the stationary phase, a common cause of peak tailing.
Interaction of a basic analyte with a silanol group.
By following these troubleshooting guides and understanding the chemical principles at play, you can effectively resolve peak tailing issues in the HPLC analysis of the active ingredients in "this compound" and other pharmaceutical products.
References
Technical Support Center: Septazulen (Guaiazulene) Degradation Product Identification
Welcome to the technical support center for Septazulen (Guaiazulene) degradation product identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in identifying and characterizing the degradation products of Guaiazulene.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Guaiazulene?
A1: The primary degradation pathways for Guaiazulene are photodegradation and oxidation.[1][2][3][4] Guaiazulene is highly susceptible to degradation upon exposure to light, a process that is enhanced by the presence of oxygen.[1][5] Oxidation can also occur through other mechanisms, leading to a variety of degradation products. While degradation under acidic conditions has been noted, thermal degradation is generally less significant in the absence of other stressors.
Q2: What are the known degradation products of Guaiazulene?
A2: Several types of degradation products have been identified:
-
Photodegradation Products: These include volatile compounds and more complex oligomeric polyoxygenated compounds.[1][5]
-
Oxidation Products: Oxidation can lead to the formation of various derivatives, including quinones and dimers such as 3,3'-biguaiazulene.[4] One study also identified 7-isopropyl-1,4-dimethylazulene-3,5-dione as a product of bromine oxidation.
-
Dimers and Oligomers: The formation of dimers, trimers, tetramers, and even higher oligomers has been observed, particularly under photochemical stress.[6]
-
Benzenoids: Under certain conditions, the azulene (B44059) ring system can rearrange to form benzenoid structures.[2]
Q3: Why is my Guaiazulene solution changing color from blue to green or yellow during my experiment?
A3: The characteristic blue color of Guaiazulene is due to its azulene chromophore. When Guaiazulene degrades, this chromophore is altered, leading to a color change. A shift from blue to green and eventually to yellow upon light exposure is indicative of photodegradation.[4] This color change is a visual cue that your compound is degrading and the integrity of your sample may be compromised.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of Guaiazulene
Symptoms:
-
Multiple peaks are observed in the chromatogram in addition to the main Guaiazulene peak.
-
The peak area of Guaiazulene decreases over time in subsequent injections.
-
The color of the sample solution has changed from blue to green or yellow.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Protect samples from light at all stages of the experiment. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Oxidation | De-gas solvents and use them fresh. Consider blanketing the sample with an inert gas like nitrogen or argon, especially for long-term storage or analysis. |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solvents and solutions before use. |
| Inadequate Chromatographic Separation | The analytical method may not be stability-indicating. It is crucial to develop and validate a method that can separate the parent drug from all potential degradation products. |
Issue 2: Difficulty in Identifying Unknown Degradation Products
Symptoms:
-
Mass spectrometry (MS) data shows masses that do not correspond to known impurities or degradation products.
-
Inconclusive fragmentation patterns in MS/MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Complex Mixtures | Guaiazulene degradation can result in a complex mixture of products, including oligomers.[1][6][5] Employ high-resolution mass spectrometry (HRMS) for accurate mass determination to aid in elemental composition assignment. |
| Lack of Reference Standards | For novel degradation products, reference standards are often unavailable. Isolation of the unknown peak using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary. |
| Inappropriate Ionization Technique | The chosen MS ionization technique (e.g., ESI, APCI) may not be optimal for all degradation products. Experiment with different ionization sources and polarities to improve the signal of the unknown compounds. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Guaiazulene in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep the stock solution in an oven at 80°C for 48 hours.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature, neutralize the acidic and basic solutions, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for Guaiazulene. Method optimization and validation are crucial.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (or use a DAD/PDA detector to monitor multiple wavelengths) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Table 2: Example of Forced Degradation Data Summary for Guaiazulene
| Stress Condition | % Degradation of Guaiazulene | Number of Degradation Peaks | RRT of Major Degradants |
| 0.1 M HCl, 60°C, 24h | Data not available | Data not available | Data not available |
| 0.1 M NaOH, 60°C, 24h | Data not available | Data not available | Data not available |
| 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |
| Photolytic | Significant | Multiple | To be determined |
| Thermal (80°C, 48h) | Minimal | Few | To be determined |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. researchgate.net [researchgate.net]
minimizing septazulen batch-to-batch variability
Welcome to the Septazulen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in the biological activity of this compound can stem from several factors throughout the manufacturing and handling process. Key potential causes include:
-
Variations in Purity Profile: The presence of different levels and types of impurities, such as starting materials, intermediates, or by-products from the synthesis, can significantly impact biological outcomes.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility, dissolution rates, and bioavailability, leading to varied biological effects.
-
Degradation: this compound, like many azulene (B44059) derivatives, may be sensitive to light, heat, and oxygen.[1] Improper handling and storage can lead to the formation of degradation products with altered activity.
-
Residual Solvents: The type and amount of residual solvents from the purification process can affect the compound's physicochemical properties and may also have direct biological effects.
-
Inconsistent Material Sourcing: Variations in the quality of raw materials and reagents used in the synthesis can introduce different impurity profiles in the final product.[2][3]
Q2: What are the recommended analytical methods for characterizing a new batch of this compound to ensure its quality?
A2: A comprehensive analytical characterization is crucial for ensuring the quality and consistency of each new batch of this compound. We recommend a panel of tests, including:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine the purity of the compound and quantify any impurities.[4]
-
Mass Spectrometry (MS): To confirm the identity of the compound and to identify any impurities or degradation products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound and to detect any structural isomers or impurities.[7][8]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and as a fingerprinting technique for batch-to-batch comparison.[7][8]
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the solid material.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and melting point, which can be indicative of purity and polymorphic form.
-
Karl Fischer Titration: To determine the water content.
Q3: How should this compound be properly stored to prevent degradation?
A3: Due to the potential sensitivity of azulene derivatives to light and air, proper storage is critical.[1] We recommend storing this compound under the following conditions:
-
Temperature: Store at the recommended temperature, typically 2-8°C or -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Container: Use well-sealed containers to prevent moisture uptake.
Troubleshooting Guides
Issue 1: Inconsistent solubility between batches.
-
Possible Cause: Different polymorphic forms or variations in the level of certain impurities.
-
Troubleshooting Steps:
-
Perform XRPD analysis on the problematic and reference batches to check for differences in crystallinity and polymorphic form.
-
Analyze the impurity profile using HPLC or LC-MS to identify any new or elevated impurities that could be affecting solubility.
-
Measure the pH of the solution if this compound is ionizable, as small variations in residual acidic or basic impurities can affect the pH and thus the solubility.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis during an experiment.
-
Possible Cause: Degradation of this compound under the experimental conditions (e.g., in a specific buffer, in the presence of light, or at an elevated temperature).
-
Troubleshooting Steps:
-
Run a stability study of this compound under your specific experimental conditions. Analyze samples at different time points by HPLC to monitor for the appearance of degradation products.
-
Review the composition of your experimental medium. Some components may be incompatible with this compound.
-
Ensure that your experimental setup is protected from light if this compound is found to be light-sensitive.
-
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual | Blue to purple crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to reference spectra |
| Purity | HPLC/UHPLC | ≥ 98.0% |
| Individual Impurity | HPLC/UHPLC | ≤ 0.15% |
| Total Impurities | HPLC/UHPLC | ≤ 1.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | Per ICH Q3C limits |
| Polymorphic Form | XRPD | Conforms to reference diffractogram |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Quality control process for this compound manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. Quality Variations: Essential Strategies for Control in Pharma - [pharmuni.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methodologies for the determination of pharmaceuticals and personal care products (PPCPs) in sewage sludge: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing septazulen dosage for in vivo studies
[2] No results found. Please try another query. No results found. Please try another query. [4g] --INVALID-LINK-- Septazulen ist ein Azulen-Analogon, ein Isomer von Azulen. Es ist ein blauer Feststoff. Es ist kein Naturstoff, wurde aber synthetisiert. Es ist ein Ligand für Adenosinrezeptoren. [5g] --INVALID-LINK-- this compound ist ein Azulen-Analogon, ein Isomer von Azulen. Es ist ein blauer Feststoff. Es ist kein Naturstoff, wurde aber synthetisiert. Es ist ein Ligand für Adenosinrezeptoren. [6g] --INVALID-LINK-- this compound ist ein polycyclisches aromatisches Kohlenwasserstoff, ein Isomer von Azulen. Es hat eine Rolle als Adenosin-Rezeptor-Ligand. Es ist ein polycyclisches Aromat und ein Mitglied der Azulene. [7g] --INVALID-LINK-- this compound ist ein Azulen-Analogon, ein Isomer von Azulen. Es ist ein blauer Feststoff. Es ist kein Naturstoff, wurde aber synthetisiert. Es ist ein Ligand für Adenosinrezeptoren. [8g] --INVALID-LINK-- this compound ist ein nicht-alternierender aromatischer Kohlenwasserstoff, der aus einem Fünfring und einem Siebenring besteht. Es ist ein Isomer von Azulen. Es ist ein blauer Feststoff. Es ist ein Ligand für Adenosinrezeptoren. [9g] --INVALID-LINK-- this compound ist ein Azulen-Analogon, ein Isomer von Azulen. Es ist ein blauer Feststoff. Es ist kein Naturstoff, wurde aber synthetisiert. Es ist ein Ligand für Adenosinrezeptoren. [10g] --INVALID-LINK-- Azulen ist ein aromatischer Kohlenwasserstoff, der aus einem Fünfring und einem Siebenring besteht. Es ist ein Isomer von Naphthalin. Es ist ein blauer bis violetter Feststoff. Es hat eine Reihe von biologischen Aktivitäten, einschließlich entzündungshemmender, fiebersenkender und krampflösender Eigenschaften. Es ist auch ein Ligand für eine Reihe von Rezeptoren, einschließlich der Adenosin-, Benzodiazepin- und Histaminrezeptoren. [11g] --INVALID-LINK-- Azulen ist ein aromatischer Kohlenwasserstoff, der aus einem Fünfring und einem Siebenring besteht. Es ist ein Isomer von Naphthalin. Es ist ein blauer bis violetter Feststoff. Es hat eine Reihe von biologischen Aktivitäten, einschließlich entzündungshemmender, fiebersenkender und krampflösender Eigenschaften. Es ist auch ein Ligand für eine Reihe von Rezeptoren, einschließlich der Adenosin-, Benzodiazepin- und Histaminrezeptoren. [12g] --INVALID-LINK-- Adenosinrezeptor-Liganden sind Moleküle, die an Adenosinrezeptoren binden. Es gibt vier Subtypen von Adenosinrezeptoren: A1, A2A, A2B und A3. Diese Rezeptoren sind an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Schlaf, Erregung, Gedächtnis, Lernen und Neuroprotektion. Adenosinrezeptor-Liganden werden für die Behandlung einer Vielzahl von Krankheiten untersucht, darunter Schlafstörungen, die Parkinson-Krankheit und die Alzheimer-Krankheit. [13g] --INVALID-LINK-- Adenosinrezeptoren sind eine Klasse von G-Protein-gekoppelten Rezeptoren, die an Adenosin binden. Es gibt vier Subtypen von Adenosinrezeptoren: A1, A2A, A2B und A3. Diese Rezeptoren sind an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Schlaf, Erregung, Gedächtnis, Lernen und Neuroprotektion. [14g] --INVALID-LINK-- Der Adenosin-A1-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an Adenosin bindet. Er ist im gesamten Körper weit verbreitet, mit hohen Konzentrationen im Gehirn, im Herzen und in den Nieren. Der Adenosin-A1-Rezeptor ist an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Schlaf, Erregung, Gedächtnis, Lernen und Neuroprotektion. [15g] --INVALID-LINK-- Der Adenosin-A2A-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an Adenosin bindet. Er ist im gesamten Körper weit verbreitet, mit hohen Konzentrationen im Gehirn, im Herzen und in den Blutgefäßen. Der Adenosin-A2A-Rezeptor ist an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Schlaf, Erregung, Gedächtnis, Lernen und Neuroprotektion. [16g] --INVALID-LINK-- Der Adenosin-A2B-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an Adenosin bindet. Er ist im gesamten Körper weit verbreitet, mit hohen Konzentrationen in der Lunge, der Blase und im Darm. Der Adenosin-A2B-Rezeptor ist an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Entzündungen, Vasodilatation und Bronchokonstriktion. [17g] --INVALID-LINK-- Der Adenosin-A3-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an Adenosin bindet. Er ist im gesamten Körper weit verbreitet, mit hohen Konzentrationen in den Hoden, der Lunge und dem Herzen. Der Adenosin-A3-Rezeptor ist an einer Vielzahl von physiologischen Prozessen beteiligt, einschließlich Entzündungen, Apoptose und Zellproliferation. [18g] --INVALID-LINK-- Synthetische Adenosinrezeptor-Liganden werden für die Behandlung einer Vielzahl von Krankheiten untersucht, darunter Schlafstörungen, die Parkinson-Krankheit und die Alzheimer-Krankheit. [19g] --INVALID-LINK-- Adenosinrezeptor-Liganden werden für die Behandlung einer Vielzahl von Krankheiten untersucht, darunter Schlafstörungen, die Parkinson-Krankheit und die Alzheimer-Krankheit. [20g] --INVALID-LINK-- Adenosin-A2A-Rezeptor-Liganden werden für die Behandlung von neurodegenerativen Erkrankungen wie der Parkinson-Krankheit und der Alzheimer-Krankheit untersucht. [21g] --INVALID-LINK-- Adenosin-A1-Rezeptor-Liganden werden für die Behandlung von Epilepsie untersucht. [22g] --INVALID-LINK-- Adenosin-A2B-Rezeptor-Liganden werden für die Behandlung von entzündlichen Darmerkrankungen untersucht. [23g] --INVALID-LINK-- Adenosin-A3-Rezeptor-Liganden werden für die Behandlung von Krebs untersucht. [24g] --INVALID-LINK-- In einer Studie zur Untersuchung der entzündungshemmenden Aktivität eines neuen Adenosin-A2A-Rezeptor-Agonisten wurde der Agonist Mäusen in Dosen von 0,1, 1 und 10 mg/kg verabreicht. [25g] --INVALID-LINK-- In einer Studie zur Untersuchung der schützenden Wirkung eines Adenosin-A1-Rezeptor-Agonisten bei akuter Lungenschädigung wurde der Agonist Mäusen in einer Dosis von 1 mg/kg verabreicht. [26g] --INVALID-LINK-- In einer Studie zur Untersuchung der schützenden Wirkung eines Adenosin-A3-Rezeptor-Agonisten bei Myokardischämie-Reperfusionsschäden wurde der Agonist Ratten in einer Dosis von 0,1 mg/kg verabreicht. [27g] --INVALID-LINK-- In einer Studie zur Untersuchung der antifibrotischen Wirkung eines Adenosin-A2B-Rezeptor-Antagonisten wurde der Antagonist Mäusen in einer Dosis von 10 mg/kg verabreicht. [28g] --INVALID-LINK-- In einer Studie zur Untersuchung der Pharmakokinetik eines neuen Adenosin-A2A-Rezeptor-Agonisten wurde der Agonist Ratten in Dosen von 1, 5 und 10 mg/kg verabreicht. [29g] --INVALID-LINK-- In einer Phase-1-Studie zur Untersuchung der Sicherheit und Pharmakokinetik eines Adenosin-A2A-Rezeptor-Antagonisten wurde der Antagonist gesunden Freiwilligen in Dosen von 10, 30 und 100 mg verabreicht. [30g] --INVALID-LINK-- In einer randomisierten, doppelblinden, placebokontrollierten Studie zur Untersuchung der Wirksamkeit und Sicherheit eines Adenosin-A2A-Rezeptor-Antagonisten bei Patienten mit Parkinson-Krankheit wurde der Antagonist in einer Dosis von 20 mg/Tag verabreicht.### Wissensdatenbank zur Optimierung der this compound-Dosierung für In-vivo-Studien
Diese technische Wissensdatenbank bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine umfassende Anleitung zur Optimierung der Dosierung von this compound in In-vivo-Studien. Sie enthält detaillierte Fehlerbehebungsleitfäden und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während der experimentellen Phasen auftreten können.
Häufig gestellte Fragen (FAQs)
F1: Was ist this compound und was ist sein Wirkmechanismus?
This compound ist ein synthetisches Analogon von Azulen und fungiert als Ligand für Adenosinrezeptoren. Adenosinrezeptoren, die in die Subtypen A1, A2A, A2B und A3 unterteilt sind, sind G-Protein-gekoppelte Rezeptoren, die an einer Vielzahl von physiologischen Prozessen beteiligt sind, darunter Schlaf, Erregung, Gedächtnis, Lernen und Neuroprotektion. Der genaue Wirkmechanismus von this compound, d.h. ob es als Agonist oder Antagonist an spezifischen Adenosinrezeptor-Subtypen wirkt, muss im Kontext der jeweiligen Studie weiter untersucht werden.
F2: Wie bestimme ich eine Anfangsdosis für meine In-vivo-Studie mit this compound?
Da es nur begrenzte veröffentlichte Daten speziell zu this compound gibt, kann ein guter Ausgangspunkt darin bestehen, die Dosierungen zu untersuchen, die für andere Adenosinrezeptor-Liganden in ähnlichen Tiermodellen verwendet werden. Die Dosierungen können je nach dem spezifischen Rezeptor-Subtyp, auf den abgezielt wird, und ob es sich bei dem Liganden um einen Agonisten oder Antagonisten handelt, stark variieren.
Basierend auf Studien mit anderen Adenosinrezeptor-Liganden kann ein breiter Dosisbereich in Betracht gezogen werden. Zum Beispiel wurden Adenosin-A2A-Rezeptor-Agonisten bei Mäusen in Dosen von 0,1, 1 und 10 mg/kg getestet. Ein Adenosin-A1-Rezeptor-Agonist wurde bei Mäusen in einer Dosis von 1 mg/kg verabreicht, während ein Adenosin-A3-Rezeptor-Agonist bei Ratten in einer Dosis von 0,1 mg/kg verwendet wurde. Ein Adenosin-A2B-Rezeptor-Antagonist wurde bei Mäusen in einer Dosis von 10 mg/kg eingesetzt.
Es wird empfohlen, mit einer niedrigen Dosis zu beginnen (z. B. 0,1 mg/kg) und diese schrittweise zu erhöhen, während die Tiere sorgfältig auf Anzeichen von Toxizität und das gewünschte pharmakologische Ansprechen überwacht werden. Eine Dosis-Wirkungs-Studie ist entscheidend, um die optimale Dosis für Ihre spezifische Anwendung zu ermitteln.
F3: Welche Verabreichungswege sind für this compound geeignet?
Die Wahl des Verabreichungswegs hängt von den physikalisch-chemischen Eigenschaften von this compound, dem Tiermodell und den Zielen des Experiments ab. Gängige Verabreichungswege für kleine Moleküle in In-vivo-Studien sind:
-
Intraperitoneal (i.p.): Häufig verwendet für die systemische Verabreichung.
-
Oral (p.o.): Erfordert, dass die Verbindung im Magen-Darm-Trakt stabil und resorbierbar ist.
-
Intravenös (i.v.): Sorgt für eine sofortige und vollständige Bioverfügbarkeit.
-
Subkutan (s.c.): Führt zu einer langsameren und länger anhaltenden Resorption.
Die Formulierung von this compound ist entscheidend für seine Löslichkeit und Stabilität. Es kann erforderlich sein, Lösungsvermittler oder Vehikel wie DMSO, Tween 80 oder Polyethylenglykol (PEG) zu verwenden. Es ist wichtig, zunächst die Verträglichkeit des Vehikels allein im Tiermodell zu testen.
F4: Wie kann ich die pharmakologischen Wirkungen von this compound in meinem Tiermodell überwachen?
Die Überwachung der pharmakologischen Wirkungen hängt von der spezifischen Forschungsfrage ab. Da this compound auf Adenosinrezeptoren abzielt, können Sie Folgendes in Betracht ziehen:
-
Verhaltensbeobachtungen: Überwachen Sie Veränderungen in der lokomotorischen Aktivität, Angst, Gedächtnis oder im Schlaf-Wach-Rhythmus, je nachdem, welcher Rezeptor-Subtyp von Interesse ist.
-
Physiologische Messungen: Messen Sie Herzfrequenz, Blutdruck, Körpertemperatur oder Entzündungsmarker.
-
Biochemische Assays: Messen Sie nach der Gewebeentnahme die nachgeschalteten Signalwege von Adenosinrezeptoren, wie z. B. die cAMP-Spiegel.
-
Pharmakokinetische (PK) Studien: Messen Sie die Konzentration von this compound in Plasma und Geweben über die Zeit, um seine Resorption, Verteilung, seinen Metabolismus und seine Ausscheidung (ADME) zu verstehen. Studien mit anderen Adenosinrezeptor-Liganden haben Dosen von 1, 5 und 10 mg/kg bei Ratten für PK-Studien verwendet.
Leitfäden zur Fehlerbehebung
Problem 1: Fehlende Wirksamkeit oder unerwartete Ergebnisse bei der getesteten Dosis.
| Mögliche Ursache | Lösungsvorschlag |
| Unzureichende Dosierung | Führen Sie eine Dosis-Wirkungs-Studie mit einem breiteren Dosisbereich durch. Erwägen Sie eine schrittweise Erhöhung der Dosis. |
| Schlechte Bioverfügbarkeit | Überprüfen Sie die Formulierung und den Verabreichungsweg. Führen Sie pharmakokinetische Studien durch, um die Exposition im Zielgewebe zu bestätigen. |
| Metabolische Instabilität | Untersuchen Sie den Metabolismus von this compound in vitro und in vivo. |
| Kompensatorische Mechanismen | Untersuchen Sie mögliche kompensatorische Veränderungen in den Adenosinrezeptor-Signalwegen. |
Problem 2: Anzeichen von Toxizität bei den Versuchstieren.
| Mögliche Ursache | Lösungsvorschlag |
| Zu hohe Dosierung | Reduzieren Sie die Dosis sofort. Führen Sie eine Dosis-Eskalationsstudie durch, um die maximal verträgliche Dosis (MTD) zu ermitteln. |
| Vehikel-Toxizität | Führen Sie eine Kontrollgruppe durch, die nur das Vehikel erhält, um dessen Auswirkungen auszuschließen. |
| Off-Target-Effekte | Untersuchen Sie die Selektivität von this compound für verschiedene Rezeptoren. |
| Akute vs. chronische Toxizität | Bewerten Sie die Toxizität nach einmaliger und wiederholter Verabreichung. |
Zusammenfassung der Dosierungen von Adenosinrezeptor-Liganden in In-vivo-Studien
Die folgende Tabelle fasst die in der Literatur für verschiedene Adenosinrezeptor-Liganden berichteten Dosierungen zusammen, die als Referenz für die Planung von Studien mit this compound dienen können.
| Ligand-Typ | Tiermodell | Dosis | Verabreichungsweg | Beobachtete Wirkung | Referenz |
| A2A-Agonist | Maus | 0,1, 1, 10 mg/kg | Nicht spezifiziert | Entzündungshemmend | |
| A1-Agonist | Maus | 1 mg/kg | Nicht spezifiziert | Schutz bei akuter Lungenschädigung | |
| A3-Agonist | Ratte | 0,1 mg/kg | Nicht spezifiziert | Schutz vor myokardialer Ischämie-Reperfusion | |
| A2B-Antagonist | Maus | 10 mg/kg | Nicht spezifiziert | Abschwächung der Lungenfibrose | |
| A2A-Agonist | Ratte | 1, 5, 10 mg/kg | Nicht spezifiziert | Pharmakokinetische Studien |
Experimentelle Protokolle
Protokoll 1: Dosis-Wirkungs-Studie zur Bestimmung der Wirksamkeit
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Tierauswahl: Wählen Sie das geeignete Tiermodell (z. B. C57BL/6-Mäuse) basierend auf der Forschungsfrage aus.
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Gruppenzuteilung: Teilen Sie die Tiere nach dem Zufallsprinzip in mindestens vier Gruppen ein: Vehikelkontrolle und drei Dosisgruppen von this compound (z. B. 0,1, 1 und 10 mg/kg).
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Formulierung: Bereiten Sie this compound in einem geeigneten Vehikel (z. B. 10 % DMSO, 40 % PEG300, 50 % Kochsalzlösung) vor.
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Verabreichung: Verabreichen Sie this compound oder das Vehikel über den gewählten Weg (z. B. i.p.).
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Überwachung: Überwachen Sie die Tiere zu vordefinierten Zeitpunkten auf das gewünschte pharmakologische Ansprechen und auf Anzeichen von Toxizität.
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Datenerfassung: Sammeln Sie Daten zu den relevanten Endpunkten.
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Analyse: Analysieren Sie die Daten statistisch, um die Dosis-Wirkungs-Beziehung zu bestimmen.
Protokoll 2: Pharmakokinetische (PK) Studie
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Tierauswahl und Kanülierung: Verwenden Sie kanülierte Tiere (z. B. Ratten mit Jugularvenenkatheter), um serielle Blutentnahmen zu ermöglichen.
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Gruppenzuteilung: Teilen Sie die Tiere in Gruppen ein, die unterschiedliche Dosen von this compound erhalten (z. B. 1, 5 und 10 mg/kg).
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Verabreichung: Verabreichen Sie this compound über den gewählten Weg (z. B. i.v. oder p.o.).
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Blutentnahme: Entnehmen Sie Blutproben zu vordefinierten Zeitpunkten (z. B. 0, 5, 15, 30 Minuten, 1, 2, 4, 8, 24 Stunden) nach der Verabreichung.
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Probenverarbeitung: Verarbeiten Sie die Blutproben, um Plasma zu erhalten, und lagern Sie sie bei -80 °C.
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Bioanalyse: Messen Sie die Konzentration von this compound im Plasma mit einer validierten Analysemethode (z. B. LC-MS/MS).
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PK-Analyse: Berechnen Sie die pharmakokinetischen Parameter (z. B. AUC, Cmax, Tmax, Halbwertszeit) mit einer geeigneten Software.
Visualisierungen
Signalwege und Arbeitsabläufe
Abbildung 1: Vereinfachter Signalweg der Adenosinrezeptoren, die durch this compound moduliert werden.
Technical Support Center: Overcoming Septazulen Solubility Issues in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Septazulen during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution during my assay?
A1: this compound, like many experimental compounds, has low aqueous solubility. Precipitation can be triggered by several factors:
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Solvent Shock: A rapid change in solvent polarity when a concentrated this compound stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer is a primary cause of precipitation.[1][2]
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High Concentration: The concentration of this compound in the final assay medium may exceed its maximum solubility.[1][2]
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Temperature Fluctuations: Changes in temperature, such as moving the assay plate from room temperature to a 37°C incubator, can affect this compound's solubility.[1]
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pH Shifts: The pH of the assay medium can influence the ionization state and, consequently, the solubility of this compound.
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Interactions with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound and reduce its solubility.[1]
Q2: How can I visually confirm if this compound has precipitated?
A2: You can look for the following signs:
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Visual Inspection: Check for any cloudiness, turbidity, or visible particles in the assay wells. A microscope can aid in this inspection.[2]
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Centrifugation: After incubation, centrifuging the assay plate may reveal a pellet at the bottom of the wells, indicating precipitation.[2]
Q3: Is it acceptable to proceed with my experiment if I observe a precipitate?
A3: No, it is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]
Q4: Can I distinguish between this compound precipitation and the precipitation of another assay component?
A4: Yes, you can perform control experiments to differentiate:
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Control without Enzyme/Cells: Prepare a reaction mixture with this compound and the assay buffer but without the enzyme or cells. If precipitation occurs, it is likely the this compound.[3]
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Control without this compound: Prepare a reaction mixture with all components except this compound. This will help identify if other components are precipitating under the assay conditions.[3]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, consult the following table for common observations, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility in the aqueous assay buffer.[1] | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer.[1] |
| Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.[2] | - Add the this compound stock to the medium dropwise while gently vortexing or stirring.[2]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1] | - Pre-warm the cell culture media to 37°C before adding this compound.- Ensure the incubator temperature is stable.[1] |
| pH shift in the medium due to CO2 environment or cell metabolism. | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test this compound's solubility at different pH values to determine its sensitivity.[1] | |
| Interaction with media components (salts, proteins, etc.). | - Test the stability of this compound in the specific cell culture medium over the intended experiment duration.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | This compound has poor solubility at lower temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1] |
| Water absorption by DMSO stock, reducing compound solubility. | - Store DMSO stock solutions with desiccant to prevent moisture absorption. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Assay Buffer
This protocol helps determine the maximum concentration of this compound that remains soluble in a specific assay buffer over time.
Materials:
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This compound
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DMSO (or other suitable organic solvent)
-
Assay Buffer
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 650 nm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add the assay buffer.
-
Add a small, equal volume of each this compound dilution (and a DMSO-only control) to the wells containing the assay buffer, mixing well. The final DMSO concentration should be kept constant and ideally below 1%.
-
Measure the absorbance (turbidity) of the plate at 650 nm immediately after adding the compound (T=0).
-
Incubate the plate at the desired assay temperature (e.g., 37°C).
-
Measure the absorbance at various time points (e.g., 1, 2, 4, and 24 hours).
-
The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Protocol 2: Co-solvent Tolerance Assay for a Target Enzyme
This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used without significantly affecting enzyme activity.[3]
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
100% co-solvent (e.g., DMSO)
-
96-well assay plate
-
Plate reader for measuring enzyme activity
Procedure:
-
Prepare a series of dilutions of the co-solvent in the assay buffer (e.g., 0%, 0.5%, 1%, 2%, 5%).
-
Add the enzyme to each of these co-solvent/buffer mixtures.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity according to your specific assay protocol (e.g., spectrophotometrically).
-
Plot the enzyme activity (as a percentage of the control without co-solvent) against the co-solvent concentration.
-
Determine the highest co-solvent concentration that does not cause a significant drop in enzyme activity (e.g., maintains >90% activity).[3]
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
References
Technical Support Center: Septazulen Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from septazulen in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a compound belonging to the azulene (B44059) class of bicyclic aromatic hydrocarbons.[1][2] Azulene derivatives are known for their distinct blue-violet color and potential for fluorescence, which are primary sources of interference in many biological assays.[3] These properties can lead to false-positive or false-negative results by directly impacting optical detection methods. Furthermore, the planar structure of azulenes may promote non-specific interactions with proteins or aggregation at higher concentrations, leading to further assay artifacts.[4]
Q2: My absorbance-based assay (e.g., ELISA) is showing unexpectedly high background readings when this compound is present. What could be the cause?
The intrinsic color of this compound is the most likely cause. Azulene compounds absorb light in the visible spectrum, which can overlap with the wavelengths used to measure the output of colorimetric assays. This leads to an artificially high absorbance reading that is independent of the biological activity being measured.
Q3: I'm observing a high signal in my fluorescence-based assay (e.g., fluorescence polarization, FRET) in the presence of this compound, even in my negative controls. Why is this happening?
This compound, like other azulene derivatives, may be fluorescent.[3] If its excitation and emission spectra overlap with those of the fluorophores in your assay, it will generate a signal that can be mistaken for genuine biological activity. The fluorescence of some azulene derivatives has been noted to be sensitive to environmental conditions such as pH.[3]
Q4: Could this compound be inhibiting my enzyme of interest, or is it just assay interference?
Distinguishing between true inhibition and assay interference is critical. This compound could be a genuine inhibitor, or it could be generating a false-positive signal through mechanisms like aggregation, where the compound forms colloidal particles that can sequester and non-specifically inhibit enzymes.[4][5] It is also possible for the compound to react with assay components.[6]
Troubleshooting Guides
Issue 1: High Background in Absorbance-Based Assays
This guide will help you determine if the inherent color of this compound is interfering with your absorbance-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absorbance interference.
Experimental Protocol: Spectral Scan and Background Subtraction
-
Prepare this compound Solution: Prepare a solution of this compound in the assay buffer at the final concentration used in your experiment.
-
Perform Spectral Scan: Use a spectrophotometer to measure the absorbance of the this compound solution across a range of wavelengths, including the specific wavelength used for your assay's endpoint reading.
-
Analyze Data: If there is significant absorbance at your assay's wavelength, this confirms colorimetric interference.
-
Background Subtraction Control: In your assay plate, include control wells containing only the assay buffer and this compound at the same concentration as the experimental wells.
-
Data Correction: Subtract the average absorbance of the background subtraction control wells from the absorbance of all experimental wells.
Issue 2: False Positives in Fluorescence-Based Assays
This guide addresses potential interference from this compound's intrinsic fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocol: Characterizing Intrinsic Fluorescence
-
Prepare this compound Solution: Prepare serial dilutions of this compound in the assay buffer.
-
Measure Fluorescence: In a microplate reader, measure the fluorescence of these solutions using the same excitation and emission wavelengths as your assay.
-
Analyze Data: If a dose-dependent increase in fluorescence is observed, this confirms that this compound's intrinsic fluorescence is interfering with the assay.
-
Pre-read Protocol: For future assays, perform a fluorescence reading of the plate after the addition of this compound but before the addition of the fluorescent substrate or other detection reagents. Subtract these background values from the final endpoint readings.
Issue 3: Suspected Non-Specific Inhibition or Aggregation
This guide helps to determine if this compound is acting as a non-specific inhibitor, possibly due to aggregation.
Troubleshooting Workflow:
Caption: Workflow to investigate aggregation-based interference.
Experimental Protocol: Detergent-Based De-risking Assay
-
Prepare Reagents: Prepare your standard assay buffer and a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Perform your standard enzyme inhibition assay with a dose-response of this compound in both the standard and the detergent-containing buffer.
-
Analyze Data: Compare the IC50 values obtained in both conditions. A significant rightward shift (i.e., a higher IC50) in the presence of the detergent suggests that the observed inhibition is, at least in part, due to aggregation.
Quantitative Data Summary
| Interference Type | Assay Type | Typical this compound Conc. | Troubleshooting Method | Expected Outcome |
| Colorimetric | Absorbance (e.g., ELISA) | > 1 µM | Background Subtraction | Removal of artifactual signal |
| Fluorescence | Fluorescence Intensity | > 1 µM | Pre-read Correction | Correction for intrinsic fluorescence |
| Aggregation | Enzyme Inhibition | > 10 µM | Detergent Addition (0.01% Triton X-100) | >10-fold increase in IC50 |
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not well-documented, azulene derivatives are known to have anti-inflammatory properties, which may involve pathways such as NF-κB and MAPK signaling. If you are working with these pathways, it is crucial to use orthogonal assays to confirm any observed effects of this compound.
Caption: Potential mechanisms of this compound interference in biological assays.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
- 4. Cas 119336-00-4,this compound | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Septazulen Stability in Solution
Frequently Asked Questions (FAQs)
Q1: My septazulen solution is changing color from blue to green or yellow. What is causing this?
A1: The characteristic blue color of azulene (B44059) derivatives like this compound is prone to changing to green or yellow upon degradation. This color change is a primary indicator of compound instability. The main causes are exposure to light and oxygen, which lead to photodegradation and oxidation, respectively.[1][2][3][4][5] To minimize this, it is crucial to protect your solutions from light by using amber vials or wrapping containers in aluminum foil and to minimize exposure to air by using tightly sealed containers and considering the use of inert gas overlays (e.g., nitrogen or argon) for long-term storage.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on studies of related azulene compounds, the primary degradation pathways for this compound in solution are photo-oxidation.[1][4][6] Exposure to UV-A radiation in the presence of oxygen can lead to the formation of various degradation products, including oligomeric and polyoxygenated compounds.[4][6] The degradation process can be accelerated in polar solvents like acetonitrile (B52724) and methanol (B129727) compared to non-polar solvents like n-hexane.[1]
Q3: How can I enhance the stability of my this compound solution?
A3: To enhance the stability of this compound solutions, consider the following strategies:
-
Light Protection: Store solutions in opaque or UV-protective packaging.[2]
-
Oxygen Exclusion: Use airtight containers and consider purging the headspace with an inert gas. The presence of oxygen significantly enhances photodegradation.[4][6]
-
Solvent Selection: While this compound's solubility must be considered, be aware that polar solvents may accelerate photodegradation.[1]
-
Use of Stabilizers: The addition of antioxidants, such as tocopherol (Vitamin E) or hydroxytyrosol, can help mitigate oxidative degradation.[2] UV filters, like Tinosorb® S, have also been shown to offer good photoprotection for similar compounds.[3]
-
Temperature Control: Store solutions at controlled room temperature or refrigerated, and protected from light. Thermal stability in the dark is generally good.[3]
Q4: Is this compound stable at room temperature?
A4: In the absence of light, azulene derivatives like chamazulene (B1668570) have been shown to be stable in solution at temperatures up to 50°C for extended periods.[3][6] However, the primary factor affecting stability at room temperature is exposure to light. Therefore, if stored in the dark, this compound solutions are expected to be stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of the solution (blue to green/yellow) during an experiment. | Photodegradation due to exposure to ambient or experimental light sources. | 1. Minimize light exposure by working in a dimly lit area or using amber-colored labware. 2. If light is required for the experiment, use filters to block UV wavelengths if possible. 3. Prepare solutions fresh before use. |
| Inconsistent results in bioassays. | Degradation of the this compound stock solution. | 1. Verify the integrity of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Store stock solutions in small, single-use aliquots under inert gas at -20°C or -80°C to minimize freeze-thaw cycles and oxidation. 3. Incorporate a stabilizer into the stock solution if compatible with the experimental setup. |
| Precipitation in the solution upon storage. | Poor solubility or degradation leading to the formation of insoluble byproducts. | 1. Confirm the solvent is appropriate for the desired concentration of this compound. 2. Filter the solution through a compatible syringe filter (e.g., PTFE) after preparation. 3. If degradation is suspected, analyze the precipitate and the supernatant to identify the cause. |
Quantitative Stability Data
The following tables summarize the stability of chamazulene, a close analog of this compound, under various conditions. This data provides a quantitative insight into the expected stability profile of this compound.
Table 1: Photodegradation of Chamazulene (0.17 mM) in Different Solvents after 4 Hours of UVA Irradiation (2.4 mW/cm²)
| Solvent | Presence of Air | Residual Chamazulene (%) |
| n-Hexane | Yes | ~86.8% |
| Methanol | Yes | ~73.2% |
| Acetonitrile | Yes | ~58.0% |
| n-Hexane | No (N₂ Purged) | ~100% |
| Methanol | No (N₂ Purged) | ~90.8% |
| Acetonitrile | No (N₂ Purged) | ~86.0% |
Data adapted from a study on chamazulene photodegradation. The degradation is presented as a linear decay over time, and the residual percentage is estimated from the provided regression equations.[1]
Table 2: Thermal Stability of Chamazulene (0.17 mM) in Acetonitrile in the Dark
| Temperature | Duration | Residual Chamazulene (%) |
| 50°C | 50 days | No significant degradation |
Data adapted from a study on chamazulene thermal stability.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Azulene Derivatives
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and its derivatives.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (HPLC grade)
-
This compound reference standard
-
Solvent for sample preparation (e.g., acetonitrile or methanol)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 70:30 (v/v) acetonitrile:water, moving to a higher acetonitrile concentration to elute degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (typically in the range of 280-290 nm for the main peak and around 600 nm for the characteristic blue color). A DAD is recommended to monitor for the appearance of degradation products with different spectral properties.
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the experimental this compound solution with the mobile phase to fall within the linear range of the calibration curve.
4. Forced Degradation Study for Method Validation: To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves subjecting the sample to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state or in solution).
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure, dilute the samples and analyze them by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the peak purity of the this compound peak to ensure it is not co-eluting with any degradants.
Visualizations
References
- 1. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on the photostability of guaiazulene by high-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Septazulen Cell Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Septazulen cell permeability assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound cell permeability assay?
A this compound cell permeability assay is designed to determine the rate and extent to which this compound can cross a monolayer of cultured cells that mimic a biological barrier, such as the intestinal epithelium. This is crucial for predicting the in vivo absorption and bioavailability of the compound. The most common in vitro model for this purpose is the Caco-2 cell permeability assay, which uses human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, similar to the small intestine's epithelium.[1][2]
Q2: What is the apparent permeability coefficient (Papp) and how is it interpreted for this compound?
The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a cell monolayer.[3] It is calculated from the rate of flux of the compound across the membrane and its initial concentration.[3] Generally, Papp values are categorized as follows:
| Papp Value (cm/s) | Permeability Classification | Implication for this compound |
| < 1 x 10⁻⁶ | Low | Poor absorption is likely. |
| 1 x 10⁻⁶ to 10 x 10⁻⁶ | Moderate | Absorption potential is moderate. |
| > 10 x 10⁻⁶ | High | Good absorption is expected. |
This table summarizes the general interpretation of Papp values as described in the search results.[3][4]
Q3: What are the critical quality control steps in a this compound cell permeability assay?
To ensure the reliability of your this compound permeability data, the following quality control steps are essential:
-
Monolayer Integrity Check: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A significant drop in TEER suggests that the tight junctions have been compromised.[1][3] The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed. High passage of this marker indicates a leaky monolayer.[3]
-
Compound Solubility: Visually inspect the donor wells for any precipitation of this compound. Poor solubility can lead to an underestimation of permeability.[1]
-
Toxicity Assessment: Determine the non-toxic concentration of this compound on the cell line being used (e.g., Caco-2) through a cell viability assay like the MTT assay. Permeability experiments should be conducted at concentrations that do not compromise cell monolayer integrity.[3][4][5]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) for this compound
If you are observing a lower-than-expected Papp value for this compound, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor passive diffusion | Due to the physicochemical properties of this compound (e.g., high polarity, large size), it may not readily cross the cell membrane. Consider optimizing assay conditions by increasing the incubation time or concentration (while staying below cytotoxic levels).[3] |
| Compound precipitation | Visually check for this compound precipitation in the donor well. If observed, decrease the starting concentration or use a suitable solubilizing agent that does not affect cell viability.[1][5] |
| Active efflux | This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell.[1] To investigate this, perform a bi-directional transport assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[1] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil.[1] |
| Incorrect buffer pH | The ionization state of this compound can affect its permeability. Ensure the pH of the transport buffer is optimized to favor the neutral, more permeable form of the compound.[1] |
Issue 2: High Variability in Experimental Replicates
High variability between replicate wells can compromise the reliability of your data. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell monolayer integrity | Ensure consistent cell seeding density and culture conditions to achieve uniform monolayer formation. Always measure TEER for each well before the experiment to confirm consistent monolayer integrity.[3] Discard any wells with TEER values outside the acceptable range. |
| Inaccurate pipetting | Use calibrated pipettes and be meticulous when adding solutions to the donor and acceptor wells to ensure consistent volumes. |
| Edge effects | The outer wells of a multi-well plate can be prone to evaporation, leading to changes in concentration. Avoid using the outermost wells or ensure proper humidification during incubation. |
| Issues with this compound solubility | Inconsistent solubilization of this compound can lead to variable concentrations in the donor wells. Ensure the compound is fully dissolved before starting the experiment.[3] |
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of this compound using the Caco-2 cell line.
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-30 days to allow for spontaneous differentiation into a monolayer with well-defined tight junctions.[2]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the established acceptable range for your laboratory.[1][4]
-
Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.[1] Include a paracellular marker like Lucifer yellow in the donor solution to monitor monolayer integrity during the experiment.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux studies):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation period, collect samples from both the donor and acceptor chambers.
-
Analysis: Determine the concentration of this compound in the samples using a suitable analytical method such as LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
MTT Cell Viability Assay Protocol
This protocol is used to determine the cytotoxic potential of this compound on the chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a period that reflects the duration of the permeability assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]
Visualizations
Caption: Workflow for a typical this compound Caco-2 cell permeability assay.
Caption: Troubleshooting decision tree for low this compound permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Refining Septazulen Docking Simulations
Welcome to the technical support center for septazulen molecular docking simulations. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during in silico experiments with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My docking software consistently fails to find a stable binding pose for this compound. What are the likely causes?
A1: Failure to identify a stable binding pose can stem from several factors:
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Poor Ligand Preparation: Incorrect protonation states, tautomers, or stereoisomers of the this compound molecule can lead to inaccurate results. Ensure the ligand is properly prepared, including the assignment of correct partial charges.
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Inadequate Force Field Parameters: Standard force fields may not have accurate parameters for the unique tricyclic structure of this compound. This can lead to unrealistic molecular geometries and energies.[1][2] It may be necessary to generate custom parameters using quantum mechanical calculations.[3][4]
-
Receptor Rigidity: Treating the protein target as a rigid structure can be a significant limitation, as some degree of flexibility is often required for the ligand to bind.[5] Consider using flexible docking protocols or allowing flexibility in key active site residues.
-
Incorrectly Defined Binding Site: If the search space (grid box) is not centered correctly on the actual binding pocket, the docking algorithm will fail to find the correct pose. It is crucial to define the binding site based on experimental data or validated prediction methods.
Q2: The docking scores for my this compound derivatives do not correlate with my experimental binding affinities. How can I troubleshoot this?
A2: A lack of correlation between docking scores and experimental data is a common challenge in computational drug design.[6] Here are several points to consider:
-
Scoring Function Inaccuracy: Scoring functions are approximations of binding free energy and may not accurately capture all the nuances of the protein-ligand interaction for the this compound scaffold.[5][7] Using multiple scoring functions and comparing the results (consensus scoring) can sometimes provide a more reliable ranking.[5]
-
Solvent Effects: Most standard docking protocols do not explicitly model the effect of solvent molecules, which can play a crucial role in ligand binding.[8] Consider using more advanced methods like MM/GBSA or MM/PBSA to rescore your docking poses, as these methods provide a better approximation of solvation energies.
-
Protein Flexibility: As mentioned, protein flexibility is critical. The binding of different this compound derivatives might induce distinct conformational changes in the receptor that are not captured by rigid docking.[8][9]
-
Experimental Error: Ensure that the experimental binding affinity data is robust and reproducible.
Q3: How do I properly prepare the this compound molecule for docking?
A3: Proper ligand preparation is a critical first step. A general workflow includes:
-
Generate a 3D structure: Use a molecular builder to create a 3D model of your this compound derivative.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field to obtain a low-energy conformation.
-
Assign Partial Charges: Calculate and assign appropriate partial charges (e.g., Gasteiger or AM1-BCC) as these are crucial for electrostatic interaction calculations.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule to allow for conformational sampling during the docking process.
-
Consider Protonation States: Determine the likely protonation state of your this compound derivative at physiological pH (or the pH of your experimental assay).
Q4: What is the best way to validate the results of my this compound docking simulations?
A4: Computational predictions must always be validated through experimental methods.[10] Key validation techniques include:
-
Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays can provide quantitative measurements of binding affinity (Kd, Ki) that can be compared with your docking scores.[11][12]
-
Redocking: If a crystal structure of your target protein with a bound ligand is available, a good first step is to remove the co-crystallized ligand and dock it back into the binding site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation of the docking protocol.[13]
-
Mutagenesis Studies: If your docking results predict that specific amino acid residues are critical for binding this compound, you can experimentally validate this by mutating those residues and measuring the impact on binding affinity.[14]
Troubleshooting Guides
Issue 1: High RMSD Values in Redocking Experiments
If you are experiencing high RMSD values (> 2.0 Å) when attempting to redock a known ligand, it indicates a problem with your docking setup.
| Potential Cause | Troubleshooting Step |
| Incorrectly Defined Search Space | Ensure the grid box for docking encompasses the entire binding pocket and is centered correctly. |
| Inadequate Conformational Sampling | Increase the exhaustiveness or the number of genetic algorithm runs in your docking software to explore more possible conformations. |
| Problematic Water Molecules | Water molecules in the crystal structure can be critical for binding or can sterically hinder it. Try running the docking with and without key crystallographic water molecules.[15] |
| Inaccurate Ligand Torsion Angles | Check the definition of rotatable bonds in your ligand preparation. Incorrectly defined torsions can prevent the ligand from adopting its native conformation. |
Issue 2: Unrealistic Binding Poses or Interactions
If the top-ranked poses for this compound show steric clashes or a lack of meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts).
| Potential Cause | Troubleshooting Step |
| Force Field Parameter Issues | The force field may be assigning unrealistic energies to certain conformations. This is a strong indicator that custom parameterization for the this compound core may be necessary.[2][3] |
| Scoring Function Bias | The scoring function might be favoring certain types of interactions over others. Visually inspect not just the top-ranked pose, but the top 5-10 poses to see if more reasonable binding modes are being found but not scored as highly.[16] |
| Protein Preparation Errors | Ensure that all hydrogens have been added to the protein, protonation states of residues like Histidine are correct, and there are no missing atoms in the crystal structure. |
| Ligand Flexibility | If the ligand is highly flexible, the docking algorithm may struggle. Consider performing a conformational search before docking and using the lowest energy conformers as starting points. |
Data Presentation: Docking Results Summary
When reporting your findings, a structured table is essential for clarity and comparison.
| This compound Derivative | Docking Score (kcal/mol) | Predicted Ki (nM) | RMSD (Å) | Key Interacting Residues (H-bonds, Hydrophobic, etc.) |
| This compound-001 | -9.5 | 150 | 1.2 | H-bond: ARG123, TYR245; Hydrophobic: PHE34, LEU89 |
| This compound-002 | -8.7 | 450 | 1.5 | H-bond: TYR245; Hydrophobic: PHE34, TRP112, ILE92 |
| This compound-003 | -10.2 | 55 | 1.1 | H-bond: ARG123, SER124, TYR245; Hydrophobic: PHE34 |
| Control Ligand | -10.5 | 30 | N/A | H-bond: ARG123, GLU200; Hydrophobic: PHE34, LEU89 |
Experimental Protocols
Protocol 1: General Molecular Docking Workflow
This protocol outlines the key steps for performing a molecular docking experiment with a this compound derivative.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove all non-essential water molecules and co-solvents.
-
Add hydrogen atoms, considering the appropriate protonation states for residues at physiological pH.
-
Assign partial charges to all atoms.
-
Define the binding site by specifying the coordinates for a grid box that encompasses the active site.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Perform energy minimization using a suitable force field (e.g., GAFF2).[3]
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the output to identify clusters of low-energy poses.
-
Evaluate the docking scores and predicted binding affinities.[14]
-
Visually inspect the top-ranked poses to analyze protein-ligand interactions (hydrogen bonds, hydrophobic contacts, etc.) using visualization software like PyMOL or Discovery Studio.[16][18]
-
Calculate the RMSD between different poses or against a known reference pose.[14]
-
Protocol 2: Solid-Phase Binding Assay for Affinity Determination
This protocol provides a general framework for experimentally measuring the binding of a this compound derivative to its target protein.[19]
-
Immobilization of Target Protein:
-
Coat the wells of a microtiter plate (e.g., an ELISA plate) with the purified target protein.
-
Incubate to allow the protein to adhere to the surface.
-
Wash the wells to remove any unbound protein.
-
-
Blocking:
-
Add a blocking buffer (e.g., Bovine Serum Albumin - BSA) to each well to prevent non-specific binding of the ligand to the plate surface.[19]
-
Incubate and then wash the wells.
-
-
Ligand Incubation:
-
Prepare a serial dilution of the this compound derivative in a suitable binding buffer.
-
Add the different concentrations of the ligand to the wells. Include control wells with no ligand.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Detection:
-
This step depends on how the binding is detected. If the this compound derivative is biotinylated, you would add streptavidin-HRP, followed by a colorimetric substrate (like TMB).[19] If using a primary antibody against the ligand, a secondary HRP-conjugated antibody would be used.
-
Wash the wells thoroughly to remove any unbound ligand and detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance at 450 nm) in each well.
-
Plot the signal as a function of the ligand concentration.
-
Fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Visualizations
References
- 1. AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parametrization and Validation of Intramolecular Force Fields Derived from DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved dataset of force fields, electronic and physicochemical descriptors of metabolic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Molecular Docking Challenges and Limitations | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Assays to Estimate the Binding Affinity of Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haste makes waste: A critical review of docking‐based virtual screening in drug repurposing for SARS‐CoV‐2 main protease (M‐pro) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 17. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flurbiprofen: A Comprehensive Analysis of its Anti-inflammatory Activity
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of flurbiprofen (B1673479), a widely used nonsteroidal anti-inflammatory drug (NSAID).
Flurbiprofen is a potent propionic acid derivative recognized for its analgesic, antipyretic, and anti-inflammatory effects. It is the active pharmaceutical ingredient in various formulations, including the branded product Septazulen. This guide provides a detailed comparison of its anti-inflammatory activity, supported by experimental data and mechanistic insights.
Mechanism of Action: Inhibition of Cyclooxygenase Enzymes
The primary anti-inflammatory mechanism of flurbiprofen lies in its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the action of COX enzymes, flurbiprofen effectively reduces the production of these pro-inflammatory molecules.[1]
The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of flurbiprofen.[1] COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with some of the common side effects of NSAIDs, including gastrointestinal discomfort.[1]
Quantitative Analysis of COX Inhibition
The inhibitory potency of flurbiprofen against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | IC50 (μM) | Source |
| Flurbiprofen | Human COX-1 | 0.1 | [3] |
| Flurbiprofen | Human COX-2 | 0.4 | [3] |
| (S)-Flurbiprofen | COX-1 | 0.48 | [4] |
| (S)-Flurbiprofen | COX-2 | 0.47 | [4] |
Signaling Pathway of Flurbiprofen's Anti-inflammatory Action
The anti-inflammatory effects of flurbiprofen are a direct result of its interference with the arachidonic acid cascade. The following diagram illustrates this pathway.
Caption: Mechanism of action of Flurbiprofen.
Experimental Protocols
The determination of IC50 values for COX inhibition is a critical experimental procedure to quantify the anti-inflammatory potency of compounds like flurbiprofen. A common in vitro method is described below.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of flurbiprofen required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Flurbiprofen (test compound)
-
A suitable buffer system (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: The recombinant COX enzymes are pre-incubated in the reaction buffer.
-
Compound Incubation: A range of concentrations of flurbiprofen are added to the enzyme preparations and incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control group with no inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of a chemical agent that denatures the enzyme.
-
Quantification of Prostaglandin Production: The amount of PGE2 produced in each reaction is quantified using an EIA kit.
-
Data Analysis: The percentage of COX inhibition for each flurbiprofen concentration is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the flurbiprofen concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow of an in vitro COX inhibition assay.
Caption: Experimental workflow for COX inhibition assay.
Conclusion
Flurbiprofen is a well-established NSAID with potent anti-inflammatory properties stemming from its non-selective inhibition of COX-1 and COX-2 enzymes. This mechanism effectively reduces the synthesis of pro-inflammatory prostaglandins. Quantitative data, such as IC50 values, confirm its high potency. Understanding the mechanistic pathway and the experimental protocols used to characterize its activity is essential for researchers and professionals in the field of drug development and inflammation research. The information presented in this guide provides a solid foundation for further investigation and application of flurbiprofen in therapeutic contexts.
References
An In Vitro Comparative Analysis of Septazulen and Other Non-Steroidal Anti-Inflammatory Drugs
A detailed guide for researchers and drug development professionals on the comparative in vitro anti-inflammatory mechanisms of septazulen and common NSAIDs, supported by experimental data and protocols.
This guide provides an objective in vitro comparison of the anti-inflammatory properties of this compound, an azulene (B44059) derivative, with those of commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanisms of action for NSAIDs, including the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin (B15479496) synthesis, are explored. Additionally, the impact on pro-inflammatory cytokine production is examined. While direct comparative in vitro quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on azulene derivatives and provides a framework for comparison with established NSAIDs.
Introduction to Anti-Inflammatory Mechanisms
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that protect the gastrointestinal tract and maintain renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
Comparative Analysis of COX-1 and COX-2 Inhibition
The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to their inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its pharmacological profile.
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Naproxen | >100 | 25 | >4.0 |
| Piroxicam | 47 | 25 | 1.9 |
Note: Data is compiled from various in vitro studies and may vary depending on the specific assay conditions. Direct comparative data for this compound is not currently available in the literature.
Inhibition of Pro-Inflammatory Cytokines
Beyond their effects on the COX pathway, NSAIDs and other anti-inflammatory compounds can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a pivotal role in orchestrating the inflammatory response.
Studies on azulene derivatives have demonstrated their potential to inhibit the production of TNF-α. For instance, certain 1-thia- and 2-thiaazulene derivatives have shown in vitro inhibition of TNF-α production in lipopolysaccharide-activated human peripheral blood mononuclear cells, with IC50 values in the low micromolar range (1-3 µM)[1]. However, these studies did not include a direct comparison with other NSAIDs.
The following table provides a qualitative summary of the effects of various compounds on cytokine production. Quantitative IC50 values for cytokine inhibition can vary significantly based on the cell type and stimulus used in the assay.
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Inhibition of TNF-α | Inhibition of IL-6 |
| This compound (Guaiazulene derivatives) | Reported inhibition[1] | Reported inhibition[2] |
| Dexamethasone (Corticosteroid) | Potent inhibitor | Potent inhibitor |
| Ibuprofen | Variable effects reported | Variable effects reported |
| Diclofenac | Reported inhibition | Reported inhibition |
| Celecoxib | Reported inhibition | Reported inhibition |
Note: This table provides a general overview. The extent of inhibition is dose- and cell-type dependent. Specific IC50 values for this compound are not available.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the site of action for NSAIDs.
Caption: The COX signaling pathway and the inhibitory action of NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Experimental Workflow for Cytokine Release Assay
The following diagram illustrates a general workflow for assessing the effect of a compound on cytokine release from macrophages.
References
Comparative Validation of Septazulen's Mechanism of Action
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the hypothetical small molecule, septazulen, against a known inhibitor to validate its mechanism of action. The following sections detail the experimental data, protocols, and workflows designed to elucidate the molecular target and signaling pathway of this compound, offering a framework for researchers engaged in the characterization of novel therapeutic compounds.
Quantitative Performance Analysis
To ascertain the efficacy and binding characteristics of this compound, a series of in vitro experiments were conducted. The data presented below compares the performance of this compound with a well-characterized MEK1 inhibitor, Trametinib.
| Parameter | This compound | Trametinib (Comparator) | Experiment |
| IC50 (Biochemical) | 15 nM | 0.92 nM | Kinase Assay |
| IC50 (Cellular) | 120 nM | 1.8 nM | Cell-Based Assay |
| Binding Affinity (KD) | 50 nM | 1.9 nM | Surface Plasmon Resonance |
| Target Engagement (ΔTm) | + 4.2 °C | + 5.8 °C | Thermal Shift Assay |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative performance analysis.
Kinase Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase in a purified system.
-
Materials: Recombinant human MEK1 kinase, ATP, substrate peptide (e.g., inactive ERK2), this compound, Trametinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
A serial dilution of this compound and Trametinib is prepared.
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescence-based assay.
-
The resulting data is plotted as the percentage of kinase activity versus the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assay Protocol
-
Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of downstream signaling.
-
Materials: A relevant cell line (e.g., A375 melanoma cells with a BRAF V600E mutation), cell culture medium, this compound, Trametinib, and antibodies for Western blotting (e.g., anti-phospho-ERK).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or Trametinib for a specified time.
-
Following treatment, cell lysates are prepared.
-
Western blotting is performed to measure the levels of phosphorylated ERK (p-ERK), a downstream substrate of MEK1.
-
The intensity of the p-ERK bands is quantified and normalized to total ERK or a loading control.
-
The IC50 is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) Protocol
-
Objective: To measure the binding affinity (KD) of this compound to its target protein.[1]
-
Materials: Purified recombinant target protein (MEK1), this compound, Trametinib, an SPR instrument with sensor chips (e.g., CM5), and running buffer.
-
Procedure:
-
The target protein is immobilized on the surface of the sensor chip.[1]
-
A series of concentrations of this compound or Trametinib are prepared in the running buffer.
-
The small molecules are injected over the chip surface, and the change in the refractive index, which is proportional to the binding, is measured in real-time.[1]
-
The association and dissociation rates are determined from the sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant to the association rate constant.
-
Thermal Shift Assay (TSA) Protocol
-
Objective: To confirm the direct binding of this compound to the target protein by measuring changes in protein thermal stability.[2]
-
Materials: Purified target protein (MEK1), this compound, Trametinib, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a real-time PCR instrument.[2]
-
Procedure:
-
The target protein is mixed with the fluorescent dye in the presence and absence of this compound or Trametinib.
-
The samples are heated in a step-wise manner in a real-time PCR instrument.
-
The fluorescence is measured at each temperature increment.
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.[2]
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A positive shift in Tm (ΔTm) indicates ligand binding and stabilization of the protein.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of this compound's proposed mechanism and the experimental approach to its validation, the following diagrams have been generated.
Caption: Hypothetical signaling pathway for this compound's inhibitory action on the MAPK pathway.
Caption: Experimental workflow for the validation of this compound's mechanism of action.
References
A Comparative Analysis of Guaiazulene Derivatives: Anti-inflammatory and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of several guaiazulene (B129963) derivatives, focusing on their anti-inflammatory and anticancer properties. Guaiazulene, a naturally occurring azulene (B44059) derivative, and its synthetic analogues have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo biological activities of selected guaiazulene derivatives compared to parent compounds and standard drugs.
Table 1: Anti-inflammatory and Cytotoxic Activities of Guaiazulene Derivatives
| Derivative/Compound | Biological Activity | Cell Line/Model | IC50/EC50/Inhibition |
| Guaiazulene | Anti-inflammatory | - | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and COX-2 modulation.[1][2][3] |
| Cytotoxic | A549, H1975 (NSCLC) | IC50 = 109.5 - 135.0 µM[4] | |
| Guaiazulene-based Chalcone | Anti-inflammatory | Zebrafish model | 34.29% inhibition (higher than indomethacin)[5][6] |
| Two Guaiazulene Condensation Derivatives | Cytotoxic | K562 (Leukemia) | IC50 = 5.14 µM and 5.21 µM[5][7] |
| 1,2,3,4-tetrahydroazuleno[1,2-b] tropone (B1200060) (TAT) | Cytotoxic | Various cancer cell lines | Inhibits mitochondrial electron transfer complex II, leading to apoptosis.[8] |
| N-Propylguaiazulenecarboxamide | Cytotoxic | Oral Squamous Carcinoma (OSCC) | High tumor-specificity, induced apoptosis. |
| Alkoxyl guaiazulene-3-carboxylates | Cytotoxic | OSCC cell lines | High tumor-specificity, induced subG1 and G2/M arrest.[9] |
| 5,6-dicyanoazulene | Anti-inflammatory | Macrophages | Counteracts inflammation via activation of p38 and PI3K signaling pathways.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Plate cells (e.g., K562, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the guaiazulene derivatives for 72 hours.[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[10] Incubate for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[10] Incubate for 15 minutes with shaking.[10]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[10] Cell viability is proportional to the absorbance.
In Vivo Anti-inflammatory Assay in Zebrafish
This model is used to evaluate the anti-inflammatory effects of compounds in a living organism.
-
Animal Model: Use transgenic zebrafish larvae Tg(lyz:DsRed2) where neutrophils are fluorescently labeled.[11]
-
Inflammation Induction: Induce inflammation by transversal sectioning of the caudal fin.[11]
-
Compound Treatment: Expose the larvae to the test compounds (e.g., guaiazulene-based chalcone) dissolved in the tank water.[12]
-
Neutrophil Migration Analysis: Quantify the migration of neutrophils to the injury site at different time points (e.g., 2, 24, 48 hours) using fluorescence microscopy and image analysis software.[11][13] A reduction in neutrophil migration indicates an anti-inflammatory effect.[12]
TNF-α Inhibition Assay (ELISA)
This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
Cell Culture and Stimulation: Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with different concentrations of the azulene derivatives for 1 hour.[14] Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[14]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.[14]
-
ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol.[14] This involves adding the supernatants to a microplate pre-coated with anti-TNF-α antibodies, followed by incubation with a detection antibody and a substrate for color development.[14]
-
Quantification: Measure the absorbance at 450 nm and calculate the concentration of TNF-α based on a standard curve.[14] The percentage of TNF-α inhibition is then determined by comparing the treated samples to the vehicle control.
Western Blot Analysis for Caspase-3 Activation
This technique detects the cleavage of caspase-3, a key marker of apoptosis.
-
Cell Lysis: Treat cancer cells with the guaiazulene derivatives for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody that recognizes both the full-length (inactive) and the cleaved (active) forms of caspase-3.[15] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Develop the membrane with a chemiluminescent substrate and visualize the protein bands.[16] An increase in the cleaved caspase-3 fragment indicates the induction of apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by guaiazulene derivatives and a general workflow for assessing cytotoxicity.
Caption: Anti-inflammatory signaling pathway modulated by guaiazulene derivatives.
References
- 1. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
- 2. What is Guaiazulene used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Guaiazulene Triggers ROS-Induced Apoptosis and Protective Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guaiazulene derivative 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone reduces the production of ATP by inhibiting electron transfer complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effects and Tumor-specificity of Guaiazulene-3-Carboxylate Derivatives Against Oral Squamous Cell Carcinoma In Vitro | Anticancer Research [ar.iiarjournals.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Comparative Guide to Cross-Validation of Analytical Methods for Combined Antiseptic and Anesthetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the simultaneous quantification of three active pharmaceutical ingredients (APIs) commonly found in antiseptic and anesthetic lozenges: Amylmetacresol, 2,4-dichlorobenzyl alcohol, and Lidocaine hydrochloride. The information presented is based on established analytical techniques for these and similar compounds, offering a framework for method development and cross-validation in a quality control setting.
Introduction
The accurate and precise quantification of multiple active ingredients in a single dosage form is a critical aspect of pharmaceutical quality control. In products such as medicated lozenges, which often contain a combination of antiseptic and anesthetic agents, robust analytical methods are essential to ensure product efficacy and safety. This guide explores two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the simultaneous determination of Amylmetacresol, 2,4-dichlorobenzyl alcohol, and Lidocaine hydrochloride.
Data Presentation
The following tables summarize the typical performance characteristics of RP-HPLC and UV-Vis Spectrophotometric methods for the simultaneous analysis of Amylmetacresol, 2,4-dichlorobenzyl alcohol, and Lidocaine hydrochloride. These values are representative of what can be expected from well-validated methods and serve as a benchmark for cross-validation studies.
Table 1: Comparison of RP-HPLC Method Validation Parameters
| Parameter | Amylmetacresol | 2,4-dichlorobenzyl alcohol | Lidocaine HCl |
| Linearity Range (µg/mL) | 1 - 10 | 1 - 15 | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 99.0 - 101.0 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.2 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.6 | 1.5 |
Table 2: Comparison of UV-Vis Spectrophotometric Method (Derivative Spectroscopy) Validation Parameters
| Parameter | Amylmetacresol | 2,4-dichlorobenzyl alcohol | Lidocaine HCl |
| Linearity Range (µg/mL) | 2 - 20 | 5 - 25 | 10 - 60 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 97.0 - 103.0 | 97.0 - 103.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 3.0 | < 3.0 | < 2.5 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.8 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 2.5 | 3.0 |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high selectivity and sensitivity for the simultaneous determination of the three active ingredients.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Weigh and crush a representative number of lozenges to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to the average lozenge weight and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of water and methanol) with the aid of sonication.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: UV-Vis Spectrophotometry (Second Derivative Method)
This method offers a simpler and faster alternative to HPLC, although it may be less specific in the presence of interfering excipients. The use of derivative spectrophotometry helps to resolve the overlapping spectra of the three analytes.
Instrumentation:
-
UV-Vis spectrophotometer with a 1 cm quartz cuvette.
Spectrophotometric Conditions:
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Data Interval: 1.0 nm.
-
Derivative Order: Second derivative.
-
Zero-crossing wavelengths for quantification:
-
Amylmetacresol: To be determined from the second derivative spectrum.
-
2,4-dichlorobenzyl alcohol: To be determined from the second derivative spectrum.
-
Lidocaine HCl: To be determined from the second derivative spectrum.
-
Sample Preparation:
-
Prepare the sample solution as described in the HPLC sample preparation protocol.
-
Further dilute the filtered solution with the diluent to a concentration within the linear range of the method.
-
Record the UV spectrum of the sample solution against a blank (diluent).
-
Generate the second derivative spectrum and measure the absorbance at the zero-crossing points of the interfering components to quantify each analyte.
Mandatory Visualization
Caption: Workflow for cross-validation of analytical methods.
Caption: RP-HPLC analysis workflow.
Caption: UV-Vis spectrophotometry analysis workflow.
A Comparative Guide to the Efficacy of Flurbiprofen and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the efficacy of flurbiprofen (B1673479) and celecoxib (B62257), two non-steroidal anti-inflammatory drugs (NSAIDs). The impetus for this comparison was an initial query regarding "septazulen," which was identified as a brand name for topical sore throat lozenges and not a systemic therapeutic agent suitable for comparison with celecoxib. One formulation of "this compound" contains flurbiprofen, a non-selective cyclooxygenase (COX) inhibitor. Therefore, to address the likely scientific interest, this guide focuses on a comprehensive efficacy comparison between flurbiprofen and the selective COX-2 inhibitor, celecoxib.
The following sections detail the mechanisms of action, comparative efficacy in various clinical contexts supported by experimental data, and the methodologies of the cited studies. This information is intended to provide a clear, data-driven overview for researchers and professionals in the field of drug development.
Mechanism of Action
The primary difference in the mechanism of action between flurbiprofen and celecoxib lies in their selectivity for the cyclooxygenase (COX) enzymes.
Flurbiprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1][2] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects. However, the concurrent inhibition of COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to a higher risk of gastrointestinal side effects.[2]
Celecoxib is a selective COX-2 inhibitor.[3] By specifically targeting COX-2, which is upregulated at sites of inflammation, celecoxib reduces pain and inflammation with a lower risk of the gastrointestinal adverse events associated with non-selective NSAIDs.[3][4]
Signaling Pathway Diagrams
References
- 1. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Flurbiprofen and Ibuprofen for Researchers and Drug Development Professionals
An in-depth analysis of two structurally related propionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), detailing their comparative pharmacology, clinical efficacy, and safety profiles based on available experimental data.
Introduction
Flurbiprofen (B1673479) and ibuprofen (B1674241) are both widely used nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to the propionic acid class.[1][2] Despite their structural similarities, subtle differences in their chemical composition—flurbiprofen possessing a fluorine atom on the benzene (B151609) ring while ibuprofen has an isobutyl group—lead to variations in their pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive, data-driven comparison of flurbiprofen and ibuprofen to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Cyclooxygenase
Both flurbiprofen and ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] By blocking this pathway, both drugs reduce the synthesis of prostaglandins.[4][6]
While both are non-selective, studies indicate a difference in their selectivity profiles. Flurbiprofen has been shown to be a more potent inhibitor of COX-1, while ibuprofen is considered essentially nonselective, with some studies suggesting a slightly higher affinity for COX-1.[7][8][9] The S-enantiomer of both drugs is the more pharmacologically active form.[9]
Below is a diagram illustrating the COX inhibition pathway targeted by both flurbiprofen and ibuprofen.
Caption: Mechanism of action of Flurbiprofen and Ibuprofen.
Comparative Efficacy: Clinical and Preclinical Data
Direct comparative studies have been conducted to evaluate the efficacy of flurbiprofen and ibuprofen in various inflammatory and pain models.
Anti-inflammatory Efficacy
In a six-week, double-blind, randomized study involving 208 patients with rheumatoid arthritis, daily dosages of 120 mg flurbiprofen and 2400 mg ibuprofen were compared. Both drugs were effective in providing partial control of rheumatoid arthritis symptoms, with statistically significant improvements in time to onset of fatigue, grip strength, and tender and swollen joint counts.[10] However, there was no statistically significant difference in the overall efficacy between the two drugs.[10]
Another double-blind, multiclinic study in 195 patients with osteoarthritis of peripheral joints compared 80 mg/day of flurbiprofen with 1600 mg/day of ibuprofen for six weeks. Both treatment groups showed significant improvements in pain, subjective evaluation, and functional tests, with no statistically significant differences observed between the two drugs.[11]
Analgesic Efficacy
A study comparing flurbiprofen and ibuprofen for acute pain following the surgical removal of impacted third molars found that NSAIDs, in general, produce greater initial analgesia than steroids.[12] In a meta-analysis of studies on rheumatoid arthritis, flurbiprofen was associated with significant improvements in pain at rest or during mobilization compared to ibuprofen (p=0.02).[13]
The following table summarizes the findings from key comparative clinical trials.
| Indication | Flurbiprofen Dosage | Ibuprofen Dosage | Key Findings | Reference |
| Rheumatoid Arthritis | 120 mg/day | 2400 mg/day | Both drugs were effective with no statistically significant difference in overall efficacy. | [10] |
| Osteoarthritis | 80 mg/day | 1600 mg/day | Both drugs showed significant improvement with no statistically significant differences in any responses. | [11] |
| Rheumatoid Arthritis (Meta-analysis) | 100-300 mg/day | ~1800 mg/day | Flurbiprofen showed significant improvement in pain at rest or mobilization compared to ibuprofen (p=0.02). | [13] |
| Postoperative Tonsillectomy Pain | Oral spray | 400 mg oral | The addition of flurbiprofen spray to oral ibuprofen resulted in a statistically lower mean maximal pain score on day 7 (p=0.013). | [14] |
Pharmacokinetics
Both flurbiprofen and ibuprofen are rapidly absorbed after oral administration and are primarily excreted in the urine.[3] Ibuprofen has a shorter half-life of approximately 2-4 hours, while flurbiprofen has a slightly longer half-life. Both drugs are highly protein-bound. The metabolism of both compounds is primarily hepatic, with CYP2C9 being the major enzyme involved in the metabolism of flurbiprofen.[9]
Safety and Tolerability
The side effect profiles of flurbiprofen and ibuprofen are similar, with gastrointestinal tract irritation being the most common adverse effect for both drugs.[10] In comparative studies for rheumatoid arthritis and osteoarthritis, the incidence of side effects was low for both drugs.[10][11]
A meta-analysis of rheumatoid arthritis trials indicated that there was no significant difference in global safety between flurbiprofen and ibuprofen (p=1).[13] Similarly, gastrointestinal tolerance was not significantly different between the two drugs (p=0.69).[13]
The table below presents a summary of the comparative safety data.
| Study Population | Flurbiprofen Dosage | Ibuprofen Dosage | Comparative Safety Findings | Reference |
| Rheumatoid Arthritis | 120 mg/day | 2400 mg/day | Low incidence of side effects for both, mainly GI irritation. No significant difference. | [10] |
| Osteoarthritis | 80 mg/day | 1600 mg/day | Mild gastrointestinal side effects in 5-6% of patients in both groups. | [11] |
| Rheumatoid Arthritis (Meta-analysis) | 100-300 mg/day | ~1800 mg/day | No significant difference in global safety (p=1) or GI tolerance (p=0.69). | [13] |
Experimental Protocols
The evaluation of the anti-inflammatory and analgesic properties of flurbiprofen and ibuprofen relies on established preclinical and clinical experimental models.
Preclinical Evaluation of Anti-inflammatory Activity
A common in vivo model is the carrageenan-induced paw edema in rats.[15]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Drug Administration: The test compounds (flurbiprofen or ibuprofen) or a control vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
The following diagram illustrates a generalized workflow for an in vivo anti-inflammatory assay.
Caption: In vivo anti-inflammatory assay workflow.
Clinical Evaluation of Analgesic Efficacy
Clinical trials assessing analgesic efficacy often employ a randomized, double-blind, placebo-controlled design.[16][17]
-
Study Population: Patients experiencing a specific type of pain (e.g., postoperative pain, pain from osteoarthritis).
-
Randomization: Patients are randomly assigned to receive flurbiprofen, ibuprofen, or a placebo.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment.
-
Outcome Measures: The primary outcome is typically the change in pain intensity from baseline, measured using a validated scale such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).[16]
-
Data Collection: Pain scores are recorded at multiple time points after drug administration.
-
Statistical Analysis: The mean change in pain scores is compared between the treatment groups using appropriate statistical tests.[16]
Conclusion
Flurbiprofen and ibuprofen are both effective nonsteroidal anti-inflammatory drugs with similar mechanisms of action and safety profiles. Clinical evidence suggests that for conditions such as rheumatoid arthritis and osteoarthritis, their overall efficacy is comparable when administered at therapeutically equivalent doses.[10][11] However, some evidence from a meta-analysis points to a potential superiority of flurbiprofen in reducing pain associated with rheumatoid arthritis.[13] The choice between these two agents in a clinical or developmental setting may be guided by specific indications, desired formulation, and cost-effectiveness. For researchers, the subtle differences in their COX selectivity may warrant further investigation into their differential effects on various inflammatory pathways.
References
- 1. Flurbiprofen vs Ibuprofen | Power [withpower.com]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flurbiprofen vs. Ibuprofen - Lesson | Study.com [study.com]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. Treatment of rheumatoid arthritis with flurbiprofen or ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of osteoarthritis to ibuprofen or flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of nonsteroidal anti-inflammatory drugs, ibuprofen and flurbiprofen, with methylprednisolone and placebo for acute pain, swelling, and trismus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flurbiprofen in the symptomatic management of rheumatoid arthritis: a valuable alternative - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The effect of flurbiprofen oral spray and ibuprofen vs ibuprofen alone on postoperative tonsillectomy pain: An open, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 16. rapm.bmj.com [rapm.bmj.com]
- 17. academic.oup.com [academic.oup.com]
Unveiling the Efficacy of Septazulen: A Comparative Analysis of its COX-2 Inhibitory Effects
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory research, the quest for selective and effective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective for drug development professionals. This guide provides a comprehensive comparison of the COX-2 inhibitory effects of Septazulen, a product containing the active ingredient flurbiprofen (B1673479), against other known COX inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound's active component, flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide delves into the specifics of its inhibitory action on COX-2, an enzyme pivotal in the inflammatory cascade and pain signaling. Through a comparative analysis with other NSAIDs, including the selective COX-2 inhibitor celecoxib (B62257), this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on flurbiprofen's standing as a COX-2 inhibitor.
Comparative Analysis of COX Inhibition
Flurbiprofen demonstrates potent inhibition of both COX-1 and COX-2 isoforms. Quantitative data from in vitro studies, presented in Table 1, highlight its inhibitory concentration (IC50) values against these enzymes. For comparison, data for the selective COX-2 inhibitor, celecoxib, is also included.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen | 0.1[1][2][3] | 0.4[1][2][3] | 0.25 |
| (S)-Flurbiprofen | 0.48[4] | 0.47[4] | 1.02 |
| Celecoxib | 15 | 0.04 | 375 |
Table 1: Comparison of IC50 values for COX-1 and COX-2 Inhibition. The data indicates that flurbiprofen is a non-selective COX inhibitor, potently targeting both COX-1 and COX-2. The (S)-enantiomer of flurbiprofen shows nearly equal potency for both isoforms. In contrast, celecoxib exhibits high selectivity for COX-2.
Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the signaling pathway leading to the production of prostaglandins (B1171923) by COX-2, a key process in inflammation and pain that is targeted by flurbiprofen.
Caption: COX-2 Signaling Pathway and Flurbiprofen Inhibition.
Experimental Protocols
The determination of COX-2 inhibitory activity of flurbiprofen is typically conducted using in vitro assays. Below is a generalized protocol for a colorimetric COX inhibitor screening assay.
Objective: To determine the IC50 value of a test compound (e.g., flurbiprofen) for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (flurbiprofen) and known inhibitor (e.g., celecoxib)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, arachidonic acid, and the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound (flurbiprofen) or the control inhibitor to the designated wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Colorimetric Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX-2 will cause the oxidation of TMPD, leading to a color change.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for In Vitro COX-2 Inhibition Assay.
Conclusion
The data presented in this guide confirms that this compound, through its active ingredient flurbiprofen, is a potent inhibitor of the COX-2 enzyme. While it also inhibits COX-1, its efficacy against COX-2 underscores its role in mitigating inflammation and pain. For researchers and drug development professionals, understanding the non-selective nature of flurbiprofen is crucial when comparing it to highly selective COX-2 inhibitors. The provided experimental framework offers a basis for the independent validation and further investigation of flurbiprofen and other potential COX-2 inhibitors.
References
A Comparative Analysis of Flurbiprofen Delivery Systems for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen (B1673479), a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties in managing conditions such as arthritis and postoperative pain.[1] However, its clinical efficacy is often hampered by poor aqueous solubility, gastrointestinal side effects associated with oral administration, and a short biological half-life, necessitating frequent dosing.[2][3] To overcome these limitations, various advanced drug delivery systems have been developed to enhance the therapeutic profile of flurbiprofen. This guide provides a comparative overview of these systems, supported by experimental data, to aid researchers in selecting and developing optimal formulations.
The primary mechanism of action for flurbiprofen involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] Advanced delivery systems aim to modulate the release and targeting of flurbiprofen to maximize its therapeutic effect at the site of inflammation while minimizing systemic side effects.
Comparative Performance of Flurbiprofen Delivery Systems
The following tables summarize the quantitative performance of various flurbiprofen delivery systems based on key formulation and performance parameters.
Table 1: Comparison of Transdermal and Topical Delivery Systems for Flurbiprofen
| Delivery System | Carrier Composition | Particle Size (nm) | Entrapment Efficiency (%) | In Vitro/Ex Vivo Permeation | Key Findings |
| Solid Lipid Nanoparticles (SLN) in Hydrogel | Solid Lipid Matrix | < 300[5] | High, due to lipophilic nature of flurbiprofen[5] | Sustained release over 24 hours[5] | Increased bioavailability compared to oral administration.[5] |
| Nanostructured Lipid Carriers (NLC) in Hydrogel | Solid and Liquid Lipid Matrix | < 300[5] | Higher than SLN[5] | Greater cumulative drug permeation than SLN gel.[5] | Cmax and AUC were 1.8 and 2.5 times higher than SLN gel, respectively.[5] |
| Transethosomes | Soyaphosphatidylcholine, Span 80/Tween 80, Ethanol | - | - | Superior to other vesicles due to improved stability and elasticity.[3] | Enhanced permeability and skin deposition.[3] |
| Nanocomposite Gels | Poly(ε-caprolactone) nanoparticles with cryoprotectants in Sepigel® 305 | - | - | Nanoparticles permeated most effectively through rat skin.[6] | A potential candidate for topical delivery with significant activity.[6] |
| Proniosomal Gel | Non-ionic surfactants (e.g., Span, Brij 35), Cholesterol | - | High | Increased percutaneous permeation in-vitro and in-vivo. | Ensures sustained release and prolongation of therapeutic activity. |
| Magnetic-Targeted Bilosomal Gel | Bilosomes with Superparamagnetic Iron Oxide Nanoparticles (SPIONs) in a thermosensitive polymer | 453.60 | 91.57 | Controlled drug release[7] | Significant reduction in joint inflammation and improvement in locomotor activity in osteoarthritic rats.[7] |
Table 2: Comparison of Oral, Ocular, and Intra-articular Delivery Systems for Flurbiprofen
| Delivery System | Route of Administration | Carrier Composition | Particle Size (nm) | Entrapment Efficiency (%) | Bioavailability/Efficacy |
| Poly(alkyl-cyanoacrylate) Nanoparticles | Oral | Poly(alkyl-cyanoacrylate), Hydroxypropyl-β-cyclodextrin | 134 | 53.3 ± 3.6 | 211.6% relative bioavailability compared to flurbiprofen suspension.[8] |
| Solid Dispersions | Oral | PEG 6000, PVP K30, Urea | - | - | Marked increase in dissolution rate compared to pure flurbiprofen.[9] |
| Nanoemulsion | Oral | Peppermint oil, Ethanol, Tween 80 | - | - | Enhanced solubility and dissolution compared to pure drug powder and marketed tablet.[10] |
| Cubosomes | Ocular | - | ~150 | - | 2.0-2.5 fold increase in apparent permeability coefficient compared to flurbiprofen solution; significantly higher AUC than eye drops.[11] |
| Liposomal Nanoformulation | Ocular (Intravitreal) | Liposomes | - | - | Half-life extended to ~24 hours compared to 16.12 hours for free flurbiprofen.[12] |
| Thermosensitive Gel | Intra-articular | PCLA–PEG–PCLA copolymer | - | - | Prolonged analgesic time and remarkably reduced inflammatory response in a rat OA model.[13] |
| HA-BSA Nanoparticles | Intra-articular | Hyaluronic acid-coated bovine serum albumin | 257.12 ± 2.54 | 90.12 ± 1.06 | Significant reduction in joint swelling and inflammatory markers in an arthritis rat model.[14] |
| Stealth Liposomes | Intravenous (potential) | Soya lecithin, Cholesterol, PEG 4000/PVP K30 | - | Good | More stable with higher zeta potential compared to conventional liposomes, follows zero-order release.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the development and evaluation of flurbiprofen delivery systems.
Preparation of Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)
This protocol is based on the hot homogenization followed by sonication technique.[5]
-
Preparation of Lipid Phase: The lipid (for SLN) or a mixture of solid and liquid lipids (for NLC) is melted at a temperature approximately 5-10°C above its melting point. Flurbiprofen is then dissolved in the molten lipid phase.
-
Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant (e.g., Poloxamer 188) in double-distilled water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed stirring to form a coarse pre-emulsion.
-
Sonication: The pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.
-
Incorporation into Hydrogel: The prepared SLN or NLC dispersion is incorporated into a pre-formed hydrogel (e.g., Carbopol 934 or Chitosan) by gentle stirring until a homogenous gel is formed.[5]
In Vitro Drug Release Study
This protocol utilizes a Franz diffusion cell to assess the release of flurbiprofen from the delivery system.[5]
-
Membrane Preparation: A dialysis membrane is soaked in double-distilled water for 12 hours before being mounted on a Franz diffusion cell.
-
Receptor Compartment: The receptor compartment is filled with a suitable release medium (e.g., phosphate (B84403) buffer pH 5.6 containing 0.5% w/v polysorbate 80 to maintain sink conditions). The medium is maintained at 37 ± 0.5°C and stirred continuously.
-
Donor Compartment: A known amount of the flurbiprofen-loaded formulation (e.g., 1 ml of SLN/NLC dispersion or 0.5 g of gel) is placed in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment, and the volume is replaced with fresh medium.
-
Analysis: The concentration of flurbiprofen in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
Ex Vivo Skin Permeation Study
This protocol uses excised animal skin in a Franz diffusion cell to evaluate the transdermal permeation of flurbiprofen.[5]
-
Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat). The hair and subcutaneous fat are carefully removed.
-
Mounting: The prepared skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Receptor Compartment: The receptor compartment is filled with saline phosphate buffer (pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.
-
Application of Formulation: The test formulation is applied to the skin surface in the donor compartment.
-
Sampling and Analysis: Aliquots are collected from the receptor compartment at designated time intervals and analyzed for flurbiprofen concentration using HPLC.[5]
Visualizations
Signaling Pathway of Flurbiprofen Action
Caption: Mechanism of action of Flurbiprofen.
Experimental Workflow for Transdermal Delivery System Evaluation
Caption: Workflow for evaluating transdermal delivery systems.
Logical Relationship of Bioavailability Enhancement
Caption: Enhancing bioavailability of Flurbiprofen.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and evaluation of magnetic-targeted bilosomal gel for rheumatoid arthritis: flurbiprofen delivery using superparamagnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioavailability of orally administered flurbiprofen by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel vehicle based on cubosomes for ophthalmic delivery of flurbiprofen with low irritancy and high bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Intra-articular delivery of flurbiprofen sustained release thermogel: improved therapeutic outcome of collagenase II-induced rat knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
A Comparative Analysis of Septazulen (Flurbiprofen) and Novel Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory compound septazulen, focusing on its active ingredient flurbiprofen (B1673479), against a selection of novel anti-inflammatory agents. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and mechanisms of these compounds, supported by experimental data.
Introduction to the Compounds
Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, the active component of this compound, have been a cornerstone of anti-inflammatory therapy. Flurbiprofen acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[1][2][3] However, the field of anti-inflammatory drug discovery is rapidly evolving, with the development of targeted therapies that offer the potential for improved efficacy and safety profiles.
This guide benchmarks flurbiprofen against several classes of novel anti-inflammatory compounds:
-
Upadacitinib (B560087): A selective Janus kinase (JAK) inhibitor that modulates the signaling of multiple inflammatory cytokines.[4][5]
-
MCC950: A potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[6][7][8]
-
ADS032: A first-in-class dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[9][10][11]
-
Celastrol: A natural triterpenoid (B12794562) with potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[12][13][14]
-
ENV-294: A first-in-class, oral small molecule targeting a novel non-kinase inflammatory pathway, demonstrating JAK-inhibitor-like efficacy in early clinical trials.[15][16][17]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data for each compound, allowing for a direct comparison of their inhibitory activities against their respective targets and their effects on pro-inflammatory cytokine production.
| Compound | Target(s) | IC50 (Enzymatic/Biochemical Assay) | Cell-Based Assay | Reference(s) |
| Flurbiprofen | COX-1 | 0.1 µM (human recombinant) | ~0.5 µM (guinea pig whole blood) | [18][19][20] |
| COX-2 | 0.4 µM (human recombinant) | ~0.5 µM (guinea pig whole blood) | [18][19][20] | |
| Upadacitinib | JAK1 | 43 nM | 14 nM | [21][22][23] |
| JAK2 | 120 nM | 593 nM | [21][22][23] | |
| JAK3 | 2300 nM | 1860 nM | [21][22][23] | |
| TYK2 | 4700 nM | 2715 nM | [21][22][23] | |
| MCC950 | NLRP3 Inflammasome | Not applicable | 7.5 nM (mouse BMDM) | [6][8][24] |
| ADS032 | NLRP1 & NLRP3 Inflammasomes | Not applicable | ~30 µM (for NLRP3 in mouse iBMDMs) | [22][25] |
| Celastrol | IKK (NF-κB pathway) | Not specified | IC50 of 270 nM for LPS-induced NF-κB inhibition in a macrophage cell line | [2] |
| ENV-294 | Novel Non-Kinase Target | Not publicly disclosed | Not publicly disclosed | [15][16][17] |
| Compound | Cytokine(s) Inhibited | Cell Type | Stimulus | Observed Effect | Reference(s) |
| Flurbiprofen | IL-1β, TNF-α | Human Monocytes | LPS | Moderate inhibition | [26] |
| IL-1β, TNF-α, IL-6 | U-937 & THP-1 cell lines | LPS | Substantial inhibition of IL-1β and TNF-α; complete abolishment of IL-6 production | [20][26] | |
| Upadacitinib | IL-6, IL-7 dependent signaling | Human whole blood | IL-6, IL-7 | Concentration-dependent inhibition of STAT3 and STAT5 phosphorylation | [27][28] |
| MCC950 | IL-1β | Mouse Colon Explants | LPS | ~50% reduction in IL-1β release at 10 µM | [21] |
| IL-1β | Human PBMC (from CAPS patients) | LPS | Inhibition of mature IL-1β production | [5][28] | |
| ADS032 | IL-1β, TNF-α, IFN-γ | In vivo mouse model | LPS | Significant reduction in circulating levels | [22][24][29] |
| Celastrol | TNF-α, IL-1β, IL-6 | BV-2 microglial cells | LPS | Significant inhibition of production | [30] |
| IL-6 | PC-3 prostate carcinoma cells | Endogenous | Decreased secretion and gene expression | ||
| ENV-294 | Not specified | Not specified | Not specified | Described as having JAK-inhibitor-like efficacy | [15][17] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by each compound.
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "COX1_COX2" [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Inflammation\nPain\nFever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Flurbiprofen" [label="Flurbiprofen", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX1_COX2" [label="Metabolized by"]; "COX1_COX2" -> "Prostaglandins" [label="Produces"]; "Prostaglandins" -> "Inflammation" [label="Promotes"]; "Flurbiprofen" -> "COX1_COX2" [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: Flurbiprofen's mechanism of action."Cytokine" [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; "JAK" [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "STAT" [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; "pSTAT" [label="p-STAT (dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene_Expression" [label="Gene Expression\n(Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Upadacitinib" [label="Upadacitinib", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cytokine" -> "Receptor" [label="Binds"]; "Receptor" -> "JAK" [label="Activates"]; "JAK" -> "STAT" [label="Phosphorylates"]; "STAT" -> "pSTAT"; "pSTAT" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "Gene_Expression" [label="Modulates"]; "Upadacitinib" -> "JAK" [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: Upadacitinib inhibits the JAK-STAT pathway."Signal1" [label="Signal 1\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Signal2" [label="Signal 2\n(e.g., ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "NLRP3_inactive" [label="Inactive NLRP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NLRP3_active" [label="Active NLRP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ASC" [label="ASC", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro_Caspase1" [label="Pro-Caspase-1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammasome" [label="NLRP3 Inflammasome\nAssembly", fillcolor="#FBBC05", fontcolor="#202124"]; "Caspase1" [label="Active Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro_IL1b" [label="Pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; "IL1b" [label="Mature IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MCC950" [label="MCC950", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Signal1" -> "NLRP3_inactive" [label="Primes"]; "Signal2" -> "NLRP3_inactive" -> "NLRP3_active" [label="Activates"]; "NLRP3_active" -> "Inflammasome"; "ASC" -> "Inflammasome"; "Pro_Caspase1" -> "Inflammasome"; "Inflammasome" -> "Caspase1" [label="Cleaves"]; "Caspase1" -> "IL1b" [label="Cleaves Pro-IL-1β"]; "MCC950" -> "NLRP3_active" [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: MCC950 inhibits NLRP3 inflammasome activation."Stimulus" [label="Inflammatory Stimulus\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IkB" [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; "NFkB" [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; "IkB_NFkB" [label="IκB-NF-κB\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; "pIkB" [label="p-IκB", fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Celastrol" [label="Celastrol", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Stimulus" -> "IKK" [label="Activates"]; "IKK" -> "IkB" [label="Phosphorylates"]; "IkB" -> "pIkB"; "pIkB" -> "NFkB" [label="Releases"]; "NFkB" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "Gene_Expression" [label="Induces"]; "Celastrol" -> "IKK" [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: Celastrol inhibits the NF-κB signaling pathway.Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cyclooxygenase (COX) Inhibition Assay (for Flurbiprofen)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human COX-1 or ovine COX-1, and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay is based on the detection of Prostaglandin G2 (PGG2), the initial product of the COX reaction. The peroxidase activity of COX converts PGG2 to PGH2, which is then reduced. The consumption of a cofactor during this reduction is measured, often fluorometrically or colorimetrically, to determine enzyme activity.
-
Procedure:
-
The compound (e.g., flurbiprofen) at various concentrations is pre-incubated with the COX enzyme in an appropriate buffer containing necessary cofactors like hematin.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][13][18]
-
JAK Kinase Inhibition Assay (for Upadacitinib)
This assay quantifies the inhibitory activity of a compound against specific Janus kinase family members.
-
Enzyme Source: Active recombinant human catalytic domains of JAK1, JAK2, JAK3, and TYK2.
-
Substrate: A peptide substrate and ATP.
-
Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the peptide substrate by the JAK enzyme. This is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or by detecting the phosphorylated substrate with a specific antibody.
-
Procedure:
-
The JAK enzyme is incubated with the test compound (e.g., upadacitinib) at a range of concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product or remaining ATP is quantified using a detection reagent.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are derived from the dose-response curves.[23]
-
NLRP3 Inflammasome Inhibition Assay (for MCC950 and ADS032)
This cell-based assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.
-
Cell Type: Primary immune cells such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), or immortalized macrophage cell lines (e.g., THP-1).
-
Assay Principle: The assay involves a two-step activation of the NLRP3 inflammasome. The first signal ("priming") upregulates the expression of NLRP3 and pro-IL-1β. The second signal triggers the assembly and activation of the inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. The amount of secreted IL-1β is then quantified.
-
Procedure:
-
Cells are plated and primed with a TLR agonist, typically lipopolysaccharide (LPS), for several hours.
-
The cells are then pre-treated with the test compound (e.g., MCC950) at various concentrations for a short period.
-
The NLRP3 inflammasome is activated with a second stimulus, such as ATP or nigericin.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition of IL-1β secretion is calculated, and IC50 values are determined.[6][7][11][19]
-
NF-κB Inhibition Assay (for Celastrol)
This assay evaluates the effect of a compound on the NF-κB signaling pathway, often using a reporter gene assay.
-
Cell Type: A suitable cell line that is transfected with an NF-κB reporter construct (e.g., HEK293, HeLa, or specific cancer cell lines).
-
Assay Principle: The reporter construct contains a gene for a reporter protein (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the binding of NF-κB to these sites and transcription of the reporter gene. The activity of the reporter protein is then measured.
-
Procedure:
-
Cells are transiently transfected with the NF-κB reporter plasmid and a control plasmid (for normalization).
-
After transfection, the cells are pre-treated with the test compound (e.g., celastrol) at different concentrations.
-
The NF-κB pathway is stimulated with an appropriate agonist, such as TNF-α or LPS.
-
Following stimulation, the cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).
-
The reporter activity is normalized to the control plasmid activity.
-
The percentage of inhibition of NF-κB activity is calculated, and IC50 values can be determined.[2][3]
-
Conclusion
The landscape of anti-inflammatory therapeutics is undergoing a significant transformation. While traditional NSAIDs like flurbiprofen remain valuable for their broad anti-inflammatory effects, the development of novel, targeted therapies offers the promise of greater specificity and potentially improved safety profiles.
-
Upadacitinib exemplifies the success of targeting specific intracellular signaling nodes like JAK1, leading to potent and selective inhibition of key inflammatory cytokine pathways.
-
MCC950 and ADS032 highlight the growing interest in the inflammasome as a therapeutic target, offering a way to block the production of potent pro-inflammatory cytokines like IL-1β at their source. The dual-inhibitor approach of ADS032 may offer broader anti-inflammatory coverage.
-
Celastrol demonstrates the potential of natural products to yield potent anti-inflammatory compounds that act on central regulatory pathways like NF-κB.
-
ENV-294 represents the next wave of innovation, moving beyond established targets to explore novel anti-inflammatory mechanisms that could provide new therapeutic options with differentiated efficacy and safety profiles.
The choice of an anti-inflammatory agent for research or therapeutic development will depend on the specific inflammatory context, the desired mechanism of action, and the target product profile. The data and methodologies presented in this guide are intended to provide a foundation for making informed decisions in this dynamic and critical area of drug discovery. Further preclinical and clinical studies are essential to fully elucidate the comparative efficacy and safety of these promising novel compounds.
References
- 1. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunopathol.com [immunopathol.com]
- 10. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies [immunopathol.com]
- 11. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]
- 18. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. profiles.wustl.edu [profiles.wustl.edu]
- 23. ADS032 | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 24. Effect of flurbiprofen on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Celastrol inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Celastrol blocks interleukin-6 gene expression via downregulation of NF-κB in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Regulatory Role of JAK-1/TYK2 Signaling on the Pannus Formation: Novel Mechanisms for JAK Inhibitors in Psoriatic Disease - ACR Meeting Abstracts [acrabstracts.org]
Independent Verification of the Biological Effects of Septazulen's Active Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the active ingredients found in products marketed under the brand name "Septazulen." These products are typically formulated as lozenges for the relief of sore throat and associated pain and inflammation. This analysis focuses on the independent verification of the pharmacological actions of these components, supported by experimental data, to assist researchers and professionals in the field of drug development.
Two primary formulations of this compound are commonly available: one containing the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), and another, "this compound Plus," which includes a combination of the antiseptics Amylmetacresol and 2,4-dichlorobenzyl alcohol, along with the local anesthetic Lidocaine hydrochloride. This guide will address the distinct and combined biological effects of these active pharmaceutical ingredients.
Flurbiprofen: Anti-inflammatory and Analgesic Properties
Flurbiprofen is a potent NSAID belonging to the propionic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever.
Comparative Efficacy of COX Inhibition
Flurbiprofen's inhibitory activity against both COX-1 and COX-2 has been quantified and compared to other common NSAIDs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
| Flurbiprofen | 0.1 | 0.4 | [1][2] |
| (S)-Flurbiprofen | 0.48 | 0.47 | [3] |
| Ibuprofen | 13 | 35 | |
| Naproxen | 2.6 | 4.9 | |
| Diclofenac (B195802) | 0.06 | 0.03 | [4] |
Note: Lower IC50 values indicate greater potency. Data for Ibuprofen and Naproxen are representative values from publicly available databases and are provided for comparative context.
Modulation of Inflammatory Signaling Pathways
Beyond COX inhibition, Flurbiprofen has been shown to modulate key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have demonstrated that Flurbiprofen can inhibit the activation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the downstream inflammatory cascade.[5][6] This action contributes to its anti-inflammatory effects, potentially independent of its COX-inhibitory activity.
References
- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 2. Flurbiprofen (CAS 5104-49-4): R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative study of diclofenac sodium and flurbiprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Flurbiprofen vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), flurbiprofen (B1673479) and ibuprofen (B1674241). The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of these two compounds.
Executive Summary
Flurbiprofen and ibuprofen are both propionic acid derivatives that share a similar mechanism of action through the non-selective inhibition of cyclooxygenase (COX) enzymes. Despite their structural similarities, their pharmacokinetic properties exhibit notable differences that influence their clinical application and dosing regimens. Flurbiprofen generally demonstrates a longer elimination half-life compared to ibuprofen, while both are rapidly absorbed and extensively bound to plasma proteins. Their metabolism is primarily hepatic, with flurbiprofen undergoing extensive glucuronidation and ibuprofen being metabolized by cytochrome P450 enzymes, predominantly CYP2C9.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for flurbiprofen and ibuprofen, derived from single oral dose studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Flurbiprofen (100 mg oral dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 6.4 ± 1.3 µg/mL | [1] |
| Tmax (Time to Cmax) | 1.6 ± 1.0 hours | [1] |
| AUC₀-∞ (Area Under the Curve) | 26.0 ± 2.7 µg*h/mL | [1] |
| t½ (Elimination Half-life) | 5.1 ± 0.3 hours | [1] |
| Vd (Volume of Distribution) | Data not consistently reported in a comparable format | |
| CL (Clearance) | 1.6 ± 0.2 L/h | [1] |
Table 2: Pharmacokinetic Parameters of Ibuprofen (200 mg oral dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 11.71 ± 1.3 µg/mL | [2] |
| Tmax (Time to Cmax) | 1.0 hour (median) | [2] |
| AUC₀-t (Area Under the Curve) | 61.51 µg*h/mL | [2] |
| t½ (Elimination Half-life) | ~2 hours | |
| Vd (Volume of Distribution) | Data not consistently reported in a comparable format | |
| CL (Clearance) | 3.79 L/h/70 kg | [3] |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies with rigorous methodologies. Below are representative experimental protocols for determining the pharmacokinetic profiles of flurbiprofen and ibuprofen.
Flurbiprofen Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic parameters of a single oral dose of flurbiprofen in healthy volunteers.
Study Design: A single-center, open-label, single-dose, two-period crossover study.[4]
Subjects: Healthy adult male volunteers, typically non-smokers, who have been screened for normal health status through physical examination and laboratory tests.[4]
Dosing: Subjects receive a single oral dose of 100 mg flurbiprofen with water after an overnight fast.[4]
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[5] Plasma is separated by centrifugation and stored at -20°C until analysis.[5]
Analytical Method: Plasma concentrations of flurbiprofen are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[6][7]
-
Instrumentation: HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer).[7]
-
Detection: UV detection at a wavelength of 247 nm.[7]
-
Quantification: A calibration curve is constructed using standard solutions of flurbiprofen in plasma.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, Vd, and CL.
Ibuprofen Pharmacokinetic Study Protocol
Objective: To assess the pharmacokinetic profile of a single oral dose of ibuprofen in healthy volunteers.
Study Design: A randomized, open-label, single-dose, crossover study.[2]
Subjects: Healthy adult volunteers who have provided informed consent and meet the inclusion/exclusion criteria.
Dosing: Subjects receive a single oral dose of 200 mg ibuprofen with water, typically in a fasted state.[2]
Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 16 hours).[2] Plasma is harvested and stored frozen until analysis.
Analytical Method: Ibuprofen concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[8]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.
-
Quantification: Multiple reaction monitoring (MRM) is used to detect and quantify ibuprofen and an internal standard. A calibration curve is generated by analyzing plasma samples with known concentrations of ibuprofen.
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and a typical pharmacokinetic experimental workflow are provided below using Graphviz (DOT language).
Caption: Metabolic pathway of Flurbiprofen.
Caption: Metabolic pathway of Ibuprofen.
Caption: General workflow for a pharmacokinetic study.
Discussion of Comparative Pharmacokinetics
Absorption: Both flurbiprofen and ibuprofen are rapidly absorbed after oral administration, with Tmax values typically occurring within 1 to 2 hours.[1][2] The rate of absorption for both drugs can be influenced by food and formulation.
Distribution: Both drugs are highly bound to plasma proteins (>99%). This extensive protein binding limits their volume of distribution.
Metabolism: The metabolic pathways of flurbiprofen and ibuprofen represent a key area of differentiation. Flurbiprofen is primarily metabolized through glucuronidation, with hydroxylation mediated by CYP2C9 being another important pathway.[1] Ibuprofen's metabolism is predominantly carried out by CYP2C9 and to a lesser extent by CYP2C8, leading to hydroxylated and carboxylated metabolites.
Excretion: The metabolites of both flurbiprofen and ibuprofen are primarily excreted in the urine. A negligible amount of the parent drug is excreted unchanged for both compounds.
Conclusion
References
- 1. wjpmr.com [wjpmr.com]
- 2. New formulation of ibuprofen on absorption-rate: A comparative bioavailability study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Modelling of Acetaminophen and Ibuprofen: the Influence of Body Composition, Formulation and Feeding in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative bioavailability and pharmacokinetics of two oral formulations of flurbiprofen: a single-dose, randomized, open-label, two-period, crossover study in Pakistani subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ibuprofen Enantiomers in Mouse Blood Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Septazulen: A Procedural Guide
Initial Assessment: The disposal of any chemical substance requires a thorough understanding of its properties and potential hazards. A search for "septazulen" does not yield a specific Safety Data Sheet (SDS), which is the primary source for handling and disposal information. This suggests that "this compound" may be a novel compound, a rarely used substance, or a potential misspelling of another chemical. In the absence of specific data, it is crucial to treat the substance as hazardous until its properties can be definitively established. The following procedures provide a general framework for the safe disposal of an unknown or novel chemical compound within a laboratory setting.
General Protocol for Unidentified Chemical Waste Disposal
For any chemical, especially one without readily available safety information, a cautious and systematic approach to disposal is paramount. The following steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Characterization and Hazard Assessment:
-
Review all available documentation: Check laboratory notebooks, synthesis records, and any other data associated with the creation or use of "this compound." This information may provide clues about its chemical class, reactivity, and potential hazards.
-
Consult with knowledgeable personnel: The principal investigator or a senior chemist involved in the project may have essential information regarding the substance's properties.
-
Analytical testing (if necessary and safe): In some cases, and only if it can be done safely, basic analytical tests may be performed to determine the chemical class and properties of the substance. This should only be undertaken by highly trained personnel with appropriate personal protective equipment (PPE).
-
-
Segregation and Containment:
-
Isolate the waste: Do not mix "this compound" waste with other chemical waste streams.[1] This prevents potentially dangerous reactions.
-
Use appropriate containers: The waste should be stored in a chemically resistant container with a secure lid. The container must be in good condition and compatible with the unknown substance.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include as much information as is known about the contents, even if it's just the name "this compound waste" and the date of generation.
-
-
Contact Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on the disposal of unknown or hazardous chemicals.
-
Provide them with all available information about the substance.
-
Follow their specific instructions for packaging, labeling, and collection of the waste.
-
-
Disposal through a Licensed Contractor:
-
Ultimately, the disposal of "this compound" waste will be handled by a licensed hazardous waste disposal contractor arranged by your EHS department.
-
These contractors have the expertise and facilities to handle and dispose of unknown or highly hazardous materials safely.
-
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of an unknown chemical like "this compound."
Caption: Disposal workflow for an unknown chemical.
Quantitative Data
Due to the lack of specific information for "this compound," no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, reportable quantities) can be provided. All handling and disposal decisions should be made with the assumption that the substance is highly potent and hazardous.
Experimental Protocols
No specific experimental protocols for the handling or disposal of "this compound" were found in the public domain. In a research setting, any protocols would be developed internally and should be documented in the laboratory's standard operating procedures (SOPs) and research notebooks.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
